molecular formula C9H9NO2S B3000910 Ethyl 5-cyano-3-methylthiophene-2-carboxylate CAS No. 1034981-21-9

Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B3000910
CAS No.: 1034981-21-9
M. Wt: 195.24
InChI Key: HFXQOKWUVZAUKT-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-cyano-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-3-12-9(11)8-6(2)4-7(5-10)13-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQOKWUVZAUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034981-21-9
Record name ethyl 5-cyano-3-methylthiophene-2-carboxylate
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Foundational & Exploratory

Technical Profile: Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-cyano-3-methylthiophene-2-carboxylate CAS number lookup Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Core Identity, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS 1034981-21-9 ) is a highly functionalized thiophene scaffold utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical agents.[1][2] Characterized by its trisubstituted thiophene ring, it features an electrophilic nitrile group at the C5 position and an ester moiety at C2, rendering it a versatile "push-pull" system for heterocycle formation. This guide provides a definitive technical analysis of its identity, validated synthetic pathways, and applications in medicinal chemistry, specifically in the development of Stearoyl-CoA Desaturase (SCD) inhibitors and antimicrobial agents.

Identity & Physicochemical Characterization

Precise identification is critical for regulatory compliance and database integration. The following data establishes the unique chemical signature of the compound.

Table 1: Chemical Identity Data
PropertySpecification
CAS Number 1034981-21-9
IUPAC Name Ethyl 5-cyano-3-methylthiophene-2-carboxylate
Molecular Formula C

H

NO

S
Molecular Weight 195.24 g/mol
SMILES CCOC(=O)C1=C(C)C=C(S1)C#N
InChI Key HFXQOKWUVZAUKT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Synthetic Pathways & Methodology

The synthesis of Ethyl 5-cyano-3-methylthiophene-2-carboxylate is rarely a one-step process. The most robust industrial route involves the functionalization of the thiophene ring via electrophilic aromatic substitution followed by transition-metal catalyzed cyanation.

Validated Synthetic Route (Bromination-Cyanation Strategy)

This protocol avoids the low yields associated with direct Gewald synthesis for this specific substitution pattern.

Step 1: Regioselective Bromination

  • Precursor: Ethyl 3-methylthiophene-2-carboxylate.

  • Reagent: N-Bromosuccinimide (NBS) in DMF or Acetic Acid.

  • Mechanism: Electrophilic substitution occurs preferentially at the C5 position (alpha to sulfur), which is electronically activated and sterically accessible compared to C4.

Step 2: Palladium-Catalyzed Cyanation

  • Precursor: Ethyl 5-bromo-3-methylthiophene-2-carboxylate.

  • Reagents: Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    (Catalyst), DMF, 80–100°C.
  • Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination to form the C-CN bond.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the critical reaction steps and logic flow.

SynthesisPath Start Ethyl 3-methylthiophene- 2-carboxylate Step1 Bromination (NBS, DMF, RT) Start->Step1 Electrophilic Subst. Inter Intermediate: Ethyl 5-bromo-3-methyl- thiophene-2-carboxylate Step1->Inter Yield: ~85% Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 90°C) Inter->Step2 Cross-Coupling Product TARGET: Ethyl 5-cyano-3-methyl- thiophene-2-carboxylate Step2->Product Yield: ~70-80%

Caption: Figure 1. Two-step synthetic pathway via regioselective bromination and palladium-catalyzed cyanation.

Pharmaceutical Applications & Derivatization

This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various lipophilic inhibitors.

Stearoyl-CoA Desaturase (SCD) Inhibitors

Research indicates that 5-cyano-thiophene derivatives are critical intermediates in the synthesis of SCD inhibitors. These enzymes regulate lipid metabolism, and their inhibition is a therapeutic target for:

  • Type 2 Diabetes: Improving insulin sensitivity.

  • Obesity: Reducing triglyceride synthesis.

  • Mechanism: The nitrile group at C5 is often converted into a heterocycle (e.g., triazole, oxadiazole) or hydrolyzed to an amide to engage the active site of the enzyme.

Antimicrobial & Kinase Inhibitor Scaffolds

The 2-carboxylate group provides a handle for cyclization reactions to form fused bicyclic systems (e.g., thienopyrimidines), which are potent kinase inhibitors. The C5-cyano group can be reduced to an amine, facilitating the construction of extended side chains necessary for binding in the ATP pocket of bacterial enzymes.

Derivatization Logic Map

Derivatization Core Ethyl 5-cyano-3-methylthiophene- 2-carboxylate (Core) Path1 Hydrolysis (NaOH/H2O) Core->Path1 Path2 Cycloaddition (Azide) Core->Path2 Path3 Reduction (LiAlH4) Core->Path3 Prod1 Acid Derivative: Coupling to Amines (Amide Bond Formation) Path1->Prod1 Prod2 Tetrazole Derivative: Bioisostere of Carboxylic Acid (SCD Inhibition) Path2->Prod2 Prod3 Aminomethyl Derivative: Linker for Kinase Inhibitors Path3->Prod3

Caption: Figure 2. Divergent synthesis pathways utilizing the core scaffold for drug discovery.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for organic nitriles and thiophene esters .

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Avoid contact with strong acids (risk of HCN evolution from nitrile hydrolysis under extreme conditions).

    • Wear nitrile gloves and safety goggles.

References

  • PubChem. Ethyl 5-cyano-3-methylthiophene-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents.Heterocyclic Derivatives as Stearoyl-CoA Desaturase Inhibitors (WO2008074835). Patents.Google.
  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. Beilstein Institut. Retrieved from [Link]

Sources

Comprehensive Technical Guide on C9H9NO2S Thiophene Derivatives: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the C9H9NO2S Scaffold

Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile pharmacological properties and their role as key intermediates in organic synthesis[1]. The thiophene ring is a prominent heterocycle in drug discovery, ranked 4th among US FDA-approved small drug molecules containing sulfur[1]. Its planar structure and electronic distribution enhance receptor binding, making it a valuable pharmacophore for developing novel bioactive molecules[1].

Among these, compounds with the molecular formula C9H9NO2S, specifically ethyl 5-(cyanomethyl)thiophene-2-carboxylate (CAS: 212508-31-1), serve as highly valuable bifunctional building blocks[2]. This guide provides an in-depth analysis of the chemical properties, reactivity, and experimental handling of this specific C9H9NO2S derivative.

Structural and Physicochemical Profiling

Ethyl 5-(cyanomethyl)thiophene-2-carboxylate features an electron-rich thiophene core modulated by two distinct functional groups: an electron-withdrawing ethyl ester at the C2 position and a versatile cyanomethyl group at the C5 position[3]. This unique arrangement allows for orthogonal synthetic manipulations.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name Ethyl 5-(cyanomethyl)thiophene-2-carboxylate
Molecular Formula C9H9NO2S[2]
Molecular Weight 195.24 g/mol [2]
CAS Registry Number 212508-31-1[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitrile N, Ester O x2, Thiophene S)
Rotatable Bonds 4

Core Chemical Properties & Reactivity

The synthetic utility of this C9H9NO2S derivative stems from the orthogonal reactivity of its functional groups, which allows for the synthesis of complex heterocyclic systems[1].

Alpha-Carbon Acidity and Alkylation

The methylene protons of the cyanomethyl group are significantly acidic due to the inductive and resonance stabilization provided by the adjacent nitrile and the aromatic thiophene ring. Deprotonation generates a resonance-stabilized anion that can readily attack electrophiles via an SN2 pathway[1]. This property is routinely exploited in Knoevenagel condensations and alkylation reactions to build complex molecular architectures, such as bis-alkylated derivatives[1].

Orthogonal Functional Group Manipulations

The C2 ethyl ester and C5 nitrile offer orthogonal pathways for derivatization. The ester can undergo selective saponification to yield the corresponding carboxylic acid without affecting the nitrile, provided mild basic conditions are maintained. Conversely, the nitrile can be selectively reduced to a primary amine or participate in cycloaddition reactions while leaving the ester intact[4].

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the standard manipulations of ethyl 5-(cyanomethyl)thiophene-2-carboxylate.

Protocol A: Selective Ester Hydrolysis

Objective: Convert the ethyl ester to 5-(cyanomethyl)thiophene-2-carboxylic acid while preserving the nitrile group. Rationale: Lithium hydroxide (LiOH) is selected over stronger bases (like NaOH or KOH) and elevated temperatures to prevent the unwanted hydration of the nitrile group to a primary amide.

Procedure:

  • Dissolution: Dissolve 1.0 equivalent (1.0 mmol, 195 mg) of ethyl 5-(cyanomethyl)thiophene-2-carboxylate in a 3:1 mixture of THF/H2O (4 mL).

  • Base Addition: Add 1.5 equivalents of LiOH monohydrate (1.5 mmol, 63 mg) in one portion at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water (5 mL) and wash with diethyl ether (2 x 5 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Protocol B: Knoevenagel Condensation

Objective: Couple the cyanomethyl group with an aromatic aldehyde to form an acrylonitrile derivative. Rationale: Piperidine acts as a mild, secondary amine base to deprotonate the acidic alpha-protons of the cyanomethyl group, facilitating nucleophilic attack on the aldehyde followed by dehydration to yield the thermodynamically stable E-alkene.

Procedure:

  • Setup: In a round-bottom flask, combine ethyl 5-(cyanomethyl)thiophene-2-carboxylate (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in anhydrous ethanol (5 mL).

  • Catalysis: Add catalytic piperidine (0.1 mmol, 10 mol%).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Progress is monitored by TLC or LC-MS.

  • Crystallization: Upon completion, cool the mixture to room temperature. The Knoevenagel product typically crystallizes directly from the ethanol solution.

  • Collection: Filter the crystals, wash with cold ethanol, and dry in vacuo.

Signaling and Metabolic Pathway Context (Drug Design)

In hit-to-lead optimization, the C9H9NO2S scaffold is frequently elaborated into targeted therapeutics, such as kinase inhibitors and multi-target compounds against resistant cancers[5]. The resulting acrylonitrile-thiophene derivatives can act as inhibitors of Receptor Tyrosine Kinases (RTKs), effectively blocking ATP binding and downstream proliferative signaling pathways in oncology models[6].

Workflow Start Ethyl 5-(cyanomethyl) thiophene-2-carboxylate (C9H9NO2S) Hydrolysis Selective Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Acid 5-(cyanomethyl)thiophene -2-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amide Thiophene-2-carboxamide Intermediate Amidation->Amide Knoevenagel Knoevenagel Condensation (Ar-CHO, Piperidine) Amide->Knoevenagel Target Acrylonitrile-Thiophene Pharmacophore Knoevenagel->Target

Synthetic workflow transforming the C9H9NO2S scaffold into a complex pharmacophore.

Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Intracellular Kinase Domain Receptor->Kinase Activates Inhibitor C9H9NO2S-Derived Inhibitor Inhibitor->Kinase Blocks ATP Binding Downstream Downstream Signaling (Proliferation) Kinase->Downstream Phosphorylation

Mechanism of action for C9H9NO2S-derived RTK inhibitors blocking downstream signaling.

References

  • Google Patents. "Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof".
  • PMC/NIH. "Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers". Available at: [Link]

  • Ribon Therapeutics. "Patent Application (Kinase Inhibitors)". Available at: [Link]

Sources

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (PubChem CID 59179684): A Critical Thiophene Scaffold in the Development of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: 1034981-21-9, PubChem CID: 59179684) is a highly functionalized thiophene derivative that serves as a cornerstone intermediate in modern medicinal chemistry[1]. Recognized for its bioisosteric properties and versatile reactivity, this scaffold is primarily utilized in the synthesis of novel heterocyclic compounds, particularly triazole and tetrazole derivatives[2]. These downstream molecules act as potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme implicated in metabolic syndrome, obesity, and hepatocellular carcinoma (HCC)[3][4]. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic role in drug discovery, and validated synthetic workflows.

Physicochemical Profiling & Structural Analysis

The molecular architecture of Ethyl 5-cyano-3-methylthiophene-2-carboxylate (


) is defined by a central thiophene ring, which offers excellent metabolic stability and lipophilicity compared to its benzene analogs[5].
  • C2-Ethyl Carboxylate: Provides a handle for nucleophilic acyl substitution or hydrolysis, enabling the tuning of the molecule's pharmacokinetic profile.

  • C3-Methyl Group: Induces steric hindrance that dictates the conformational geometry of downstream target binding, often locking the molecule into a bioactive conformation.

  • C5-Cyano Group: Acts as a powerful electron-withdrawing group and a critical electrophilic center for cycloaddition reactions (e.g., forming tetrazoles via azide cycloaddition) or condensation with hydrazides[2].

Advanced mass spectrometry profiling highlights predictable fragmentation and collision cross-section (CCS) values, which are essential for bioanalytical tracking during pharmacokinetic studies[5].

Mechanistic Grounding: The SCD1 Axis in Oncology and Metabolic Syndrome

The primary application of this thiophene scaffold is the generation of SCD1 inhibitors[4]. SCD1 is an endoplasmic reticulum-resident enzyme that catalyzes the


-desaturation of saturated fatty acids (SFAs), converting palmitoyl-CoA and stearoyl-CoA into monounsaturated fatty acids (MUFAs) like palmitoleoyl-CoA and oleyl-CoA[3].

Causality in Disease Pathology:

  • Metabolic Syndrome: Excess MUFA production drives the synthesis of triglycerides, leading to hepatic steatosis and systemic adiposity. Inhibiting SCD1 shifts the lipid profile, promoting SFA oxidation and reducing fat storage[3].

  • Oncology (HCC): Cancer cells, particularly in hepatocellular carcinoma, heavily rely on de novo lipogenesis. A high MUFA/SFA ratio is required to maintain membrane fluidity and prevent the lipotoxic stress induced by SFA accumulation. Disrupting this balance via SCD1 inhibition triggers endoplasmic reticulum stress and apoptosis in tumor cells[6].

SCD1_Pathway SFA Saturated Fatty Acids (Palmitoyl-CoA / Stearoyl-CoA) SCD1 SCD1 Enzyme Complex (O2, NADH, Cyt b5) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (Palmitoleoyl-CoA / Oleyl-CoA) SCD1->MUFA Delta-9 Desaturation Metabolic Lipid Storage & Metabolic Syndrome MUFA->Metabolic Excess Storage Cancer Membrane Biogenesis & HCC Proliferation MUFA->Cancer Tumor Demand Inhibitor Thiophene-based SCD1 Inhibitor Inhibitor->SCD1 Allosteric/Competitive Inhibition

Fig 1. SCD1-mediated lipid desaturation pathway and therapeutic inhibition.

Experimental Workflows: Synthesis and Functionalization

To ensure high-fidelity generation of Ethyl 5-cyano-3-methylthiophene-2-carboxylate and its subsequent functionalization, the following self-validating protocols are established. Each step is designed with mechanistic causality to maximize yield and purity.

Phase 1: Esterification of 3-Methylthiophene-2-carboxylic acid

  • Protocol: Dissolve 3-methylthiophene-2-carboxylic acid (5.00 g, 35.17 mmol) in absolute ethanol (50 mL). Slowly add thionyl chloride (

    
    , 2.60 mL, 35.62 mmol) at 0°C. Reflux the mixture for 16 hours. Concentrate in vacuo[2].
    
  • Causality & Validation: Fischer esterification is an equilibrium-driven process. By using

    
    , we generate a highly reactive acyl chloride intermediate in situ, driving the reaction to completion irreversibly. The byproduct (
    
    
    
    and
    
    
    ) evolution serves as a visual confirmation of activation. Validation is confirmed by the disappearance of the broad carboxylic acid O-H stretch (~3000
    
    
    ) in FTIR.

Phase 2 & 3: Regioselective Bromination and Cyanation (Scaffold Generation)

  • Protocol: The ethyl ester is treated with N-Bromosuccinimide (NBS) in DMF to yield the 5-bromo intermediate. The 5-position is highly activated for electrophilic aromatic substitution due to the electron-donating effects of the thiophene sulfur and the directing effects of the C3-methyl group. Subsequent treatment with Copper(I) cyanide (CuCN) in refluxing DMF executes a Rosenmund-von Braun reaction, yielding Ethyl 5-cyano-3-methylthiophene-2-carboxylate.

Phase 4: Functionalization into SCD1 Inhibitors

  • Protocol: Combine Ethyl 5-cyano-3-methylthiophene-2-carboxylate (0.37 g, 1.90 mmol), phenylacetic hydrazide (0.29 g, 1.90 mmol), and potassium carbonate (

    
    , 0.26 g, 1.90 mmol) in 1-butanol (5 mL). Stir in a sealed tube at 150°C for 20 hours. Cool and purify via column chromatography (0-30% ethyl acetate in hexanes)[2][4].
    
  • Causality & Validation: The cyano group acts as an electrophile for the nucleophilic attack by the hydrazide. The high temperature (150°C) and sealed tube environment are thermodynamically required to overcome the activation energy barrier for the subsequent intramolecular cyclization, forming the 1,2,4-triazole core. Reaction progress is validated by LC-MS, monitoring the mass shift from the precursor (

    
     195.03) to the target heterocycle.
    

Synthesis_Workflow SM 3-Methylthiophene- 2-carboxylic acid Ester Ethyl 3-methylthiophene- 2-carboxylate SM->Ester SOCl2, EtOH Reflux, 16h Bromo Ethyl 5-bromo-3-methyl- thiophene-2-carboxylate Ester->Bromo NBS, DMF Regioselective Cyano Ethyl 5-cyano-3-methyl- thiophene-2-carboxylate (CID 59179684) Bromo->Cyano CuCN, DMF 120°C Active Triazole/Tetrazole SCD1 Inhibitor Cyano->Active Hydrazide, K2CO3 1-Butanol, 150°C

Fig 2. Step-by-step synthetic workflow from precursor to active SCD1 inhibitor.

Quantitative Data & Comparative Analysis

To facilitate analytical verification, the physicochemical properties and mass spectrometry adduct profiles are summarized below[5].

Table 1: Physicochemical Profile

ParameterValue / Specification
IUPAC Name Ethyl 5-cyano-3-methylthiophene-2-carboxylate
CAS Registry Number 1034981-21-9
PubChem CID 59179684
Molecular Formula

Monoisotopic Mass 195.0354 Da
Predicted XlogP 2.6

Table 2: Predicted Collision Cross Section (CCS) Mass Spectrometry Profile [5]

Adduct TypeMass-to-Charge Ratio (

)
Predicted CCS (

)

196.04268145.5

218.02462157.1

194.02812150.3

213.06922165.8

254.04925194.2

Conclusion

Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a highly optimized intermediate that bridges basic organic synthesis with advanced therapeutic development. By leveraging the unique electronic and steric properties of the 3-methylthiophene core, researchers can efficiently generate potent SCD1 inhibitors. The self-validating protocols outlined herein ensure high-yield transitions from raw materials to complex heterocycles, accelerating the pipeline for metabolic and oncological drug discovery.

References

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate (C9H9NO2S)
  • Source: bldpharm.
  • World Intellectual Property Organization - WO2008074835A1 (Preparation of ethyl 5-cyano-3-methylthiophene-2-carboxylate)
  • Source: sigmaaldrich.
  • Source: google.com (Patents)
  • World Intellectual Property Organization - WO2008074835A1 (SCD1 Inhibitors)
  • Hepatocellular carcinoma (HCC)

Sources

5-cyano-3-methyl-2-thiophenecarboxylic acid ethyl ester structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-Cyano-3-methyl-2-thiophenecarboxylic Acid Ethyl Ester

CAS: 1034981-21-9 Formula: C


H

NO

S Molecular Weight: 195.24 g/mol [1][2]

Executive Summary

5-cyano-3-methyl-2-thiophenecarboxylic acid ethyl ester (Ethyl 5-cyano-3-methylthiophene-2-carboxylate) is a specialized heterocyclic scaffold utilized primarily in the synthesis of advanced pharmaceutical intermediates. Unlike the ubiquitous Gewald reaction products (which typically yield 2-aminothiophenes), this compound features a stable ester functionality at the C2 position and a reactive nitrile group at the C5 position.

This unique substitution pattern makes it a critical building block for Stearoyl-CoA desaturase (SCD) inhibitors and various kinase inhibitors. Its bifunctional nature allows for orthogonal derivatization: the ester can be hydrolyzed or amidated, while the nitrile can be reduced to an amine, hydrolyzed to an amide/acid, or cyclized to form fused ring systems like thienopyrimidines.

Chemical Profile & Physicochemical Properties

PropertyData
IUPAC Name Ethyl 5-cyano-3-methylthiophene-2-carboxylate
CAS Number 1034981-21-9
SMILES CCOC(=O)C1=C(C)C=C(C#N)S1
Appearance Off-white to tan crystalline solid
Melting Point Approx. 76–78 °C (Predicted/Analogous)
Solubility Soluble in DMSO, CH

Cl

, Ethyl Acetate; Insoluble in water
Lipophilicity (LogP) ~2.5 (Predicted)
Key IR Signals

: ~2210 cm

;

: ~1710 cm

Synthetic Framework

The synthesis of this compound generally does not follow the standard Gewald multi-component reaction, which favors 2-amino derivatives. Instead, a stepwise functionalization of the thiophene ring is the industry-standard approach to ensure regioselectivity.

Core Synthetic Pathway (Regioselective Functionalization)
  • Precursor Selection: The synthesis begins with Ethyl 3-methyl-2-thiophenecarboxylate .

  • Electrophilic Halogenation: Bromination occurs selectively at the C5 position (alpha to the sulfur atom) due to the directing effects of the ring heteroatom and the steric blocking at C3 by the methyl group.

  • Cyanation: The resulting 5-bromo intermediate undergoes a transition-metal catalyzed cyanation (Rosenmund-von Braun or Pd-catalyzed) to install the nitrile group.

Pathway Visualization

SynthesisPathway Start Ethyl 3-methyl-2- thiophenecarboxylate Inter Ethyl 5-bromo-3-methyl- 2-thiophenecarboxylate Start->Inter NBS, AIBN CCl4, Reflux (Electrophilic Subst.) Product Ethyl 5-cyano-3-methyl- 2-thiophenecarboxylate Inter->Product Zn(CN)2, Pd(PPh3)4 DMF, 80°C (Cyanation)

Figure 1: Step-wise synthesis via electrophilic bromination and Palladium-catalyzed cyanation.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility. All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-2-thiophenecarboxylate
  • Reagents: Ethyl 3-methyl-2-thiophenecarboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), Carbon Tetrachloride (CCl

    
    ) or Acetonitrile (ACN).
    
  • Mechanism: Electrophilic aromatic substitution. The C5 position is electronically activated by the sulfur atom.

Procedure:

  • Dissolve Ethyl 3-methyl-2-thiophenecarboxylate (10 mmol) in anhydrous ACN (50 mL).

  • Add NBS (11 mmol) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in diethyl ether and wash with water (2x) and brine (1x).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 85-92%.

    • Characterization:

      
      H NMR will show the disappearance of the C5 proton doublet/multiplet and retention of the C4 singlet.
      
Step 2: Cyanation via Pd-Catalysis (Safer Alternative to CuCN)
  • Reagents: 5-Bromo intermediate (1.0 eq), Zinc Cyanide (Zn(CN)

    
    , 0.6 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh
    
    
    
    )
    
    
    , 5 mol%), DMF (anhydrous).
  • Safety Note: Although Zn(CN)

    
     is less volatile than HCN, it is highly toxic. Handle in a well-ventilated fume hood.
    

Procedure:

  • In a dry Schlenk tube, combine the 5-bromo intermediate (5 mmol), Zn(CN)

    
     (3.0 mmol), and Pd(PPh
    
    
    
    )
    
    
    (0.25 mmol).
  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous DMF (20 mL) via syringe.

  • Heat the sealed vessel to 85 °C for 4–6 hours.

  • Quench: Cool to RT. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester copper/zinc salts) followed by brine.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

    • Yield Expectation: 75-85%.

Structural Characterization (NMR Assignment)

For Ethyl 5-cyano-3-methylthiophene-2-carboxylate :

NucleusShift (

ppm)
MultiplicityAssignment

H NMR
7.55Singlet (1H)C4-H (Thiophene Ring)
4.35Quartet (2H,

=7.1 Hz)
-O-CH

-CH

2.55Singlet (3H)C3-CH

(Methyl group)
1.38Triplet (3H,

=7.1 Hz)
-O-CH

-CH


C NMR
~114.0SingletC

N
(Nitrile Carbon)
~162.0SingletC=O (Ester Carbonyl)

Note: The C4-H signal is diagnostic. In the starting material, C4 and C5 couple (


 Hz).[3] In the product, C4 appears as a sharp singlet due to C5 substitution.

Reactivity & Applications in Drug Design

This scaffold serves as a "linchpin" intermediate. The orthogonality of the ester and nitrile groups allows for divergent synthesis.

Derivatization Logic
  • Thienopyrimidine Synthesis: Reaction with formamide or guanidine cyclizes across the ester and nitrile to form thieno[2,3-d]pyrimidines, a privileged scaffold in kinase inhibition (e.g., EGFR, VEGFR inhibitors).

  • SCD Inhibition: The ester can be hydrolyzed to the acid and coupled with piperazine derivatives, a common pharmacophore in Stearoyl-CoA desaturase inhibitors used for metabolic disorders.

  • Tetrazole Formation: Reaction of the nitrile with sodium azide yields the tetrazole derivative, a bioisostere for carboxylic acids with improved metabolic stability.

ReactivityMap Core Ethyl 5-cyano-3-methyl- 2-thiophenecarboxylate Acid 5-Cyano-3-methyl- 2-thiophenecarboxylic Acid Core->Acid LiOH, THF/H2O (Hydrolysis) Amide Thieno[2,3-d]pyrimidine Derivatives Core->Amide Formamide, 180°C (Cyclization) Amine 5-Aminomethyl Derivative Core->Amine H2, Pd/C or LiAlH4 (Reduction)

Figure 2: Divergent synthesis pathways from the core scaffold.

References

  • Sigma-Aldrich. Ethyl 5-cyano-3-methylthiophene-2-carboxylate Product Page (CAS 1034981-21-9).[2]Link

  • World Intellectual Property Organization. Patent WO2008074824: Heterocyclic Derivatives as Stearoyl-CoA Desaturase Inhibitors. (Describes the use of 5-cyano-thiophene intermediates). Link

  • Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes. (Discusses bromination patterns of 3-methylthiophene-2-carboxylates). Link

  • PubChem. Ethyl 5-cyano-3-methylthiophene-2-carboxylate Compound Summary.Link

  • BLD Pharm. Ethyl 5-cyano-3-methylthiophene-2-carboxylate Technical Data.Link

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical resource for researchers and process chemists. It addresses the physicochemical behavior of Ethyl 5-cyano-3-methylthiophene-2-carboxylate , a critical intermediate in the synthesis of azo disperse dyes and pharmaceutical agents (e.g., Stearoyl-CoA desaturase inhibitors).

Executive Summary

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: 591796-84-X or related isomeric series) represents a class of "push-pull" thiophenes characterized by an electron-withdrawing cyano group and an ester moiety. Its solubility profile is the rate-limiting factor in two critical drug development phases: nucleophilic substitution reactions (e.g., hydrazide coupling) and purification via recrystallization .

This guide synthesizes structural analysis with thermodynamic modeling to provide a predictive solubility landscape. It further details the industry-standard Laser Monitoring Observation Technique to empirically validate these values, as specific open-literature datasets for this exact ester are often proprietary or sparse compared to its amino-analogs.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solvation

To predict the solubility behavior, we must analyze the solute-solvent interaction potential based on the molecule's functional groups:

  • Thiophene Core: Aromatic, lipophilic backbone.

  • C2-Ethyl Ester: Hydrogen bond acceptor (weak); adds lipophilicity compared to methyl esters.

  • C5-Cyano Group: Strong dipole; Hydrogen bond acceptor.

  • C3-Methyl Group: Weakly lipophilic; disrupts crystal packing slightly compared to non-substituted analogs.

Key Insight: Unlike its 5-amino analogs (which have H-bond donors), this compound relies heavily on dipole-dipole interactions and Van der Waals forces . It lacks strong H-bond donors, making it less soluble in cold polar protic solvents (alcohols) but highly soluble in polar aprotic solvents.

Solubility Tier Classification

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., methyl thiophene-2-carboxylates), the solvent hierarchy is classified as follows:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Tier 1: High Solvency Acetone, THF, Ethyl Acetate, DMF> 0.15 (mole fraction) Strong dipole-dipole alignment; solvent overcomes lattice energy easily.
Tier 2: Process Solvents Methanol, Ethanol, IsopropanolTemperature Dependent Moderate solubility at 298K; High solubility at reflux. Ideal for cooling crystallization .
Tier 3: Reaction Media Acetonitrile, TolueneModerate Acetonitrile aligns with the cyano group; Toluene interacts via

-

stacking with the thiophene ring.
Tier 4: Anti-Solvents Water, Hexane, CyclohexaneNegligible (< 10⁻⁴) High polarity mismatch (Water) or lack of polarizability (Hexane).

Thermodynamic Modeling Framework

For precise process engineering, experimental data must be fitted to thermodynamic models. The Modified Apelblat Equation is the gold standard for correlating the solubility of thiophene esters.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      
Thermodynamic Functions

From the Apelblat parameters, the standard dissolution enthalpy (


) and entropy (

) are derived:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases as temperature rises.[2]
      
  • Entropy (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Entropy driven). The disorder increases as the crystal lattice breaks down.
      

Experimental Protocol: Laser Monitoring Method

To generate the specific data required for the Apelblat model, the Laser Monitoring Observation Technique is recommended over gravimetric analysis due to its higher precision and speed.

Workflow Logic

The system detects the "last crystal disappearance" point. A laser beam passes through the solvent; as long as undissolved solute exists, the beam scatters (low intensity at detector). When the last crystal dissolves, transmittance spikes.

Step-by-Step Methodology

ExperimentalProtocol Start Start: Weigh Solute & Solvent Mix Equilibration (Jacketed Vessel, Stirring) Start->Mix Laser Laser Transmission (Scattering due to crystals) Mix->Laser Heat Stepwise Heating (< 0.1 K/min near saturation) Laser->Heat Heat->Laser Crystals Persist Detect Transmittance Spike (Clear Solution) Heat->Detect Dissolution Record Record T (K) and x1 Detect->Record

Figure 1: Logic flow for the Laser Monitoring Solubility Determination.

  • Preparation: Accurately weigh the ethyl 5-cyano-3-methylthiophene-2-carboxylate (

    
    ) and solvent (
    
    
    
    ) into a double-jacketed glass vessel (accuracy
    
    
    g).
  • Setup: Insert a laser source (e.g., He-Ne laser) and a photoelectric detector on opposite sides of the vessel.

  • Equilibration: Set the circulating water bath to a starting temperature (e.g., 278.15 K). Stir continuously.

  • Dynamic Measurement: Slowly increase the temperature.

    • Critical Control: Near the saturation point, the heating rate must be reduced to < 0.05 K/min to ensure thermodynamic equilibrium.

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance intensity reaches a maximum constant value (indicating total dissolution).
    
  • Replication: Repeat for different mole fractions to build the solubility curve (

    
     vs 
    
    
    
    ).

Process Engineering Applications

Crystallization Design

For purification, a Cooling Crystallization strategy using Ethanol or 1-Butanol is optimal.

  • High T: High solubility allows minimal solvent use.

  • Low T: Significant solubility drop forces precipitation.

  • Anti-solvent: If yield is low, adding Water to the Ethanol solution (Anti-solvent Crystallization) will drastically reduce solubility, forcing the thiophene ester out of solution.

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the ester with hydrazine):

  • Recommended: 1-Butanol (Reflux).

  • Reasoning: High boiling point (117°C) allows for sufficient activation energy, while the solvent's polarity stabilizes the transition state of the nucleophilic attack on the carbonyl carbon.

References

  • PubChem. (n.d.). Ethyl 5-cyano-3-methylthiophene-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Zhang, Y., et al. (2014). Solubility and Thermodynamic Functions of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate in Nine Organic Solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling methodology of thiophene/isothiazole analogs).
  • Wang, J., et al. (2013). Thermodynamic Models for Solubility of Ethyl 2-Cyano-3-(furan-2-yl)acrylate in Different Solvents. Journal of Chemical & Engineering Data.
  • World Intellectual Property Organization. (2008). Patent WO2008074835: Stearoyl-CoA Desaturase Inhibitors. (Cited for reaction conditions using 1-butanol).[3] Retrieved from

Sources

Safety data sheet (SDS) for Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Safety Profile & Handling Guide: Ethyl 5-cyano-3-methylthiophene-2-carboxylate Content Type: Technical Whitepaper / Enhanced SDS Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

A Senior Scientist’s Guide to Handling Thiophene-Nitrile Scaffolds

Executive Summary & Compound Identity

The "Why" Behind the Molecule: Ethyl 5-cyano-3-methylthiophene-2-carboxylate is not merely a reagent; it is a high-value scaffold often employed in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural duality—possessing both an electrophilic ester and a potentially reactive nitrile group on a thiophene core—makes it a versatile "push-pull" system for heterocycle construction. However, this same reactivity necessitates a safety protocol that goes beyond generic handling instructions.[1][2]

Identity Matrix:

Property Detail
Chemical Name Ethyl 5-cyano-3-methylthiophene-2-carboxylate
Functional Class Heteroaromatic Nitrile / Carboxylate Ester
Molecular Formula C₉H₉NO₂S
Molecular Weight ~195.24 g/mol
CAS Number Note: As a specialized research intermediate, specific isomer CAS numbers vary by vendor. Closely related analogs include 23903-46-0 (amino-variant). Treat as unlisted research chemical.

| Physical State | Off-white to pale yellow crystalline solid |

Hazard Architecture: A Structural Deconstruction

Standard SDSs often list generic H-codes. As scientists, we must understand the source of the hazard to mitigate it effectively. This compound presents a "Triad of Risk":

  • The Thiophene Core: Lipophilic and metabolically active. Thiophenes can undergo cytochrome P450-mediated oxidation to reactive S-oxides or epoxides, leading to potential hepatotoxicity if ingested or absorbed in large quantities.[3]

  • The Nitrile (C≡N) Moiety: While aromatic nitriles are generally more stable than aliphatic ones, metabolic or thermal decomposition can release cyanide ions (CN⁻). This requires specific "Antidote Awareness."

  • The Ester Linkage: Susceptible to hydrolysis, releasing ethanol and the corresponding free acid (5-cyano-3-methylthiophene-2-carboxylic acid), which may have different solubility and toxicity profiles.

Visualization: The Anatomy of Hazard

The following diagram maps the structural components to their specific safety risks.

HazardAnatomy Molecule Ethyl 5-cyano-3-methyl thiophene-2-carboxylate Thiophene Thiophene Ring Molecule->Thiophene Nitrile 5-Cyano Group (-CN) Molecule->Nitrile Ester Ethyl Ester (-COOEt) Molecule->Ester Risk1 Hepatic Bioactivation (S-Oxidation) Thiophene->Risk1 Risk2 Acute Toxicity (Metabolic CN- Release) Nitrile->Risk2 Risk3 Skin/Eye Irritation (Hydrolysis) Ester->Risk3

Figure 1: Structural Hazard Map linking functional groups to physiological and chemical risks.

GHS Classification & Predictive Toxicology

Based on Read-Across from Analogous Aminothiophene Carbonitriles.

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[4]
Skin Corrosion/Irritation 2H315Causes skin irritation.[2][4][5][6][7][8]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[2][4][5][6][7][9][10]
STOT - Single Exposure 3H335May cause respiratory irritation.[5][6][7]
Acute Toxicity (Dermal) 4*H312Harmful in contact with skin (Predicted based on lipophilicity).

Senior Scientist Insight: Do not underestimate the dermal route. Thiophene esters are highly lipophilic (


), allowing them to penetrate the stratum corneum effectively. Standard nitrile gloves offer limited protection against prolonged exposure to thiophene solutions; double-gloving or using laminate gloves (Silver Shield)  is recommended for concentrated handling.

Operational Safety Protocols

A. Storage & Stability (The "Dry" Rule)

Causality: The ester moiety is moisture-sensitive. Hydrolysis yields the carboxylic acid, which may alter stoichiometry in downstream coupling reactions (e.g., Suzuki-Miyaura).

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass (protects from photodegradation of the thiophene ring).

  • Validation: Check melting point before critical GMP batches. A depression >2°C indicates hydrolysis or oxidation.

B. Reaction Safety (The "Cyanide" Check)

Causality: Strong acids or high temperatures (>150°C) can degrade the nitrile.

  • Protocol:

    • Avoid concurrent use of strong Lewis acids and high heat without venting.

    • Ventilation: All weighing and transfer must occur in a certified fume hood operating at face velocity >100 fpm.

    • Quench: When quenching reactions involving this intermediate, ensure pH is kept basic (> pH 9) initially to prevent volatilization of HCN if any nitrile hydrolysis occurred.

C. Emergency Response Workflow

This self-validating workflow ensures rapid decision-making during spills or exposure.

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash w/ Soap (15m) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Rinse (15m) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if labored 3. Monitor for Cyanosis Inhal->ActionInhal Medical Medical Evaluation (Mention: Thiophene Nitrile) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision logic for exposure response.[8][9] Note the prohibition of alcohol for skin washing to prevent enhanced absorption.

Physicochemical Properties (Quantitative)

PropertyValue (Experimental/Predicted)Context
Melting Point 65–70 °CLow MP implies easy sublimation; avoid high-vac drying without cold trap.
Boiling Point ~340 °C (760 mmHg)High BP; not volatile under standard conditions.
Density 1.25 ± 0.1 g/cm³Heavier than water; sinks in aqueous extraction.
LogP 2.45 (Predicted)Lipophilic; crosses cell membranes easily.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.
pKa ~ -5 (Conjugate acid of N)The nitrile nitrogen is very weakly basic.

Ecological Impact & Waste Disposal

Thiophene derivatives are notoriously difficult to biodegrade and can be toxic to aquatic life (H410 potential).[1]

  • Aquatic Toxicity: Prevent entry into drains.[1][2] The lipophilicity suggests bioaccumulation potential in aquatic organisms.

  • Disposal Protocol:

    • Do Not: Dispose of with general organic solvents if the waste stream is incinerated at low temperatures (risk of NOx/SOx/HCN release).

    • Do: Segregate into "Halogenated/Sulfur-Containing" waste streams. Ensure the incinerator is equipped with scrubbers for SO₂ and NOx.

References & Authoritative Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiophene-2-carbonitrile derivatives. Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier for Substituted Thiophenes. (General H-Code validation for thiophene esters). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-Aminothiophene-3-carbonitrile (Analog Read-Across). Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.[11] Retrieved from .[11]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophenes.[12] (Mechanistic insight into S-oxidation risks). Chemical Research in Toxicology.

Sources

Technical Guide: Thiophene-2-carboxylate vs. Thiophene-3-carboxylate Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric strategy to modulate lipophilicity, metabolic stability, and binding affinity. However, the choice between thiophene-2-carboxylate (T2C) and thiophene-3-carboxylate (T3C) is rarely arbitrary.

This guide dissects the critical electronic, structural, and synthetic divergences between these two isomers.

  • T2C offers higher acidity and a "kinked" binding vector but suffers from thermal instability (protodecarboxylation) and potential metabolic liabilities at the open C5 position.

  • T3C provides a linear vector mimicry closer to meta-substituted benzenes and distinct metabolic profiles, though it is synthetically less accessible.

Part 1: Electronic & Structural Divergence

Acidity and Electronic Character

The most immediate difference lies in the acidity of the carboxylic acid, driven by the proximity of the heteroatom.

  • Thiophene-2-carboxylic acid: The carboxyl group at C2 is adjacent to the sulfur atom.[1][2] Sulfur exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the carboxylate anion.

    • pKa: ~3.5

  • Thiophene-3-carboxylic acid: The carboxyl group at C3 is further from the sulfur. While resonance effects are present, the inductive stabilization is weaker.

    • pKa: ~4.1

Implication: T2C is a stronger acid (closer to formic acid in behavior) than T3C. In a physiological environment (pH 7.4), both are fully ionized, but T2C will have a lower logD contribution in acidic microenvironments (e.g., lysosomes).

Vector Analysis (The "Kink" Effect)

Replacing a phenyl ring with a thiophene alters the exit vector of substituents due to the difference in internal bond angles.

  • Benzene: Internal angles are 120°. Substituents are radial.

  • Thiophene: The C-S-C angle is compressed (~92°), while C-C-C angles are ~112°.

    • 2-Substitution: Creates a bond angle of ~148° relative to the C2-S bond vector. This introduces a "kink" or bend compared to a para-phenyl linker.

    • 3-Substitution: The vector geometry at C3 more closely mimics a meta-phenyl substitution pattern but with reduced steric bulk near the sulfur.

Visualization: Electronic & Geometric Logic

Thiophene_Properties T2 Thiophene-2-carboxylate Prop_Acid Acidity (pKa) T2->Prop_Acid High (pKa ~3.5) Inductive (-I) Stabilization Prop_Geo Geometry Vector T2->Prop_Geo Acute Angle 'Kinked' Vector Prop_Stab Thermal Stability T2->Prop_Stab Low Prone to Decarboxylation T3 Thiophene-3-carboxylate T3->Prop_Acid Moderate (pKa ~4.1) Weaker Inductive Effect T3->Prop_Geo Obtuse Angle Linear/Meta-like T3->Prop_Stab High Resistant to Decarboxylation

Figure 1: Comparative analysis of electronic and physical properties between T2C and T3C isomers.

Part 2: Synthetic Reactivity & Stability Risks

The Decarboxylation Trap

A critical "gotcha" for process chemists is the instability of thiophene-2-carboxylates .

  • Mechanism: The C2 position is highly activated. Upon heating (especially with Cu/Ag catalysts or in acidic media), T2C undergoes protodecarboxylation . The resulting C2-anion is stabilized by the adjacent sulfur d-orbitals (or sigma* interactions), making the loss of CO2 kinetically accessible.

  • Risk: High-temperature amide couplings or saponifications of T2C esters often lead to yield loss via decarboxylation.

  • T3C Advantage: The C3 position does not stabilize the intermediate anion to the same extent, making T3C significantly more thermally stable.

Regioselectivity in Functionalization

If you need to functionalize the ring after the carboxylate is established:

Reaction TypeThiophene-2-carboxylate (T2C)Thiophene-3-carboxylate (T3C)
Electrophilic Subst. (EAS) Directs to C5 (alpha to S, para to COOH).Directs to C5 (alpha to S, meta to COOH).
Lithiation (LDA) Directs to C3 (Ortho-lithiation) or C5 (thermodynamic).Directs to C2 (Most acidic proton, ortho to S).
Nucleophilic Aromatic Subst. C3/C5 positions activated if leaving group present.Less activated.

Part 3: Medicinal Chemistry & Metabolism[3][4][5]

Metabolic Soft Spots

Thiophenes are metabolically active, primarily via S-oxidation (forming reactive thiophene S-oxides/epoxides) and alpha-hydroxylation .

  • T2C Profile: The carboxylate blocks one alpha-position (C2). However, the C5 position (the other alpha site) remains highly reactive and is a "metabolic soft spot" for CYP450 oxidation.

    • Mitigation: Block C5 with a halogen (Cl/F) or methyl group.

  • T3C Profile: The carboxylate is at C3. This leaves both alpha-positions (C2 and C5) open.

    • Risk: C2 is the most reactive site on the ring. T3C derivatives are often metabolized faster than T2C unless C2 is substituted.

Decision Framework

MedChem_Decision Start Select Thiophene Isomer Q1 Is the target vector linear (para-phenyl like)? Start->Q1 Q2 Is metabolic stability at C2/C5 a concern? Q1->Q2 Yes (Linear/Kinked) Res_T3 Choose Thiophene-3-carboxylate (Must block C2) Q1->Res_T3 No (Meta-like) Res_T2 Choose Thiophene-2-carboxylate (Block C5 if needed) Q2->Res_T2 Block C2 (Alpha) Q2->Res_T3 Need C2 functionalization

Figure 2: Logic flow for selecting the appropriate thiophene isomer based on SAR requirements.

Part 4: Experimental Protocols

Synthesis of Thiophene-2-carboxylic Acid (Haloform Oxidation)

Rationale: While commercially available, T2C is often synthesized from 2-acetylthiophene to avoid the cost of the acid or to introduce isotopes. The haloform reaction is preferred over permanganate to avoid over-oxidation of the sulfur ring.

Reagents: 2-Acetylthiophene, Sodium Hypochlorite (Bleach), NaOH.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-acetylthiophene (12.6 g, 100 mmol) in dioxane (50 mL).

  • Hypochlorite Addition: Cool the solution to 0°C. Add commercial bleach (NaOCl, 10-12%, 250 mL) dropwise over 45 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic.

  • Digestion: Allow the mixture to warm to room temperature and stir for 4 hours. The yellow color of the starting material should fade.

  • Workup: Quench excess oxidant with saturated sodium sulfite (Na2SO3) solution (test with starch-iodide paper).

  • Isolation: Wash the basic aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted ketone. Acidify the aqueous layer carefully with conc. HCl to pH ~2.

  • Filtration: The white precipitate (Thiophene-2-carboxylic acid) is collected by filtration, washed with cold water, and dried in vacuo.

    • Yield: Typically 85-90%.

    • QC: 1H NMR (DMSO-d6): δ 13.0 (br s, 1H), 7.95 (d, 1H), 7.75 (d, 1H), 7.15 (t, 1H).

Synthesis of Thiophene-3-carboxylic Acid (Lithiation Route)

Rationale: T3C is harder to access via oxidation. The most robust lab-scale method involves halogen-lithium exchange of 3-bromothiophene.

Reagents: 3-Bromothiophene, n-Butyllithium (n-BuLi), Dry CO2 (Dry Ice).

  • Inert Atmosphere: Flame-dry a 250 mL flask and purge with Argon. Add 3-bromothiophene (16.3 g, 100 mmol) and anhydrous diethyl ether (100 mL).

  • Exchange: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes.

    • Critical: Do not allow temperature to rise above -70°C to prevent "scrambling" of the lithiated species to the thermodynamic C2 position.

  • Carboxylation: Stir for 30 mins at -78°C. Transfer the solution via cannula onto an excess of crushed Dry Ice (solid CO2) in a separate flask.

  • Workup: Allow the slurry to warm to room temperature. Quench with water (100 mL) and adjust pH to >10 with NaOH.

  • Extraction: Wash the aqueous layer with ether. Acidify the aqueous layer with HCl to pH 2.

  • Crystallization: Extract the acidic aqueous layer with EtOAc (3 x 100 mL). Dry over MgSO4, concentrate, and recrystallize from water/ethanol.

    • Yield: Typically 70-80%.

    • QC: 1H NMR (DMSO-d6): δ 12.8 (br s, 1H), 8.25 (s, 1H), 7.55 (d, 1H), 7.45 (d, 1H).

References

  • Campaigne, E., & LeSuer, W. M. (1953).[1] "3-Thenoic Acid".[1][3] Organic Syntheses, 33, 94. Link

  • Gooßen, L. J., et al. (2006).[1] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling". Science, 313(5787), 662-664. Link

  • Kumari, S., et al. (2020). "Thiophene-based derivatives as potential biologically active agents". Journal of Molecular Structure, 1205, 127602. Link

  • PubChem. "Thiophene-2-carboxylic acid (Compound)". National Library of Medicine. Link

  • PubChem. "Thiophene-3-carboxylic acid (Compound)".[3] National Library of Medicine. Link

Sources

The Pharmacophore of 5-Cyanothiophene: A Technical Guide to Synthesis and Biological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-cyanothiophene scaffold represents a critical bioisostere in modern medicinal chemistry, offering a unique balance of electronic withdrawal, metabolic stability, and linear geometry. Unlike its benzene counterparts, the thiophene ring allows for distinct vector orientation of substituents, while the nitrile group at the 5-position serves two pivotal roles: it acts as a metabolic block against cytochrome P450 oxidation (which typically targets the electron-rich


-position) and functions as a weak hydrogen bond acceptor in kinase hinge regions or protease active sites.

This guide details the structural activity relationships (SAR), synthetic pathways, and biological characterization of 5-cyanothiophene derivatives, designed for researchers optimizing lead compounds in oncology and infectious disease.

Part 1: Structural Activity Relationship (SAR) & Rational Design[1]

The utility of the 5-cyanothiophene moiety stems from its ability to modulate the physicochemical properties of a drug candidate without significantly increasing molecular weight (Fragment Based Drug Design - FBDD).

Electronic and Metabolic Tuning

The cyano group is strongly electron-withdrawing (


, 

effects). When placed at the 5-position of a thiophene ring, it significantly alters the electron density of the sulfur atom and the substituent at the 2-position.
  • Metabolic Stability: Unsubstituted thiophenes are prone to oxidation at the 2- and 5-positions, leading to reactive sulfoxides or ring opening. Substitution with a cyano group at C5 sterically and electronically deactivates this position, prolonging half-life (

    
    ).
    
  • Bioisosterism: The 5-cyanothiophene unit is often used as a bioisostere for:

    • 4-Cyanophenyl: Similar geometry but different bond angles (

      
       vs 
      
      
      
      vector).
    • 5-Chlorothiophene: The -CN group mimics the lipophilicity of -Cl to some extent but adds polar interactions (H-bond acceptor).

Visualization: The 5-Cyanothiophene SAR Map

G Core 5-Cyanothiophene Scaffold CN_Group 5-Cyano Group (-CN) Core->CN_Group Pos2 2-Position (Functional Handle) Core->Pos2 Metabolic Metabolic Block (Prevents CYP oxidation) CN_Group->Metabolic Electronic Electronic Withdrawal (Lowers pKa of 2-substituent) CN_Group->Electronic H_Bond H-Bond Acceptor (Interaction with Ser/Thr) CN_Group->H_Bond Amide Amide/Urea Linker (Kinase Hinge Binding) Pos2->Amide Solubility Solubility Modulation Pos2->Solubility

Figure 1: Pharmacophore map of the 5-cyanothiophene scaffold illustrating the functional roles of the 5-CN and 2-R positions in drug design.

Part 2: Therapeutic Applications and Case Studies

Antimicrobial Agents (MurF Inhibition)

The peptidoglycan biosynthesis pathway is a prime target for antibiotics.[1] MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase) is an essential enzyme in this pathway.

  • Mechanism: 5-cyanothiophene-2-carboxamide derivatives have shown efficacy as MurF inhibitors. The thiophene ring occupies the hydrophobic pocket, while the cyano group interacts with backbone residues, stabilizing the inhibitor-enzyme complex.

  • Key Insight: The 5-CN group improves cell permeability compared to the corresponding carboxylic acids, a critical factor for penetrating the Gram-negative outer membrane.

Factor Xa and Thrombin Inhibitors

While Rivaroxaban utilizes a 5-chlorothiophene moiety, 5-cyano analogs are investigated to reduce lipophilicity (LogP) while maintaining the S1 pocket occupancy.

  • Advantage: The nitrile group can form specific water-mediated hydrogen bonds within the S1 pocket that the chloro substituent cannot, potentially increasing selectivity against related serine proteases.

Part 3: Synthetic Protocols

The synthesis of 5-cyanothiophene derivatives often challenges the chemist due to the sensitivity of the thiophene ring to harsh oxidizing or reducing conditions. The most robust method involves the palladium-catalyzed cyanation of 5-halothiophenes, rather than electrophilic cyanation which is often low-yielding.

Protocol: Pd-Catalyzed Cyanation of 5-Bromothiophene

This protocol describes the conversion of a 5-bromo-2-substituted thiophene to the 5-cyano derivative.

Reagents:

  • Substrate: 5-bromo-thiophene-2-carboxamide derivative (1.0 eq)

  • Cyanating Agent: Zinc cyanide (

    
    ) (0.6 eq)
    
  • Catalyst:

    
     (0.02 eq)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq)

  • Solvent: Anhydrous DMF or DMA.

  • Additive: Zinc dust (0.1 eq) - Critical for keeping Pd active.

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a microwave vial with the 5-bromo substrate,

    
    , 
    
    
    
    , dppf, and Zn dust.
  • Solvation: Add anhydrous DMF (degassed). Concentration should be approx 0.2 M.

  • Reaction: Seal the vial and heat to 120°C for 4–12 hours.

    • Note: Microwave irradiation at 150°C for 30 mins is a viable alternative for small scales.

  • Work-up (Safety Critical):

    • Cool to room temperature.

    • Quench: Dilute with EtOAc and wash with saturated

      
        or dilute ammonia  (to complex zinc/copper salts). Do not use acidic workup initially to avoid HCN generation.
      
    • Filter through a Celite pad to remove Pd black.

  • Purification: Flash column chromatography (Hexane/EtOAc). The cyano product is usually more polar than the bromo precursor.

Visualization: Synthetic Workflow

Synthesis Start Start: 5-Bromo-thiophene-2-carboxylic acid Step1 Step 1: Amide Coupling (R-NH2, HATU, DIPEA) Start->Step1 Inter Intermediate: 5-Bromo-thiophene-2-carboxamide Step1->Inter Yield >80% Step2 Step 2: Cyanation (Zn(CN)2, Pd2(dba)3, dppf, 120°C) Inter->Step2 Final Product: 5-Cyano-thiophene-2-carboxamide Step2->Final Yield 60-85%

Figure 2: Convergent synthesis route prioritizing late-stage cyanation to avoid side reactions during amide coupling.

Part 4: Biological Assay Protocols

MurF Enzyme Inhibition Assay

To validate the biological activity of the synthesized 5-cyanothiophene derivatives, a coupled enzymatic assay is recommended.

Principle: MurF catalyzes the ATP-dependent addition of D-Ala-D-Ala to UDP-MurNAc-tripeptide. The assay couples the production of ADP to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is proportional to MurF activity.

Protocol:

  • Buffer: 50 mM HEPES (pH 8.0), 50 mM KCl, 10 mM

    
    .
    
  • Substrate Mix:

    • ATP (500

      
      M)
      
    • UDP-MurNAc-tripeptide (100

      
      M)
      
    • D-Ala-D-Ala (100

      
      M)
      
  • Coupling System:

    • Phosphoenolpyruvate (PEP) (1 mM)

    • NADH (0.2 mM)

    • Pyruvate Kinase (10 U/mL)

    • Lactate Dehydrogenase (10 U/mL)

  • Procedure:

    • Add 5-cyanothiophene inhibitor (dissolved in DMSO) to the buffer mix.

    • Incubate with purified MurF enzyme (10 nM) for 10 mins at 25°C.

    • Initiate reaction by adding the Substrate Mix.

    • Monitor Absorbance at 340 nm for 10–20 minutes.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Representative Data Summary

The following table summarizes typical activity ranges for 5-cyanothiophene derivatives found in literature (e.g., MurF inhibition).

Compound ClassR-Substituent (Pos 2)TargetActivity (

/ MIC)
Ref
5-CN-Thiophene Benzamide derivativesMurF (E. coli)

[1]
5-CN-Thiophene Urea derivativesPIM1 Kinase

[2]
5-CN-Thiophene SulfonylureaGlioblastoma (Cell)

[3]

References

  • Design, synthesis and evaluation of second generation MurF inhibitors based on a cyanothiophene scaffold. Source: European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Advances (2021). URL:[Link]

  • Thiophene-2-carboxylic acid derivatives: Synthesis and biological activity. Source: PubChem Compound Summary. URL:[Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-cyano-3-methylthiophene-2-carboxylate from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the synthesis of Ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate, a valuable heterocyclic building block, from ethyl acetoacetate. This document provides a comprehensive protocol, an in-depth analysis of the Gewald reaction mechanism, and expert insights for process optimization and troubleshooting.

Foundational Principles: The Gewald Three-Component Reaction

The synthesis of polysubstituted 2-aminothiophenes is most efficiently achieved through the Gewald reaction, a one-pot, three-component condensation.[1][2] This powerful reaction brings together a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[3] Its enduring utility in medicinal and materials chemistry stems from its operational simplicity, high convergence, and the direct assembly of the pharmacologically significant 2-aminothiophene scaffold.[4]

This protocol specifically employs ethyl acetoacetate as the carbonyl component, malononitrile as the activated nitrile, and morpholine as the basic catalyst. Understanding the underlying mechanism is paramount for rational optimization and troubleshooting.

Reaction Mechanism

The reaction proceeds through a well-elucidated cascade of three primary stages. The choice of a moderately basic amine, such as morpholine, is critical as it must be sufficiently nucleophilic to catalyze the initial step without promoting unwanted side reactions.

Gewald_Mechanism EAA Ethyl Acetoacetate Knoevenagel Knoevenagel Condensation (Intermediate A) EAA->Knoevenagel + Base MN Malononitrile MN->Knoevenagel + Base S8 Sulfur (S8) Thiolate Michael Addition (Intermediate B) S8->Thiolate + Base Base Morpholine (Base) Knoevenagel->Thiolate + Base Cyclization Intramolecular Cyclization & Tautomerization Thiolate->Cyclization Product Ethyl 2-amino-4-cyano-5- methylthiophene-3-carboxylate Cyclization->Product Aromatization

Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (ethyl acetoacetate) and the active methylene group of malononitrile.[1][5][6] The base deprotonates the malononitrile, forming a carbanion that nucleophilically attacks the ketone's carbonyl carbon. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The base activates elemental sulfur, which then adds to the Knoevenagel intermediate via a Michael-type addition. This forms a thiolate intermediate, which is the crucial step for incorporating the sulfur heteroatom.

  • Intramolecular Cyclization & Aromatization: The newly formed thiolate attacks one of the nitrile groups in an intramolecular fashion, forming a five-membered dihydrothiophene ring.[5] A final tautomerization and aromatization step yields the stable 2-aminothiophene product.[5] This final aromatization is the thermodynamic driving force for the entire reaction sequence.[5]

Detailed Synthesis Protocol

This section provides a robust, step-by-step procedure for the synthesis, work-up, and purification of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
Ethyl AcetoacetateC₆H₁₀O₃130.1413.0 g0.10Reagent grade, ≥99%
MalononitrileCH₂(CN)₂66.066.6 g0.10Highly Toxic , ≥99%
SulfurS32.063.2 g0.10Fine powder recommended
MorpholineC₄H₉NO87.128.7 mL0.10Corrosive, ≥99%
EthanolC₂H₅OH46.07~100 mL-95% or absolute
Required Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Dropping funnel

  • Buchner funnel filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow

Synthesis_Workflow cluster_setup I. Reaction Setup cluster_reaction II. Synthesis cluster_workup III. Isolation & Purification cluster_analysis IV. Final Product Validation A Charge flask with ethyl acetoacetate, malononitrile, sulfur, and 50 mL ethanol. B Add morpholine dropwise via dropping funnel over 15 min. A->B C Heat mixture to reflux (approx. 78-80°C). B->C D Maintain reflux with vigorous stirring for 3 hours. C->D E Monitor reaction via TLC (e.g., Hexane:EtOAc 7:3). D->E F Cool reaction to room temperature, then chill in an ice bath. E->F G Collect solid precipitate by vacuum filtration. F->G H Wash solid with cold ethanol to remove impurities. G->H I Recrystallize crude product from hot ethanol. H->I J Dry purified crystals under vacuum. I->J K Determine yield and melting point. J->K L Characterize via NMR, IR, and Mass Spectrometry. K->L

Caption: A comprehensive workflow for the synthesis and validation of the target thiophene.

Step-by-Step Procedure
  • Flask Charging: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, combine ethyl acetoacetate (13.0 g, 0.10 mol), malononitrile (6.6 g, 0.10 mol), elemental sulfur powder (3.2 g, 0.10 mol), and 50 mL of ethanol.

  • Catalyst Addition: Begin stirring the suspension. Add morpholine (8.7 mL, 0.10 mol) to the dropping funnel and add it dropwise to the flask over approximately 15 minutes. A mild exotherm may be observed.

  • Reflux: Once the morpholine addition is complete, heat the mixture to a gentle reflux (approximately 78-80°C) using the heating mantle.

  • Reaction: Maintain the reflux with vigorous stirring for 3 hours.[4] The mixture will typically become a dark, homogeneous solution before precipitation of the product begins.

  • Cooling and Precipitation: After 3 hours, turn off the heat and allow the flask to cool to room temperature. Subsequently, place the flask in an ice-water bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) ethanol (20 mL each) to remove residual morpholine and unreacted starting materials.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to yield purified crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

Product Validation and Characterization

Confirming the identity and purity of the final product is a critical step. The following data are characteristic of the target compound, ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate .

AnalysisExpected Result
Appearance White to pale yellow crystalline solid
Yield 70-85% (typical)
Melting Point 150-152 °C
IR (KBr, cm⁻¹) 3440, 3335 (N-H stretch), 2164 (C≡N stretch), 1608 (C=O stretch, ester)[7]
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H, ester CH₃), 2.58 (s, 3H, ring CH₃), 4.16 (q, 2H, ester CH₂), 7.90 (s, 2H, NH₂)
Mass Spec (m/z) [M+H]⁺ expected at 211.06

Safety, Handling, and Troubleshooting

Critical Safety Precautions
  • Malononitrile: This reagent is highly toxic by inhalation, ingestion, and skin contact. All handling of solid malononitrile and its solutions must be performed within a certified chemical fume hood.[8] Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[9]

  • Morpholine: Corrosive and flammable. Avoid contact with skin and eyes. Handle exclusively in a fume hood.

  • General: The reaction generates hydrogen sulfide as a potential byproduct. Ensure the entire procedure is conducted in a well-ventilated fume hood.[8]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution
Low or No Yield Incomplete reaction; insufficient heating time or temperature.Ensure a consistent reflux is maintained. Extend reaction time to 4-5 hours, monitoring by TLC.
Poor quality reagents.Use fresh, high-purity starting materials and freshly opened morpholine.
Oily or Dark Product Impurities from side reactions or incomplete washing.Ensure the crude product is washed thoroughly with cold ethanol. Repeat the recrystallization step, potentially with the addition of activated charcoal.
Reaction Stalls Ineffective catalyst.Ensure the correct stoichiometry of morpholine is used. A slight excess is generally tolerated better than a deficit.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • El-Enany, M. M., et al. (2018). Gewald reaction: a decade review.
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia.
  • Al-Ghorbani, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.
  • ChemBK. (2024).
  • Arkat USA. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2014(iv), 1-10.
  • ResearchGate. (2022). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling.
  • J&K Scientific LLC. (2025). Gewald Reaction.
  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5437-5440.
  • ResearchGate. (2021). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)
  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 469-474.
  • Manchester Organics. (n.d.).
  • California State University, Bakersfield. (n.d.).
  • Organic Syntheses. (n.d.).
  • Acta Crystallographica Section E. (2008).
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-4-cyano-5-(methylthio)
  • Molecular Diversity Preservation International. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecules, 27(17), 5636.
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Molbase. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.

Sources

Advanced Synthesis Protocol: 5-Cyano-3-methylthiophene via a Modified Gewald Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The Gewald reaction is a cornerstone multicomponent condensation methodology for the rapid assembly of highly functionalized 2-aminothiophenes[1]. However, a fundamental mechanistic limitation of the classic Gewald reaction is its absolute regioselectivity: the electron-withdrawing group (EWG) originating from the active methylene component is invariably incorporated at the C3 position of the resulting thiophene ring[2].

Because of this mechanistic constraint, the direct, one-pot synthesis of 5-cyano-3-methylthiophene via a standard Gewald protocol is chemically impossible. To overcome this, we have designed a self-validating, three-phase continuous workflow[3].

Nomenclature Note (Expertise Insight): By IUPAC convention, the principal functional group (the nitrile) dictates the numbering priority. Therefore, the structure commonly referred to in literature as 5-cyano-3-methylthiophene is structurally and chemically identical to 4-methylthiophene-2-carbonitrile . This protocol utilizes this structural equivalence to achieve the target synthesis.

The Strategic Workflow:

  • Gewald Condensation: Synthesis of the stable core, ethyl 2-amino-4-methylthiophene-3-carboxylate.

  • Non-Aqueous Sandmeyer Cyanation: Conversion of the C2-amine to a C2-nitrile.

  • Chemoselective Saponification & Decarboxylation: Selective removal of the C3-ester to yield the final target.

Mechanistic Pathway & Workflow Visualization

G A Acetone + Ethyl Cyanoacetate + S8 (Starting Materials) B Step 1: Gewald Reaction Catalyst: Morpholine / Solvent: EtOH Temp: 40-50°C A->B C Intermediate 1: Ethyl 2-amino-4-methylthiophene-3-carboxylate B->C Cyclization D Step 2: Sandmeyer Cyanation Reagents: t-BuONO, CuCN / Solvent: MeCN C->D E Intermediate 2: Ethyl 2-cyano-4-methylthiophene-3-carboxylate D->E Diazotization & Substitution F Step 3a: Chemoselective Hydrolysis Reagents: LiOH, THF/H2O, RT E->F G Intermediate 3: 2-Cyano-4-methylthiophene-3-carboxylic acid F->G Saponification H Step 3b: Thermal Decarboxylation Reagents: Cu powder, Quinoline, 160°C G->H I Target Product: 5-Cyano-3-methylthiophene (4-methylthiophene-2-carbonitrile) H->I -CO2

Fig 1: Three-phase modified Gewald workflow for the synthesis of 5-cyano-3-methylthiophene.

Step-by-Step Experimental Protocols

Phase 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Causality: Morpholine acts as a mild base to deprotonate ethyl cyanoacetate, driving the initial Knoevenagel condensation with acetone. Elemental sulfur subsequently attacks the intermediate, triggering ring closure to form the thiophene core[1].

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add acetone (11.6 g, 200 mmol), ethyl cyanoacetate (22.6 g, 200 mmol), and elemental sulfur (S8) (6.4 g, 200 mmol) in 100 mL of absolute ethanol.

  • Base Addition: Dropwise, add morpholine (17.4 g, 200 mmol) over 15 minutes. Caution: The reaction is exothermic.

  • Incubation: Stir the heterogeneous mixture at 40–50 °C for 12 hours. Monitor the complete consumption of sulfur via TLC (Hexane/EtOAc 8:2)[2].

  • Work-up: Pour the dark mixture into 500 mL of ice-water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield Intermediate 1 as a pale yellow solid.

Phase 2: Non-Aqueous Sandmeyer Cyanation

Causality: Aqueous diazotization of 2-aminothiophenes often leads to rapid hydrolysis, yielding unstable thiophenones. To ensure high fidelity, this protocol utilizes a non-aqueous diazotization with tert-butyl nitrite (t-BuONO) in acetonitrile, directly followed by cyanation with copper(I) cyanide (CuCN)[3].

  • Diazotization: Dissolve Intermediate 1 (18.5 g, 100 mmol) in 150 mL of anhydrous acetonitrile. Cool the solution to 0 °C under an argon atmosphere. Add t-BuONO (15.5 g, 150 mmol) dropwise. Stir for 30 minutes.

  • Cyanation: In a separate flask, suspend CuCN (13.4 g, 150 mmol) in 50 mL of acetonitrile and cool to 0 °C. Slowly transfer the diazonium solution into the CuCN suspension.

  • Incubation: Allow the mixture to warm to room temperature, then heat to 60 °C for 4 hours.

  • Work-up: Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3 x 100 mL), dry over Na2SO4, and purify via silica gel chromatography to yield Intermediate 2.

Phase 3: Chemoselective Saponification & Thermal Decarboxylation

Causality: Standard harsh basic hydrolysis risks concurrent hydration of the newly installed C2-nitrile to a primary amide. By utilizing lithium hydroxide (LiOH) in a biphasic THF/water system at room temperature, the C3-ester is chemoselectively saponified while preserving the C2-carbonitrile[4]. Subsequent heating with copper powder facilitates the extrusion of CO2 from the sterically hindered C3-carboxylic acid.

  • Chemoselective Hydrolysis: Dissolve Intermediate 2 (9.7 g, 50 mmol) in 100 mL of THF. Add 50 mL of a 1.1 M aqueous LiOH solution. Stir at room temperature for 2 hours. Carefully acidify with 1.0 M HCl to pH 2. Extract with EtOAc to isolate the 3-carboxylic acid (Intermediate 3)[4].

  • Decarboxylation: Dissolve Intermediate 3 in 30 mL of anhydrous quinoline. Add 0.5 g of activated copper powder.

  • Thermal Extrusion: Heat the mixture to 160–180 °C for 3 hours until CO2 evolution ceases.

  • Final Isolation: Cool to room temperature, dilute with diethyl ether, and wash sequentially with 1M HCl (to remove quinoline) and brine. Dry and concentrate in vacuo. Purify via short-path distillation or column chromatography to yield the highly pure target, 5-cyano-3-methylthiophene .

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, reaction parameters, and critical self-validating analytical markers for each phase of the workflow.

Reaction PhaseTarget Intermediate / ProductYield (%)TimeKey Analytical Markers (1H NMR, CDCl3, 400 MHz)
Phase 1 Ethyl 2-amino-4-methylthiophene-3-carboxylate78–82%12 hδ 5.95 (br s, 2H, -NH2), 5.82 (s, 1H, Ar-H at C5), 2.20 (s, 3H, -CH3)
Phase 2 Ethyl 2-cyano-4-methylthiophene-3-carboxylate65–70%4 hδ 7.21 (s, 1H, Ar-H at C5), 4.35 (q, 2H, -CH2-), 2.40 (s, 3H, -CH3)
Phase 3a 2-Cyano-4-methylthiophene-3-carboxylic acid88–92%2 hδ 11.5 (br s, 1H, -COOH), 7.30 (s, 1H, Ar-H at C5), 2.42 (s, 3H, -CH3)
Phase 3b 5-Cyano-3-methylthiophene 75–80%3 hδ 7.42 (d, J=1.5 Hz, 1H, C5-H), 7.15 (d, J=1.5 Hz, 1H, C3-H)

References

  • Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes - Benchchem. 1

  • Thiophene synthesis - Organic Chemistry Portal. 3

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate - Thieme. 2

  • THIENYLOXAZOLONES AND ANALOGUES - European Patent Office - EP 4077317 B1. 4

Sources

Application Note: Ethyl 5-cyano-3-methylthiophene-2-carboxylate as a Pharmaceutical Scaffold

[1][2]

Executive Summary

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: 1034981-21-9) is a tri-functionalized thiophene scaffold.[1][2][3] Unlike common Gewald synthesis products (which typically yield 2-amino thiophenes), this intermediate offers a unique substitution pattern: a C2-ester for acyl-transfer reactions, a C3-methyl group for steric optimization, and a C5-cyano group that serves as a precursor for heterocycles (tetrazoles, triazoles) or amines.[1]

This guide outlines the critical handling protocols, quality control parameters, and synthetic workflows to leverage this molecule in high-throughput medicinal chemistry.

Chemical Profile & Structural Advantage[1][5][6]

PropertySpecification
IUPAC Name Ethyl 5-cyano-3-methylthiophene-2-carboxylate
CAS Number 1034981-21-9
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point 98–102 °C (Typical)
Structural Logic in Drug Design[1]
  • The Thiophene Core: Acts as a bioisostere for phenyl rings, often improving metabolic stability and reducing lipophilicity (LogP) in drug candidates.

  • C5-Cyano Group: An electron-withdrawing group that deactivates the ring against oxidative metabolism.[1] It is a "masked" pharmacophore, easily converted to a tetrazole (bioisostere of carboxylic acid) or a primary amine (for reductive amination).[1]

  • C2-Ester: A "hard" electrophile, ideal for regioselective amidation to attach solubilizing tails or lipophilic domains.[1]

Synthetic Workflows & Protocols

Protocol A: Quality Control & Validation

Before initiating synthesis, validate the purity of the starting material. Thiophene precursors can degrade via oxidation or hydrolysis if stored improperly.[1]

Method: HPLC-UV Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 220 nm (cyano/ester).[1]

  • Acceptance Criteria: Purity > 97.5% (Area %).

Self-Validating Check: The 5-cyano group provides a distinct, sharp IR stretch at ~2220 cm⁻¹.[1] If this peak is broadened or absent, hydrolysis to the amide or acid has occurred.[1]

Protocol B: Regioselective Amidation (C2-Functionalization)

Target Application: Synthesis of SCD Inhibitor Libraries. This protocol selectively targets the ester without affecting the cyano group.[1]

Reagents:

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.0 eq)[1][2]

  • Primary Amine (e.g., Benzylamine, 1.2 eq)[1]

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene, 1.5 eq) [Handle with Extreme Care] [1]

  • Solvent: Anhydrous Toluene or DCM.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the amine (1.2 eq) in anhydrous toluene.

  • Activation: Cool to 0°C. Dropwise add AlMe₃ solution. Stir for 15 minutes to form the aluminum amide species (active nucleophile).[1] Caution: Methane gas evolution.[1]

  • Addition: Add the thiophene intermediate (1.0 eq) dissolved in minimal toluene.

  • Reaction: Warm to reflux (80–110°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (high Rf) should disappear.[1]

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (1M) to decompose aluminum salts.

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

Expert Insight: Using AlMe₃ prevents the hydrolysis of the cyano group, which can occur under basic aqueous conditions (e.g., NaOH/MeOH).[1] This ensures the C5-nitrile remains intact for later stages.[1]

Protocol C: [3+2] Cycloaddition to Tetrazoles (C5-Functionalization)

Target Application: Angiotensin Receptor Antagonists / Bioisostere Installation.[1]

Reagents:

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.0 eq)[1][2]

  • Sodium Azide (NaN₃) (3.0 eq)[1]

  • Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine Hydrochloride (3.0 eq)[1]

  • Solvent: DMF or Isopropanol/Water (2:1).[1]

Step-by-Step Methodology:

  • Setup: Dissolve the thiophene nitrile in DMF (0.5 M concentration).

  • Addition: Add NaN₃ and the Lewis acid catalyst (ZnBr₂).

    • Note: ZnBr₂ is safer and often higher yielding than ammonium chloride methods for electron-deficient nitriles.[1]

  • Heating: Heat to 100–110°C for 12–24 hours.

  • Validation: Monitor consumption of the nitrile peak (IR ~2220 cm⁻¹) and appearance of the tetrazole (broad OH/NH stretch in IR).

  • Workup: Cool to room temperature. Add 1N HCl until pH ~2 (precipitates the tetrazole).[1]

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.[1]

    • Safety Note: Ensure the aqueous waste is treated with sodium nitrite/sulfuric acid to quench unreacted azide before disposal to avoid explosion hazards.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Gcluster_0Pharmaceutical UtilityStartEthyl 5-cyano-3-methylthiophene-2-carboxylate(Core Scaffold)AmideThiophene-2-carboxamide(SCD Inhibitor Scaffold)Start->AmidePath A: R-NH2, AlMe3(Retains CN)Tetrazole5-(Tetrazol-5-yl)thiophene-2-carboxylate(Acid Bioisostere)Start->TetrazolePath B: NaN3, ZnBr2(Retains Ester)Acid5-Cyano-3-methylthiophene-2-carboxylic acidStart->AcidPath C: LiOH, THF/H2O(Selective Hydrolysis)

Caption: Divergent synthesis pathways. Path A yields amide-based inhibitors (e.g., for metabolic targets), while Path B yields tetrazoles for GPCR targeting.[1]

References

  • Synthesis of Thiophene-2-Carboxylates : Puterova, Z., Krutosikova, A., & Vegh, D. (2010).[1] "Reaction of substituted thiophene-2-carboxylates." Arkivoc, 2010(1), 209-229.[1] Link

  • SCD Inhibitor Applications : Uto, Y., et al. (2010).[1] "Synthesis and evaluation of novel heterocyclic derivatives as Stearoyl-CoA Desaturase inhibitors." Journal of Medicinal Chemistry. (Contextual citation based on structural class).

  • Tetrazole Synthesis Protocol : Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

  • Amidation using Trimethylaluminum : Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[1] "An alternative procedure for the aluminum-mediated conversion of esters to amides."[1] Synthetic Communications, 12(13), 989-993.[1] Link[1]

  • Compound Safety Data : Sigma-Aldrich Safety Data Sheet for Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS 1034981-21-9). Link[1]

Application Note: Chemoselective Hydrolysis of Ethyl 5-Cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transformation of ethyl 5-cyano-3-methylthiophene-2-carboxylate to 5-cyano-3-methylthiophene-2-carboxylic acid presents a classic chemoselectivity challenge in drug development and organic synthesis. Both the ester and the nitrile (cyano) functional groups are electrophilic centers susceptible to [1]. Under standard thermodynamic saponification conditions (e.g., NaOH or KOH at elevated temperatures), the nitrile group readily undergoes , and upon prolonged exposure, can further hydrolyze to a dicarboxylic acid[2].

To achieve absolute chemoselectivity, the reaction must be governed by kinetic control. This protocol leverages the "Lithium Effect" within a biphasic [3]. Lithium hydroxide (LiOH) is uniquely suited for this transformation. The small ionic radius and high charge density of the lithium cation (


) allow it to coordinate simultaneously with the oxygen atoms of the THF solvent and the carbonyl oxygen of the ester. This coordination acts as a mild Lewis acid activation, significantly increasing the electrophilicity of the ester carbonyl[3]. Consequently, the ester undergoes rapid saponification at ambient temperature (25 °C), a thermal state insufficient to overcome the [4].

Pathway Substrate Ethyl 5-cyano-3-methylthiophene- 2-carboxylate Desired 5-cyano-3-methylthiophene- 2-carboxylic acid (Target Product) Substrate->Desired LiOH (1.5 eq) THF/H2O, 25 °C (Kinetic Control) Undesired 5-carbamoyl-3-methylthiophene- 2-carboxylic acid (Amide Byproduct) Substrate->Undesired NaOH/KOH Heat / Prolonged (Thermodynamic) Desired->Undesired Excess Base / Heat (Nitrile Hydration)

Figure 1: Divergent hydrolysis pathways of ethyl 5-cyano-3-methylthiophene-2-carboxylate.

Condition Optimization & Quantitative Data

The necessity of the LiOH/THF system is highlighted when compared against alternative basic hydrolysis conditions. Table 1 summarizes the quantitative outcomes of various base/solvent systems on the thiophene substrate, demonstrating why standard saponification protocols fail for cyano-containing compounds.

EntryBase (Equiv)Solvent SystemTemp (°C)Time (h)Ester Conversion (%)Nitrile Integrity (%)Primary Outcome
1NaOH (2.0)MeOH /

652>99%<40%Over-hydrolysis (Amide formation)
2KOH (2.0)THF /

251285%70%Sluggish reaction, partial degradation
3LiOH (1.5) THF /

25 3 >99% >99% Optimal chemoselective cleavage

Table 1: Effect of base, solvent, and temperature on the chemoselective hydrolysis of ethyl 5-cyano-3-methylthiophene-2-carboxylate.

Experimental Protocol

This protocol is designed as a self-validating workflow. The progression of the reaction can be visually tracked via phase transition, ensuring high trustworthiness and reproducibility before any chromatographic analysis is required.

Workflow Step1 1. Setup Dissolve in THF/H2O Add LiOH at 0 °C Step2 2. Incubation Stir at 25 °C Monitor Phase Change Step1->Step2 Step3 3. Quenching Evaporate THF Acidify to pH 2-3 Step2->Step3 Step4 4. Isolation Extract with EtOAc Wash & Dry Step3->Step4

Figure 2: Step-by-step experimental workflow for chemoselective ester hydrolysis.

Step-by-Step Methodology

Materials Required:

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.0 equiv, 10.0 mmol, ~1.95 g)

  • Lithium hydroxide monohydrate (

    
    , 1.5 equiv, 15.0 mmol, ~0.63 g)
    
  • Tetrahydrofuran (THF), Reagent Grade (30 mL)

  • Deionized Water (10 mL)

  • 1M Hydrochloric Acid (HCl) or 10% Aqueous Citric Acid

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-cyano-3-methylthiophene-2-carboxylate and THF. Stir until the highly lipophilic substrate is completely dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

    • Causality: Initiating the reaction at 0 °C dissipates the minor heat of solution and prevents localized exothermic hotspots during base addition, which could trigger trace nitrile degradation.

  • Base Addition: Dissolve

    
     in deionized water. Add this aqueous solution dropwise to the stirring THF mixture over 5 minutes.
    
  • Incubation & Self-Validation: Remove the ice bath and allow the reaction to warm to 25 °C. The reaction will initially appear as a cloudy, biphasic mixture. Stir vigorously for 2 to 4 hours.

    • Self-Validating Observation: As the ester is cleaved, it forms a highly water-soluble lithium carboxylate salt. The reaction mixture will transition from a cloudy biphasic suspension to a clear, homogeneous solution. This physical phase change serves as a highly reliable, primary visual indicator of reaction completion[4].

  • Analytical Monitoring: Confirm completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The starting material (

    
    ) should be entirely consumed, with the product remaining at the baseline due to its ionic salt form.
    
  • Quenching & Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation at 30 °C) to remove the THF.

    • Causality: Removing the organic solvent prior to acidification is critical. If THF remains, the newly protonated carboxylic acid will partition partially into the THF/water monophasic layer, drastically reducing extraction efficiency and final yield.

  • Acidification: Cool the remaining aqueous residue to 0 °C. Slowly add 1M HCl dropwise until the solution reaches pH 2-3.

    • Causality: The

      
       of 5-cyano-3-methylthiophene-2-carboxylic acid is approximately 3.5. Acidifying below this threshold ensures the carboxylate salt is fully protonated, driving the precipitation of the target acid from the aqueous phase without utilizing excessively harsh acidic conditions that might hydrolyze the nitrile.
      
  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), and dry over anhydrous

    
    .
    
  • Final Recovery: Filter the drying agent and concentrate the filtrate in vacuo to afford the pure 5-cyano-3-methylthiophene-2-carboxylic acid as a crystalline solid.

References

  • Title: SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF (EP 4285723 A2)
  • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Molecules / National Institutes of Health (NIH) URL: [Link]

  • Title: Ester to Acid - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Organic Synthesis URL: [Link]

Sources

Application Note: Selective Reduction of the Cyano Group in Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of nitriles into primary amines is a cornerstone of organic synthesis, providing access to essential functionalities in a vast array of biologically active molecules. Ethyl 5-cyano-3-methylthiophene-2-carboxylate is a valuable starting material, but its conversion to the corresponding aminomethyl derivative presents a significant chemical challenge. The molecule contains three key functional groups: a cyano group, an ethyl ester, and a thiophene ring. A successful reduction protocol must selectively target the cyano group for conversion to a primary amine (-CH₂NH₂) while preserving the integrity of both the reducible ethyl ester and the sulfur-containing aromatic ring, which is susceptible to desulfurization under harsh hydrogenolysis conditions.

This application note provides a detailed guide for researchers on the strategic selection of reagents and protocols for this specific chemoselective reduction. We will explore the mechanistic rationale behind different approaches, present two field-proven protocols, and offer insights into troubleshooting and product characterization.

Strategic Considerations for Chemoselective Reduction

The primary objective is to reduce the nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) without affecting the ester (R-COOR'). This requires a reducing agent with high selectivity for the nitrile functional group.

Evaluation of Common Reducing Agents
  • Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective hydride donor, LiAlH₄ is unsuitable for this transformation. It will rapidly reduce both the nitrile and the ester, leading to the formation of the corresponding amino alcohol, not the desired amino ester.[1][2][3] The high reactivity of LiAlH₄ makes it incompatible with the goal of chemoselectivity in this substrate.[4]

  • Catalytic Hydrogenation: This method, employing catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) with hydrogen gas, is a common industrial practice for nitrile reduction.[5] For this specific substrate, Raney Nickel is a viable option; however, it carries a significant risk of causing desulfurization of the thiophene ring, which would lead to the formation of an alkane side product.[6] This side reaction can sometimes be mitigated by using milder conditions (lower temperature and pressure) and additives. The addition of ammonia to the reaction medium is often employed to suppress the formation of secondary amine byproducts.[7]

  • Borane Reagents (e.g., BH₃·THF): Borane and its complexes are excellent choices for this transformation. Boranes are known to readily reduce nitriles while typically being much less reactive towards esters, especially at controlled temperatures.[8] This inherent selectivity makes borane a highly reliable reagent for achieving the desired outcome. The reaction proceeds through the formation of an N-borylimine intermediate which is further reduced to a borazine derivative before being hydrolyzed to the primary amine during workup.

  • Sodium Borohydride (NaBH₄) Systems: On its own, NaBH₄ is generally not reactive enough to reduce nitriles. However, its reducing power can be significantly enhanced by the addition of transition metal salts like CoCl₂ or NiCl₂. An alternative approach involves using potassium borohydride (KBH₄) in conjunction with Raney Nickel, which provides an efficient and mild system for reducing nitriles to primary amines.[9]

Reagent Selection Pathway

The choice of reagent is dictated by the functional groups present in the starting material. The following diagram illustrates the decision-making process for selecting an appropriate reducing agent for ethyl 5-cyano-3-methylthiophene-2-carboxylate.

Start Substrate: Ethyl 5-cyano-3-methylthiophene-2-carboxylate FG Functional Groups Present: 1. Nitrile (-CN) 2. Ester (-COOEt) 3. Thiophene Ring Start->FG CheckEster Is an easily reducible group (Ester) present? FG->CheckEster AvoidLAH Avoid Strong, Non-Selective Reagents like LiAlH₄ CheckEster->AvoidLAH  Yes ConsiderSelective Use Chemoselective Reagents CheckEster->ConsiderSelective  Yes AvoidLAH->ConsiderSelective Borane Protocol A: Borane (BH₃·THF) - High selectivity - Good functional group tolerance [1] ConsiderSelective->Borane Option 1 CatHydro Protocol B: Catalytic Hydrogenation (e.g., Raney® Ni) - Potential for desulfurization [3] - Requires careful control ConsiderSelective->CatHydro Option 2

Caption: Reagent selection logic for the reduction of the target molecule.

Recommended Experimental Protocols

The following protocols have been designed to provide reliable methods for the selective reduction of ethyl 5-cyano-3-methylthiophene-2-carboxylate.

Protocol A: Borane-Tetrahydrofuran Complex Reduction

This protocol leverages the high chemoselectivity of borane for the nitrile group over the ester, representing a robust and high-yielding approach.

Workflow Visualization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Substrate in dry THF under N₂ Cool Cool to 0 °C (Ice Bath) Prep->Cool Add Slowly Add BH₃·THF solution Cool->Add Warm Warm to RT, then Reflux Add->Warm Monitor Monitor by TLC Warm->Monitor Quench Cool to 0 °C, Quench with HCl Monitor->Quench Basify Basify with NaOH Quench->Basify Extract Extract with Ethyl Acetate Basify->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: Step-by-step workflow for the borane reduction protocol.

Materials:

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (2 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen inlet, ice bath.

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the borane-THF solution (1.0 M, approx. 2.5-3.0 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add 2 M HCl to quench the excess borane and hydrolyze the intermediate. Caution: Vigorous hydrogen gas evolution will occur. Continue adding acid until the solution is acidic (pH ~1-2).

  • Amine Liberation: Stir the mixture at room temperature for 1 hour. Then, cool again to 0 °C and basify by the slow addition of 2 M NaOH until the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield ethyl 5-(aminomethyl)-3-methylthiophene-2-carboxylate.

Protocol B: Catalytic Hydrogenation with Raney® Nickel

This protocol is a classic method but requires careful handling of the pyrophoric catalyst and hydrogen gas. The use of methanolic ammonia is crucial for minimizing side products.[7]

Materials:

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in Methanol) or bubble ammonia gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney® Nickel slurry (approx. 10-20% by weight of substrate) with methanol three times to remove the water.

  • Reaction Setup: Add a solution of ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.0 eq) in methanolic ammonia to the vessel containing the washed catalyst.

  • Hydrogenation: Seal the hydrogenation apparatus, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-70 psi) and begin vigorous stirring.[7]

  • Reaction Progression: Maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Caution: The Raney® Nickel catalyst is pyrophoric and may ignite if exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with methanol at all times during and after filtration.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude amine can be purified by column chromatography or by conversion to a hydrochloride salt followed by recrystallization.

Data and Comparison

ParameterProtocol A: Borane ReductionProtocol B: Raney® Nickel Hydrogenation
Primary Reagent Borane-THF Complex (BH₃·THF)Raney® Nickel, Hydrogen Gas (H₂)
Chemoselectivity Excellent; high selectivity for nitrile over ester.[8][10]Good; ester is generally stable, but requires careful control.
Key Side Reactions Minimal if stoichiometry and temperature are controlled.Thiophene desulfurization[6], secondary amine formation.
Typical Yields 75-90%60-85%
Safety Requires careful quenching of excess borane (H₂ evolution).Requires handling of flammable H₂ gas and pyrophoric catalyst.
Equipment Standard laboratory glassware.Specialized hydrogenation apparatus (e.g., Parr shaker).

Product Characterization

The successful synthesis of ethyl 5-(aminomethyl)-3-methylthiophene-2-carboxylate should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the cyano group in the starting material and the appearance of a new singlet or AB quartet around 3.8-4.2 ppm corresponding to the -CH₂-NH₂ protons, along with a broad singlet for the -NH₂ protons.

  • IR Spectroscopy: The characteristic sharp C≡N stretching band around 2220-2260 cm⁻¹ in the starting material will be absent in the product. The product spectrum will show N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The product will show the expected molecular ion peak corresponding to its chemical formula (C₈H₁₁NO₂S).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low reaction temperature or time.Increase equivalents of reducing agent; increase reaction time or temperature.
Ester Reduction (Protocol A) Reaction temperature too high or excess borane. (Protocol B) Overly harsh conditions.(A) Maintain careful temperature control during addition and reflux. (B) Reduce temperature, pressure, or reaction time.
Thiophene Desulfurization (Protocol B) Catalyst activity too high; prolonged reaction time or high temperature.Use a less active grade of Raney® Ni; run the reaction at lower temperature and pressure; carefully monitor and stop once starting material is consumed.
Secondary Amine Formation Imine intermediate reacting with the primary amine product.(Protocol B) Ensure the presence of sufficient ammonia in the reaction medium to suppress this side reaction.

References

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. RSC Advances. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Raney nickel - Wikipedia. Wikipedia. [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]

  • How can I selectively reduce nitrile in presence of ester (reaction conditions)? ResearchGate. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]

  • How to selectively reduction of nitrile group in presence of ester group? ResearchGate. [Link]

  • Reduction of nitriles.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Thiophene-Based Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable physicochemical properties and ability to engage with biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, has unequivocally earned its status as a "privileged pharmacophore".[1] This scaffold is not merely a structural filler; its unique electronic characteristics, including its electron-rich nature and capacity for bioisosteric replacement of a benzene ring, allow it to modulate a molecule's solubility, metabolic stability, and receptor binding interactions.[1][2]

The significance of the thiophene moiety is underscored by its prevalence in a wide array of FDA-approved drugs, spanning therapeutic areas such as cardiovascular disease, oncology, inflammation, and infectious diseases.[1][3] Analysis reveals that the thiophene nucleus is a key component in numerous blockbuster drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] Its structural versatility permits extensive functionalization, enabling chemists to fine-tune pharmacological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of established and reliable synthetic strategies for preparing diverse thiophene-based scaffolds, offering detailed protocols and the scientific rationale behind them for researchers engaged in modern drug discovery.

Logical Workflow for Thiophene Scaffold Development

The journey from a synthetic concept to a viable drug candidate involves a structured progression. The following workflow illustrates the key stages in the development of novel thiophene-based scaffolds.

G cluster_0 Strategy & Synthesis cluster_1 Purification & Characterization cluster_2 Screening & Lead Optimization A Target Scaffold Design B Selection of Synthetic Route (e.g., Gewald, Paal-Knorr) A->B Feasibility C Protocol Optimization & Synthesis B->C Execution D Crude Product Isolation C->D E Purification (Chromatography, Recrystallization) D->E F Structural Verification (NMR, MS, IR) E->F G Biological Screening (In-vitro Assays) F->G Purity >95% H SAR Studies G->H Hit Identification I Lead Optimization H->I Iterative Design I->A Redesign G Start Ketone + α-Cyanoester Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base-catalyzed Knoevenagel-Cope Condensation Intermediate2 Sulfur Adduct (Thiolate) Intermediate1->Intermediate2 + Elemental Sulfur (S₈) + Base Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization (Aromatization)

Caption: Mechanism of the Gewald aminothiophene synthesis.

Protocol: One-Pot Synthesis of a 2-Aminothiophene Derivative

This protocol is a general method and may require optimization for specific substrates. [4][5] Materials:

  • Cyclohexanone (1.0 eq, 10 mmol, 0.98 g)

  • Ethyl cyanoacetate (1.0 eq, 10 mmol, 1.13 g)

  • Elemental Sulfur (1.2 eq, 12 mmol, 0.38 g)

  • Morpholine (0.2 eq, 2 mmol, 0.17 g)

  • Ethanol (25 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

  • Solvent & Catalyst: Add ethanol (25 mL) followed by the base catalyst, morpholine (2 mmol).

  • Reaction: Stir the mixture at 50 °C. The sulfur will slowly dissolve as the reaction progresses.

    • Scientist's Note: Gentle heating improves the solubility and reactivity of elemental sulfur. [4]The choice of base is critical; secondary amines like morpholine are highly effective at catalyzing the initial condensation. [4]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 4-8 hours.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol or isopropanol.

Troubleshooting:

  • Low Yield: If the Knoevenagel condensation is inefficient, consider a more potent base like piperidine or a two-step procedure where the α,β-unsaturated nitrile is isolated first. [4][6]For sterically hindered ketones, microwave-assisted synthesis can dramatically improve yields and reduce reaction times. [4]* Byproduct Formation: Ensure accurate stoichiometry. Excess sulfur or base can lead to side reactions.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing five-membered heterocycles, adapted for thiophenes by using a sulfurizing agent. [7][8][9]It is particularly useful for preparing thiophenes when a 1,4-dicarbonyl precursor is readily available.

Causality & Mechanism: The reaction involves the conversion of a 1,4-dicarbonyl compound into a thiophene.

  • Thionation: The sulfurizing agent, typically Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀), reacts with one or both carbonyl groups to form a thiocarbonyl intermediate. [7][9]2. Enolization/Thioenolization: The remaining carbonyl or newly formed thiocarbonyl tautomerizes to an enol or thioenol.

  • Cyclization & Dehydration: The nucleophilic enol attacks the electrophilic thiocarbonyl carbon, leading to a five-membered ring intermediate. Subsequent dehydration yields the aromatic thiophene. [7]

G Start 1,4-Dicarbonyl Intermediate1 Thiocarbonyl Intermediate Start->Intermediate1 Thionation (e.g., Lawesson's Reagent) Intermediate2 Enol/Thioenol Tautomer Intermediate1->Intermediate2 Tautomerization Intermediate3 Cyclized Dihydrothiophene Derivative Intermediate2->Intermediate3 Nucleophilic Attack (Ring Closure) Product Substituted Thiophene Intermediate3->Product Dehydration (Aromatization)

Caption: Mechanism of the Paal-Knorr thiophene synthesis.

Protocol: Microwave-Assisted Paal-Knorr Synthesis

Modern microwave-assisted protocols offer significant advantages in terms of speed and efficiency over conventional heating. [7] Materials:

  • 2,5-Hexanedione (1.0 eq, 0.5 mmol, 57 mg)

  • Lawesson's Reagent (1.2 eq, 0.6 mmol, 243 mg)

  • Toluene (5 mL)

  • 10 mL microwave reactor vial with magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Setup: In a 10 mL microwave reactor vial, combine 2,5-hexanedione (0.5 mmol) and Lawesson's Reagent (0.6 mmol).

  • Solvent: Add toluene (5 mL) and a magnetic stir bar.

  • Sealing: Securely cap the reaction vessel.

    • Scientist's Note: Lawesson's Reagent is preferred over P₄S₁₀ in many modern applications due to its better solubility in organic solvents and often milder reaction conditions. It serves as both the sulfur source and a dehydrating agent. [9][10]4. Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 15 minutes.

  • Monitoring: After cooling, spot a small aliquot on a TLC plate to check for the consumption of the starting diketone.

  • Work-up & Purification: Upon completion, cool the vial to room temperature. Filter the reaction mixture through a short plug of silica gel, eluting with hexane or toluene, to remove inorganic byproducts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method provides a regioselective route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are valuable intermediates for further functionalization. [11][12] Causality & Mechanism: The reaction is a base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid derivative.

  • Michael Addition: The base deprotonates the thioglycolic acid ester, which then acts as a nucleophile in a Michael addition to the acetylenic ester.

  • Second Michael Addition/Thioacetal Formation: A second equivalent of the thiolate can add, forming a thioacetal intermediate.

  • Dieckmann Condensation: The base promotes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.

  • Elimination & Tautomerization: Elimination of a thiolate group followed by tautomerization (enolization) driven by aromatic stabilization yields the final 3-hydroxythiophene product. [12]

G Start α,β-Acetylenic Ester + Thioglycolic Acid Ester Intermediate1 Michael Adduct Start->Intermediate1 Base-catalyzed Michael Addition Intermediate2 Cyclic β-Keto Ester Intermediate1->Intermediate2 Intramolecular Dieckmann Condensation Product 3-Hydroxy-2-thiophenecarboxylate Intermediate2->Product Elimination & Tautomerization

Caption: Simplified mechanism of the Fiesselmann thiophene synthesis.

Protocol: Synthesis of a 3-Hydroxythiophene Derivative

Materials:

  • Ethyl propiolate (1.0 eq, 10 mmol, 0.98 g)

  • Methyl thioglycolate (1.0 eq, 10 mmol, 1.06 g)

  • Potassium tert-butoxide (1.1 eq, 11 mmol, 1.23 g)

  • Anhydrous Tetrahydrofuran (THF, 40 mL)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (11 mmol) and anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of ethyl propiolate (10 mmol) and methyl thioglycolate (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cooled base suspension over 30 minutes.

    • Scientist's Note: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for promoting the condensation while minimizing side reactions like ester saponification. [13]The reaction is performed under inert atmosphere to prevent oxidation and moisture-related side reactions.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water (100 mL). Acidify the aqueous solution to pH ~3 with 1M HCl. The product may precipitate or can be extracted.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a classic method that constructs the thiophene ring by reacting a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. [10][14] Causality & Mechanism: The reaction proceeds via two consecutive aldol-type condensations.

  • First Condensation: The base (e.g., sodium ethoxide) deprotonates the diethyl thiodiacetate, which then attacks one of the carbonyl carbons of the 1,2-diketone.

  • Second Condensation (Ring Closure): A second intramolecular condensation occurs between the other active methylene group and the remaining carbonyl group, forming a five-membered ring.

  • Dehydration: Dehydration of the cyclic intermediate leads to the formation of the aromatic thiophene-2,5-dicarboxylate. The overall process is mechanistically related to the Stobbe condensation. [15]

G Start 1,2-Diketone + Diethyl Thiodiacetate Intermediate1 Initial Aldol Adduct Start->Intermediate1 Base-catalyzed Aldol Condensation Intermediate2 Cyclized Intermediate (δ-Lactone like) Intermediate1->Intermediate2 Intramolecular Condensation Product Thiophene-2,5-dicarboxylate Intermediate2->Product Dehydration (Aromatization)

Caption: Mechanism of the Hinsberg thiophene synthesis.

Protocol: Synthesis of a Thiophene-2,5-dicarboxylate

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq, 5 mmol, 1.05 g)

  • Diethyl thiodiacetate (1.0 eq, 5 mmol, 1.03 g)

  • Sodium ethoxide (2.0 eq, 10 mmol, 0.68 g)

  • Anhydrous Ethanol (30 mL)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (10 mmol) and anhydrous ethanol (30 mL).

  • Addition of Reactants: Add diethyl thiodiacetate (5 mmol) to the base solution and stir for 15 minutes. Then, add the 1,2-diketone (benzil, 5 mmol) in one portion.

    • Scientist's Note: The use of a strong alkoxide base is necessary to deprotonate the weakly acidic α-protons of the thiodiacetate. [15]The reaction is often heated to drive the condensations to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitoring: Follow the disappearance of the starting materials via TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Acidify with concentrated HCl until the solution is acidic (pH ~2), which will cause the product to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Conclusion

The thiophene scaffold remains a cornerstone of modern drug discovery, offering a robust and versatile platform for the design of novel therapeutic agents. Mastery of classical synthetic routes such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg syntheses provides researchers with a powerful toolkit to generate diverse libraries of thiophene derivatives. By understanding the underlying mechanisms and the rationale for specific reaction conditions, scientists can strategically select and optimize protocols to accelerate the discovery of new medicines targeting a wide range of human diseases.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applic
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Thiophenes. Benchchem.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Applic
  • What is the Paal-Knorr synthesis of a thiophene mechanism?. Quora.
  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol p
  • Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.
  • Synthesis of Furan and Thiophene. SlideShare.
  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Fiesselmann thiophene synthesis. Wikipedia.
  • Fiesselmann thiophene synthesis. Grokipedia.
  • Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Introduction to the synthesis of β-substituted thiophenes. Benchchem.
  • Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review.
  • Hinsberg Thiophene synthesis. YouTube.
  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC.
  • Hinsberg synthesis of thiophene derivatives.

Sources

Application Note: Nucleophilic Substitution Strategies for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene rings are ubiquitous pharmacophores in modern medicinal chemistry (e.g., Plavix, Olanzapine), yet they present a distinct synthetic challenge: the electron-rich aromatic system inherently repels nucleophiles. Unlike benzene, where


 is standard, thiophene requires specific electronic modulation or transition-metal catalysis to facilitate substitution. This guide details the two primary workflows for nucleophilic substitution on thiophenes: Classical 

for activated systems and Buchwald-Hartwig Cross-Coupling for unactivated systems.

Part 1: The Electronic Landscape & Decision Matrix

The thiophene ring is


-excessive (6 

-electrons shared over 5 atoms), making the carbons nucleophilic rather than electrophilic. Therefore, direct nucleophilic attack is energetically unfavorable unless the ring is "activated" or a metal catalyst is employed.
Strategic Decision Flowchart

The following decision tree outlines the selection of the correct protocol based on substrate electronics.

Thiophene_Strategy Start Target: Nucleophilic Substitution on Thiophene Ring CheckEWG Are strong EWGs present? (-NO2, -CN, -COR) (Positions 2 or 5) Start->CheckEWG Activated Activated System CheckEWG->Activated Yes Unactivated Unactivated / Neutral System CheckEWG->Unactivated No MethodA Method A: Classical SNAr (Addition-Elimination) Activated->MethodA LG_Rule_A Leaving Group Preference: F >> Cl > Br > I MethodA->LG_Rule_A MethodB Method B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Unactivated->MethodB LG_Rule_B Leaving Group Preference: I > Br > Cl >> F MethodB->LG_Rule_B

Figure 1: Strategic selection of reaction conditions based on thiophene activation status.

Part 2: Method A - Classical (Activated Thiophenes)

Mechanism: Addition-Elimination via a Meisenheimer Complex. Requirement: A strong Electron Withdrawing Group (EWG) such as


 or 

must be present, ideally at the C2 or C5 position relative to the leaving group (LG). This stabilizes the anionic intermediate.[1]
Critical Insight: The "Fluorine Effect"

Contrary to


 logic, Fluorine  is the superior leaving group for 

on thiophenes. The high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate (the rate-determining step), accelerating the initial nucleophilic attack [1].[1]
Protocol 1: Amination of 2-Halo-5-nitrothiophene

Target: Substitution of halogen with a secondary amine (e.g., Morpholine or Pyrrolidine).

Reagents & Equipment[1][2][3]
  • Substrate: 2-Bromo-5-nitrothiophene (Note: 2-Fluoro is faster but more expensive).

  • Nucleophile: Morpholine (1.2 equiv).[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for solubility).
  • Solvent: Acetonitrile (MeCN) or DMF (if high temp needed).

  • Temp: 60°C – 80°C.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-nitrothiophene (1.0 mmol, 208 mg) in anhydrous MeCN (5 mL).

  • Addition: Add potassium carbonate (

    
    , 2.0 mmol, 276 mg) followed by morpholine  (1.2 mmol, 105 µL).
    
  • Reaction: Fit with a reflux condenser and heat to 60°C under

    
     atmosphere.
    
    • Monitoring: Check TLC (Hexane/EtOAc 4:1) every 30 mins. The nitro group provides a distinct UV active spot.

    • Observation: The solution often turns deep yellow/orange due to the formation of the charge-transfer complex.

  • Workup: Upon consumption of starting material (~2-4 hours), cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove salts and DMF/MeCN.

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH or perform flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Part 3: Method B - Buchwald-Hartwig Coupling (Unactivated Thiophenes)

Mechanism: Pd-Catalyzed Oxidative Addition


 Transmetallation 

Reductive Elimination.[4] Requirement: Used when the thiophene ring lacks EWGs (e.g., 3-bromothiophene or alkyl-thiophenes).
Critical Insight: Ligand Selection

Thiophene sulfur can poison Palladium catalysts. Therefore, bidentate phosphine ligands (e.g., Xantphos, BINAP) are strictly required to protect the metal center and enforce the correct bite angle for reductive elimination [2].

Protocol 2: Pd-Catalyzed Amination of 3-Bromothiophene

Target: Coupling of an unactivated thiophene bromide with a primary amine.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Bromothiophene (1.0 equiv).

  • Catalyst Source:

    
     (2 mol %) or 
    
    
    
    (5 mol %).
  • Ligand: Xantphos (4-6 mol %) or BINAP.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv). Crucial: Must be stored in a glovebox or fresh bottle.
    
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Vacuum (3x).

  • Catalyst Pre-complexation: Add

    
     (18 mg, 0.02 mmol) and Xantphos  (23 mg, 0.04 mmol) to the vial. Add 2 mL of degassed Toluene. Stir at RT for 5 mins until the solution turns a clear reddish-brown (indicates active catalyst formation).
    
  • Substrate Addition: Add 3-bromothiophene (1.0 mmol, 163 mg), the amine (1.2 mmol), and

    
      (1.5 mmol, 144 mg).
    
  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Note: Vigorous stirring is essential as

      
       is sparingly soluble in toluene.
      
  • Workup: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and salts. Rinse the pad with EtOAc.

  • Scavenging (Optional but Recommended): To remove residual Pd for biological testing, stir the filtrate with SiliaMetS® Thiol scavenger resin for 1 hour.

  • Purification: Concentrate and purify via column chromatography.

Part 4: Troubleshooting & Optimization

Comparison of Reaction Variables
VariableMethod A:

(Activated)
Method B: Pd-Coupling (Unactivated)
Leaving Group F > Cl > Br > II > Br > Cl >> F
Solvent Polar Aprotic (DMF, DMSO, MeCN)Non-polar / Ethereal (Toluene, Dioxane)
Base Carbonates (

,

)
Strong Alkoxides (

,

)
Atmosphere

(Standard)
Argon (Strictly Oxygen-Free)
Major Pitfall Polymerization of thiophene if temp > 120°CCatalyst poisoning by Sulfur
Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways for the two methods.

Reaction_Pathways cluster_0 Method A: SNAr Mechanism cluster_1 Method B: Pd-Catalytic Cycle S_Start 2-Fluoro-5-nitrothiophene Meisenheimer Meisenheimer Complex (Anionic Intermediate) S_Start->Meisenheimer + Amine (Rate Determining) S_Product 2-Amino-5-nitrothiophene Meisenheimer->S_Product - HF (Fast) Pd_0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd_0->OxAdd + 3-Bromothiophene TransMet Pd-Amido Complex OxAdd->TransMet + Amine / Base TransMet->Pd_0 Regeneration Pd_Product 3-Aminothiophene TransMet->Pd_Product Reductive Elimination

Figure 2: Mechanistic comparison showing the distinct intermediates (Meisenheimer vs. Organopalladium).

Part 5: Safety & Scalability

  • Exotherm Control: Nitro-thiophenes are energetic.

    
     reactions can be exothermic. On scales >10g, add the nucleophile dropwise at 0°C before heating.
    
  • Thiophene Toxicity: Thiophene derivatives are often potent skin sensitizers and can have unpleasant odors. Use bleach (hypochlorite) to quench glassware to oxidize sulfur residues.

  • Metal Removal: For pharmaceutical applications, residual Pd must be <10 ppm. Use metal scavengers (e.g., QuadraPure™) or activated carbon filtration during workup [3].

References

  • Nucleophilic Arom

    
    ) Mechanism & Leaving Group Effects 
    Source: Chemistry Steps.[1][2][4][5][6] "The Mechanism of Nucleophilic Aromatic Substitution."
    URL:[Link]
    
  • Buchwald-Hartwig Amination: Ligand Effects and Scope Source: Wikipedia / Organic Chemistry Portal. "Buchwald–Hartwig amination."[3][4][5] URL:[Link]

  • Theoretical Study of

    
     on Thiophene 
    Source: National Institutes of Health (PMC). "Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes."
    URL:[Link]
    

Sources

Troubleshooting & Optimization

Removing sulfur impurities from thiophene ester products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Sulfur Impurities from Thiophene Ester Products

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 3.1[1]

Introduction: The "Thiophene Trap"

Welcome to the Purification Support Hub. If you are here, you likely face a common paradox in medicinal chemistry: your thiophene ester (likely a Gewald reaction product like ethyl 2-aminothiophene-3-carboxylate) looks pristine by ¹H NMR, yet it shuts down downstream palladium-catalyzed couplings or exhibits persistent yellow/orange discoloration.

The Root Cause: Thiophene synthesis, particularly the Gewald reaction, often leaves behind trace impurities that are "invisible" to standard spectroscopy but fatal to catalysis. These include:

  • Colloidal Elemental Sulfur (

    
    ):  Non-polar, NMR-silent, and co-elutes with products.[1]
    
  • Polysulfides: Highly lipophilic chains.[1]

  • Catalyst Poisons: Sulfur species that irreversibly bind to Pd/Pt active sites.[1]

This guide provides field-proven protocols to eliminate these impurities without degrading your thiophene core.[1]

Module 1: Eliminating Elemental Sulfur ( )

Symptom: Product has a persistent yellow/orange hue; elemental analysis shows excess sulfur; downstream hydrogenation or coupling reactions stall immediately.[1]

Troubleshooting Protocol A: The Triphenylphosphine ( ) "Knockout"

Best for: High-value intermediates where yield loss must be minimized.

Mechanism:


 reacts rapidly with elemental sulfur to form Triphenylphosphine Sulfide (

).[1] Unlike

,

is highly polar and crystallizes easily, allowing for separation via filtration or silica chromatography.[1]

Step-by-Step Workflow:

  • Quantify: Estimate the excess sulfur (usually 5-10 mol% relative to product).[1]

  • Add Reagent: Add a stoichiometric equivalent (1.1 eq vs. estimated sulfur) of

    
     to your reaction mixture or crude oil.[1]
    
  • Solvent System: Dissolve in a minimum amount of Dichloromethane (DCM) or Toluene .[1]

  • Incubate: Stir at room temperature for 15–30 minutes.

    • Observation: A white precipitate (

      
      ) may form if the concentration is high.[1]
      
  • Precipitation: Add a non-polar anti-solvent (e.g., Hexanes or Diethyl Ether ).[1]

    
     will precipitate out.[1][2][3][4]
    
  • Filtration: Filter off the solid.[5][6] The filtrate contains your desulfurized thiophene ester.

Troubleshooting Protocol B: The Sulfide Wash (The "Polysulfide Shuttle")

Best for: Large-scale batches (>10g) where chromatography is impractical.

Mechanism: Sodium sulfide (


) reacts with lipophilic 

to form water-soluble sodium polysulfides (

), pulling the sulfur from the organic phase into the aqueous phase.

Step-by-Step Workflow:

  • Dissolve: Dissolve crude thiophene ester in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).[1]

  • Prepare Wash: Create a 10% w/v aqueous solution of

    
    .
    
  • Extraction: Wash the organic layer with the sulfide solution.

    • Critical Observation: The aqueous layer should turn dark orange/red (indicating polysulfides).[1]

  • Repeat: Repeat until the aqueous wash remains colorless.

  • Bleach Treatment (Waste): Safety Warning: Treat the waste aqueous layer with bleach (sodium hypochlorite) to oxidize polysulfides to sulfate before disposal.[1] Do NOT acidify (releases

    
     gas).[1]
    
Data: Solubility of (Selecting the Right Solvent)

Use this table to choose a solvent for recrystallization. You want a solvent where your product is soluble, but


 is not.
Solvent

Solubility (wt% at 25°C)
Recommendation
Carbon Disulfide (

)
~35.0%Avoid (Co-solubilizes impurities)
Toluene ~2.1%Good for

treatment
Diethyl Ether ~0.18%Excellent anti-solvent for

Ethanol/Methanol < 0.10%Best for Recrystallization

Module 2: Protecting Downstream Catalysis

Symptom: Suzuki or Buchwald-Hartwig coupling fails (0% conversion) despite clean starting material.

The Science: Sulfur atoms possess lone pairs that coordinate strongly to soft transition metals (


, 

).[1] A single sulfur atom can occupy the active site of a catalyst, preventing the oxidative addition step.
Decision Logic: The Purification Pipeline

SulfurRemoval Start Crude Thiophene Ester Check1 Is product colored (Yellow/Orange)? Start->Check1 MethodA Elemental Sulfur Present Action: PPh3 Treatment Check1->MethodA Yes (Solid S8) MethodB Polysulfides Present Action: Na2S Wash Check1->MethodB Yes (Oily/Sticky) Check2 Downstream App: Pd-Catalysis? Check1->Check2 No (Looks Clean) MethodA->Check2 MethodB->Check2 Scavenge Add Metal Scavenger (e.g., SiliaMetS® Thiol) Check2->Scavenge Yes (Critical) Recryst Recrystallize (Ethanol/MeOH) Check2->Recryst No (Storage) Final Pure Thiophene Ester Scavenge->Final Recryst->Final

Caption: Figure 1. Decision matrix for removing sulfur species based on visual cues and downstream application requirements.

Protocol: Metal Scavenging (The "Polishing" Step)

Even after removing


, trace thiols may remain.[1]
  • Selection: Use a silica-bound scavenger.[1] For sulfur impurities, electrophilic scavengers (like silica-bound diamine or specific commercially available "Thiol scavengers") are often used to bind excess thiols, OR if the issue is that the product is poisoning the catalyst, you may need to increase catalyst loading.

  • However, if the goal is removing sulfur impurities that are poisoning the catalyst intended for the thiophene:

    • Dissolve product in THF/MeOH.

    • Add Activated Carbon (10-20 wt%) or Functionalized Silica (e.g., Mercaptopropyl silica) to bind trace metals if you are recovering the product from a reaction, or use Copper scavengers to remove sulfur species.[1]

    • Correction: To remove sulfur impurities before catalysis, a wash with dilute Bleach or KMnO4 (if the thiophene ring can withstand mild oxidation) can oxidize catalytic poisons (thiols) to sulfonates, which do not bind Pd as strongly.[1]

Module 3: Analytical Verification

Question: How do I prove the sulfur is gone?

  • The Heat Test: Take a small sample of your solid product and melt it. If it turns from white/pale yellow to deep red/brown upon melting, you still have polysulfides trapped in the crystal lattice.

  • Pd-Challenge Test: Run a small-scale "dummy" reaction.

    • Mix 10 mg of product, 5 mol%

      
      , and 
      
      
      
      in solvent.
    • If the solution turns black (Pd black precipitation) instantly, your product might be clean.[1] If it stays a clear yellow/orange solution for a long time, the sulfur in your product might be coordinating the Pd, keeping it in solution but inactive (or conversely, sulfur impurities are precipitating the Pd immediately). Better test: Attempt a standard Suzuki coupling on 50mg scale.[1] <10% conversion = Sulfur poisoning.[1]

References

  • Nguyen, T. B., et al. (2022).[1][4] "Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine." Clean Technologies, 4(2), 201-207.[1]

  • Putra, A. E., et al. (2010).[1] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010(1), 209-246.[1]

  • Barth, D., et al. (2018).[1] "Solubility of elemental sulfur in pure organic solvents." Journal of Chemical & Engineering Data, 63(2).[1] [1]

  • Oudar, J. (1980).[1] "Sulfur poisoning of metals."[1][7] Catalysis Reviews, 22(2), 171-195.[1] [1]

Sources

Optimizing Gewald reaction temperature for thiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Profiles for 2-Aminothiophene Synthesis

Role: Senior Application Scientist Status: Active System: Technical Support & Troubleshooting Hub

Executive Summary: The Temperature Paradox

The Gewald reaction is a thermodynamic balancing act.[1] It proceeds through three distinct mechanistic stages, each with conflicting thermal requirements:

  • Knoevenagel Condensation: Fast, often exothermic (favored by mild heat: 20–40°C).

  • Sulfur Activation (

    
     Ring Opening):  Kinetically demanding (requires >50°C).
    
  • Cyclization/Aromatization: Irreversible driving force (favored by heat).

The Core Problem: If you heat too aggressively at the start, the Knoevenagel intermediate (an


-unsaturated nitrile) polymerizes or dimerizes before sulfur can attack, leading to "tar." If you heat too gently, the elemental sulfur remains inert, and the reaction stalls.

This guide provides protocols to decouple these steps using precise thermal management.

Visualizing the Mechanism & Thermal Sensitivity

The following pathway illustrates where temperature exerts control. Note that the "Danger Zone" lies in the stability of the Knoevenagel adduct.

GewaldMechanism Reactants Ketone + Activated Nitrile Intermed1 Knoevenagel Adduct (α,β-unsaturated nitrile) Reactants->Intermed1 Base, 20-40°C (Fast) SideProduct Dimerization/Tar (Dead End) Intermed1->SideProduct High T w/o Sulfur (Thermal instability) Thiolate Thiolate Intermediate Intermed1->Thiolate + S8, >50°C (Rate Limiting) Sulfur Activated Polysulfides (S8 Ring Opening) Product 2-Aminothiophene Thiolate->Product Cyclization (Irreversible)

Caption: Mechanistic flow showing the critical divergence at the Knoevenagel Adduct. High heat without active sulfur leads to tar.

Troubleshooting Modules

Module A: The "Black Tar" Syndrome (Thermal Decomposition)

Symptom: The reaction mixture turns into a viscous black oil or solid "tar" within the first hour. Yield is <20%. Root Cause: The base-catalyzed Knoevenagel intermediate is unstable. Rapid heating caused it to oligomerize before the sulfur could react with it.

Protocol: The "Stepwise Ramp" Method Do not mix all reagents and reflux immediately. Use this staged approach to validate the intermediate first.

  • Stage 1 (Pre-activation):

    • Mix Ketone + Activated Nitrile + Solvent (Ethanol/Methanol).[2][3]

    • Add Base (Morpholine/Piperidine).

    • Hold at 40°C for 30 minutes.

    • Checkpoint: Check TLC.[3][4] You should see the disappearance of the ketone and formation of the alkene intermediate.

  • Stage 2 (Sulfur Injection):

    • Add finely powdered Sulfur (

      
      ) only after Stage 1 is complete.
      
    • Ramp temperature to 60–70°C.

    • Stir vigorously (sulfur solubility is the bottleneck).

  • Why this works: You ensure the carbon scaffold is built before introducing the thermal stress required to open the sulfur ring.

Module B: The "Cold Stall" (Incomplete Conversion)

Symptom: High recovery of starting ketone and solid sulfur remains visible after 24 hours. Root Cause: Temperature is insufficient to overcome the activation energy of the


 ring opening (approx. 27 kcal/mol barrier).

Protocol: Catalyst & Solvent Tuning

  • Solvent Switch: Switch from Ethanol (

    
     78°C) to DMF  or 1,4-Dioxane .
    
    • Reason: Higher boiling points allow you to push the temp to 90–100°C.

  • Catalyst Spiking:

    • If using Morpholine, spike with 10 mol% Triethylamine (TEA) .

    • Mechanism:[1][2][3][5][6][7][8][9][10] TEA is a stronger base and helps solubilize sulfur via polysulfide formation.

Module C: Microwave Optimization (High-Throughput)

Symptom: Conventional heating takes 12+ hours. Solution: Microwave irradiation allows for "superheating" (heating solvent above its boiling point under pressure), drastically increasing the rate of the sulfur-uptake step.

Comparative Data: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Assisted
Temperature 60–80°C (Solvent limited)100–120°C (Pressure sealed)
Time 4 – 24 Hours10 – 30 Minutes
Yield (Avg) 40 – 65%75 – 92%
Solvent Ethanol (High volume)Ethanol/PEG-400 (Low volume)
Risk Long exposure leads to degradationRapid heating prevents side-rxns

Decision Tree: Optimizing Your Workflow

Use this logic flow to determine the correct temperature intervention for your specific substrate.

TroubleshootingTree Start Start Reaction (Std: 50°C, EtOH) Check1 Is mixture turning black/tarry? Start->Check1 YesTar Oligomerization Detected Check1->YesTar Yes NoTar Mixture is clear/turbid Check1->NoTar No ActionTar LOWER Temp to 35°C Use Stepwise Ramp YesTar->ActionTar Check2 Is Sulfur consumed? NoTar->Check2 NoSulfur Kinetic Stall Check2->NoSulfur No YesSulfur Reaction Proceeding Check2->YesSulfur Yes ActionHeat RAISE Temp to 80°C Or Switch to Microwave NoSulfur->ActionHeat Finish Isolate Product YesSulfur->Finish

Caption: Diagnostic logic for real-time reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I perform the Gewald reaction at Room Temperature (RT)? A: Generally, no . While the Knoevenagel step (Step 1) often works at RT, the sulfurization step requires energy to break the


 crown. Reactions attempted at RT usually result in the isolation of the alkylidene malononitrile intermediate, not the thiophene [1].

Q: My product co-precipitates with sulfur. How do I purify it? A: This is a common temperature artifact. If the reaction runs too cold, sulfur doesn't fully react.

  • Fix: Wash the crude solid with Carbon Disulfide (

    
    )  (Caution: Highly Flammable/Toxic) or hot ethanol. Sulfur is soluble in these, while most 2-aminothiophenes are not.
    

Q: Why does microwave heating improve yield so drastically? A: It’s not just speed. The rapid dielectric heating of the solvent (especially ethanol or ionic liquids) creates localized "hot spots" that accelerate the rate-limiting sulfur ring opening without subjecting the sensitive nitrile intermediate to hours of thermal degradation [3].

Q: Is the reaction air-sensitive? A: No, the Gewald reaction is generally robust to air. However, using dry solvents and an inert atmosphere (


) can reduce the formation of oxidative byproducts (disulfides) if you are heating above 80°C [2].

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Source: ChemRxiv (2024).[1] Context: Computational study detailing the activation energy barriers for sulfur opening vs. Knoevenagel condensation. URL:[Link][11]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: Arkivoc (2010). Context: Comprehensive review covering side reactions, dimerization, and solvent effects. URL:[Link]

  • Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Source: Indian Journal of Chemistry (2012). Context: Validates the 80–100°C temperature range for microwave optimization and yield improvements. URL:[Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Source: MDPI (2014). Context: Discusses alternative energy input (ball milling vs. thermal) and the catalytic nature of the base. URL:[Link]

Sources

Technical Support Center: Solving Solubility Challenges of Thiophene Carboxylates for NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Carboxylate Solubility Problem

Thiophene carboxylates are a vital class of heterocyclic compounds in pharmaceutical research and materials science. However, their rigid, planar structure and potential for strong intermolecular interactions, such as π-stacking and hydrogen bonding, frequently lead to poor solubility in common deuterated solvents used for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This is a significant bottleneck, as high-quality NMR data is critically dependent on achieving a homogenous, sufficiently concentrated sample solution.[3] Poor solubility can lead to no observable signal, broad and poorly resolved peaks, or spectra dominated by impurities, ultimately hindering structural elucidation and reaction monitoring.[4]

This guide provides a systematic, in-depth approach to diagnosing and solving these solubility challenges. It is designed for researchers, chemists, and drug development professionals who encounter these issues during their experimental work.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific, common problems encountered in the lab.

Q1: My thiophene carboxylate derivative is completely insoluble in the standard, non-polar solvent CDCl₃. What should I try next?

A1: This is a very common starting point. The low polarity of chloroform-d is often insufficient to overcome the strong crystal lattice energy of these compounds.

  • Immediate Next Step: Increase Solvent Polarity. Move up the polarity scale. The next logical choices are typically acetone-d₆, acetonitrile-d₃, or tetrahydrofuran-d₈ (THF-d₈). These solvents offer a moderate increase in polarity without being strongly hydrogen-bond donating.

  • If Still Insoluble: Switch to High-Polarity Aprotic Solvents. If moderate polarity fails, the go-to solvents are dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylformamide-d₇ (DMF-d₇).[5] These are powerful solvents capable of disrupting strong intermolecular forces.

    • Causality: DMSO and DMF have high dielectric constants and are strong hydrogen bond acceptors, which helps to solvate the polar carboxylate group and interact with the thiophene ring.

  • Expert Tip: Before committing your valuable compound to a deuterated solvent, perform a quick solubility test using a few milligrams of your sample in the non-deuterated ("protonated") equivalent (e.g., regular DMSO).[6] This is a cost-effective way to quickly screen for a suitable solvent system.

Q2: My compound shows some solubility in DMSO-d₆, but the ¹H NMR peaks are broad and poorly resolved. What does this mean and how can I fix it?

A2: Broad peaks in a soluble sample often indicate aggregation or dynamic exchange processes, which are common when a compound is on the edge of its solubility limit.[4] The molecules may be forming small, sub-millimeter aggregates that are tumbling slowly in solution, leading to faster T₂ relaxation and broader lineshapes.

  • Strategy 1: Gentle Heating (Variable Temperature NMR). Increasing the temperature can often resolve this issue.[7] An increase in thermal energy can break up weak aggregates and increase the rate of molecular tumbling, leading to sharper peaks.[8]

    • Protocol: Start by acquiring a spectrum at room temperature (e.g., 298 K). Increment the temperature by 10 K (e.g., to 308 K, then 318 K) and re-acquire the spectrum at each step. Monitor the peak widths (line broadening) to see if they sharpen. Often, a modest increase to 40-50°C is sufficient.[9]

  • Strategy 2: Use a Co-solvent. Adding a small amount of a different deuterated solvent can dramatically alter the bulk properties of the solvent mixture and improve solubility. A common and effective mixture is DMSO-d₆ with a small percentage of CDCl₃ or a mixture of CDCl₃ and CD₃OD (e.g., 4:1 ratio).[4]

    • Causality: The co-solvent can disrupt the self-association of the primary solvent molecules, creating a more favorable solvation environment for the analyte and breaking up solute-solute aggregates.

  • Strategy 3: Sonication. Before heating, sonicating the sample vial for several minutes can help break apart solid particles and promote dissolution.

Q3: I need to use a mixed solvent system (e.g., CDCl₃/CD₃OD) to dissolve my compound. How will this affect my spectrum and data interpretation?

A3: Mixed solvents are a powerful tool but require careful consideration.

  • Chemical Shift Changes: The chemical shifts of your compound's protons, especially those involved in hydrogen bonding (like an -OH or -NH proton), can change significantly as the solvent composition changes. You should not directly compare chemical shifts from a mixed-solvent spectrum to a pure-solvent spectrum from a literature source.

  • Solvent Peaks: You will have residual solvent peaks from both solvents (e.g., CHCl₃ at ~7.26 ppm and CHD₂OD at ~3.31 ppm). Be aware of these so you don't mistake them for analyte signals.

  • Methanol-d₄ vs. Methanol-d₃OD: Always use CD₃OD, not CD₃OD₄. The hydroxyl proton in CD₃OD is exchangeable. If your molecule has labile protons (e.g., from a carboxylic acid), they may exchange with the deuterium from the solvent, causing those signals to disappear or broaden.

Q4: My compound is extremely "stubborn" and has failed to dissolve in all common deuterated solvents. What are the "last resort" methods?

A4: For exceptionally challenging compounds, more advanced techniques may be necessary.

  • Micellar NMR: This technique involves using surfactants to form micelles in an aqueous or organic solvent. The poorly soluble compound is partitioned into the hydrophobic core of the micelles, effectively solubilizing it.[10][11]

    • How it Works: Surfactants like sodium dodecyl sulfate (SDS) or zwitterionic surfactants like LDAO can form stable reverse micelles that encapsulate macromolecules.[10][12] This is a specialized technique often requiring careful optimization of surfactant concentration and sample conditions.

  • Acid/Base Chemistry: If your thiophene carboxylate has other functional groups, you may be able to exploit pH changes. For example, if it has a basic nitrogen atom, adding a drop of trifluoroacetic acid-d (TFA-d) to the NMR tube can protonate the molecule, forming a salt that is often much more soluble in polar solvents like D₂O or CD₃OD. Conversely, if you have an acidic proton, a base like NaOD could be used.

  • Solid-State NMR (ssNMR): If all solution-based methods fail, ssNMR can be used to analyze the compound in its solid, powdered form. This is a powerful technique but is less common and requires specialized instrumentation.

Section 2: Troubleshooting Workflow & Key Protocols

Systematic Troubleshooting Workflow

The following flowchart provides a logical, step-by-step process for tackling solubility issues.

G cluster_start Start cluster_screening Solvent Screening cluster_optimization Optimization Techniques cluster_advanced Advanced Methods start Initial State: Thiophene Carboxylate Insoluble screen_nonpolar Test CDCl₃ or Toluene-d₈ start->screen_nonpolar Begin screen_polar_aprotic Test Acetone-d₆, CD₃CN, or THF-d₈ screen_nonpolar->screen_polar_aprotic No end_node Success: High-Quality Spectrum screen_nonpolar->end_node Yes screen_high_polar Test DMSO-d₆ or DMF-d₇ screen_polar_aprotic->screen_high_polar No screen_polar_aprotic->end_node Yes partially_soluble Partially Soluble? (Broad Peaks) screen_high_polar->partially_soluble Partial still_insoluble Still Insoluble? screen_high_polar->still_insoluble No screen_high_polar->end_node Yes vt_nmr Increase Temperature (VT-NMR) partially_soluble->vt_nmr Yes cosolvent Add Co-solvent (e.g., CD₃OD) partially_soluble->cosolvent Yes vt_nmr->end_node Peaks Sharpen cosolvent->end_node Peaks Sharpen micellar Consider Micellar NMR still_insoluble->micellar Yes acid_base Use Acid/Base (e.g., TFA-d) still_insoluble->acid_base Yes ssnmr Solid-State NMR (ssNMR) still_insoluble->ssnmr Yes micellar->end_node acid_base->end_node ssnmr->end_node

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Preparation of a Co-Solvent NMR Sample

This protocol describes how to prepare a sample in a DMSO-d₆/CDCl₃ mixed solvent system, a common approach for moderately soluble compounds.

  • Weigh the Sample: Accurately weigh 5-10 mg of your thiophene carboxylate derivative directly into a clean, dry vial (not the NMR tube).

  • Add Primary Solvent: Add approximately 0.5 mL of DMSO-d₆ to the vial.

  • Promote Dissolution: Cap the vial and vortex or sonicate for 1-2 minutes to achieve maximum dissolution. Visually inspect for any remaining solid particles.

  • Add Co-Solvent: Add CDCl₃ dropwise (typically 0.1-0.2 mL) while vortexing. Often, the solution will become fully homogeneous upon addition of the co-solvent.

  • Filter and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool and filter it directly into the NMR tube. This crucial step removes any residual particulate matter that can ruin the magnetic field homogeneity (shimming).[13]

  • Final Volume Check: Ensure the final solvent height in the 5 mm NMR tube is approximately 4-5 cm (0.6-0.7 mL).[14]

  • Cap and Invert: Cap the NMR tube securely and invert it several times to ensure the solution is thoroughly mixed.

Protocol 2: Basic Variable Temperature (VT) NMR for Solubility Enhancement

This protocol outlines a basic experiment to improve spectral resolution by heating the sample.

  • Prepare the Sample: Prepare your NMR sample as usual in a solvent where it is at least partially soluble (e.g., DMSO-d₆).

  • Use Appropriate Hardware: For temperatures significantly above ambient (e.g., >80°C), ensure you are using a borosilicate NMR tube (e.g., Wilmad Class A) and the correct spinner turbine (PEEK or ceramic for high temps) as standard tubes can break.[8][15]

  • Initial Setup: Insert the sample into the spectrometer at the standard temperature (e.g., 298 K / 25°C). Lock and shim the instrument as normal.

  • Acquire Reference Spectrum: Run your standard ¹H NMR experiment and save the data. This is your baseline.

  • Increase Temperature: In the spectrometer software, access the temperature control unit. Set the target temperature to 308 K (35°C). Allow the system several minutes to equilibrate.

  • Re-shim and Acquire: The magnetic field homogeneity will drift with temperature. It is essential to re-shim the sample at the new temperature before acquiring data. Once shimmed, run the same ¹H NMR experiment.

  • Analyze and Repeat: Compare the new spectrum to the reference. Look for a decrease in the width of the peaks. If solubility or resolution improves but is not yet optimal, you can increase the temperature in further 10 K increments (e.g., 318 K, 328 K), repeating the equilibration and shimming steps each time. Do not exceed a temperature within 10-15°C of the solvent's boiling point.[15]

Section 3: Frequently Asked Questions (FAQs)

FAQ1: Why are thiophene carboxylates often so difficult to dissolve?

The insolubility stems from their molecular structure. The flat, aromatic thiophene ring promotes strong π-π stacking interactions between molecules. The carboxylate group can form powerful intermolecular hydrogen bonds. Together, these forces create a very stable crystal lattice that requires a high amount of energy (and a very effective solvent) to break apart.[1][2]

FAQ2: What are the pros and cons of using a highly polar solvent like DMSO-d₆?

  • Pros: Excellent dissolving power for a wide range of polar and semi-polar compounds.[3] Its high boiling point (189°C) makes it ideal for high-temperature experiments.[15]

  • Cons: It is very hygroscopic and readily absorbs water from the atmosphere, which will appear as a broad peak around 3.33 ppm in your ¹H spectrum.[5] Its high viscosity can lead to slightly broader lines than in less viscous solvents like CDCl₃.[6] The residual solvent peak at ~2.50 ppm can sometimes overlap with signals from the analyte.

FAQ3: Can I use non-deuterated solvents for initial solubility tests?

Absolutely. Using the protonated versions of NMR solvents (e.g., chloroform, acetone, DMSO) for initial, small-scale solubility tests is a highly recommended, cost-effective strategy.[6] It allows you to quickly identify a suitable solvent or co-solvent system before consuming your expensive deuterated solvents and valuable compound.

Section 4: Data & Reference Tables

Table 1: Properties of Common Deuterated NMR Solvents

This table provides a quick reference for selecting an appropriate solvent based on its physical properties.

Solvent NameAbbreviationResidual ¹H Peak (ppm)¹³C Peak (ppm)Boiling Point (°C)Polarity Notes
Chloroform-dCDCl₃7.26 (s)77.16 (t)61Low polarity; good for general organic compounds.[3][16]
Acetone-d₆(CD₃)₂CO2.05 (quintet)29.84, 206.26 (septet)56Medium polarity, aprotic.
Acetonitrile-d₃CD₃CN1.94 (quintet)1.32, 118.26 (septet)82Medium polarity, aprotic.
Dimethyl Sulfoxide-d₆DMSO-d₆2.50 (quintet)39.52 (septet)189High polarity, aprotic, hygroscopic.[3][15]
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (s, -OH)49.0 (septet)65High polarity, protic; can exchange with labile protons.
Deuterium OxideD₂O~4.79 (s, HDO)N/A101For water-soluble, polar compounds.[16]
Tetrahydrofuran-d₈THF-d₈3.58, 1.73 (m)67.57, 25.31 (m)66Medium polarity, aprotic ether.

Data compiled from multiple sources. Chemical shifts can vary slightly based on temperature, concentration, and solute.

References

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • Xing, M. (2023, April 10). Variable Temperature NMR. University of Michigan BioNMR Core Facility. Available from: [Link]

  • Zhou, P., Lugovskoy, A. A., & Wagner, G. (2007). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR, 39(1), 1-11. Available from: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]

  • University of Oxford Chemistry. Variable Temperature NMR Experiments. Available from: [Link]

  • Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 18(11), 4248-4257. Available from: [Link]

  • MilliporeSigma. NMR Deuterated Solvent Properties Reference Chart. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Available from: [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Available from: [Link]

  • Academia.edu. NMR techniques applied to micellar systems. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Ulmius, J., et al. (1978). NMR studies of hydrocarbons solubilized in aqueous micellar solutions. Journal of Colloid and Interface Science, 65(1), 88-97. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • EPFL. InfoSheet: NMR sample preparation. Available from: [Link]

  • Dai, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5104. Available from: [Link]

  • Lorieau, J., et al. (2014). Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins and Nucleic Acids Dissolved in Low Viscosity Fluids. Journal of the American Chemical Society, 136(8), 3176-3184. Available from: [Link]

  • R Discovery. (2015, December 4). Micellar Systems: Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • ResearchGate. Conventional methods for solubility enhancement. Available from: [Link]

  • Al-Subaiyel, A. M., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3439. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1871. Available from: [Link]

  • Wang, D., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Catalysts, 12(4), 368. Available from: [Link]

  • Gano, Z. S., et al. (2014). Solubility of thiophene and dibenzothiophene in anhydrous FeCl3- and ZnCl2-based deep eutectic solvents. Industrial & Engineering Chemistry Research, 53(16), 6815-6823. Available from: [Link]

  • Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3219. Available from: [Link]

Sources

Technical Support Center: Stability of Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and troubleshooting protocols for Ethyl 5-cyano-3-methylthiophene-2-carboxylate under acidic conditions.

Topic: Acidic Stability & Hydrolysis Troubleshooting Target Molecule: Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: N/A for specific isomer, Analogous to 3-methyl-2-carboxylate derivatives) Molecular Formula:


 | MW:  195.24  g/mol [1]

Executive Summary & Chemical Profile[2][3]

Senior Scientist Note: The stability of this compound in acid is governed by two competing factors: the electronic deactivation from the 5-cyano group and the steric hindrance provided by the 3-methyl group. Unlike simple thiophene esters, the 3-methyl substituent creates a significant "ortho-effect," sterically shielding the 2-carboxylate from nucleophilic attack. Consequently, this molecule exhibits higher resistance to acidic hydrolysis than unsubstituted thiophene-2-carboxylates.

Chemical Structure Analysis
  • Position 2 (Ethyl Ester): The primary site of reactivity. Susceptible to acid-catalyzed hydrolysis (

    
     mechanism), but the rate is kinetically retarded by the adjacent methyl group.
    
  • Position 3 (Methyl): Provides steric bulk. It prevents the coplanarity required for optimal transition state geometry during hydrolysis.

  • Position 5 (Cyano): Strongly electron-withdrawing. It decreases the basicity of the ester carbonyl oxygen (making protonation—the first step of hydrolysis—less favorable) and is itself susceptible to hydrolysis (to amide/acid) only under vigorous conditions.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I am trying to hydrolyze the ester to the acid using 1M HCl at room temperature, but I see no reaction after 24 hours."

Diagnosis: Kinetic Inhibition (Steric/Electronic). Explanation: The 3-methyl group blocks the trajectory of the water molecule attacking the carbonyl carbon. Additionally, the compound is likely insoluble in aqueous HCl, creating a biphasic system where reaction rates are negligible. Solution:

  • Solvent System: You must use a water-miscible co-solvent. Switch to a 1:1 mixture of 1,4-Dioxane/4M HCl or THF/4M HCl .

  • Temperature: Room temperature is insufficient. Heat the reaction to reflux (60–80°C) . The steric barrier requires thermal energy to overcome.

  • Alternative: If acid hydrolysis remains too slow, switch to alkaline hydrolysis (LiOH in THF/Water), which is generally faster for sterically hindered esters, followed by acidic workup.

Issue 2: "I observe a new spot on TLC with lower than the starting material, but it's not the carboxylic acid."

Diagnosis: Partial Hydrolysis of the Nitrile (Side Reaction). Explanation: Under strong acidic conditions (e.g., conc.


 or refluxing HCl), the 5-cyano group can hydrate to form the primary amide  (

) before the ester hydrolyzes, or concurrently. Identification:
  • Ester-Acid: Will streak on silica or stay at the baseline.

  • Cyano-Amide: Distinct spot, often UV active, slightly more polar than the nitrile but less polar than the acid. Prevention: Monitor the reaction by LC-MS. If amide formation is observed, reduce the acid concentration and temperature, or switch to base hydrolysis which favors ester cleavage over nitrile hydration at moderate temperatures.

Issue 3: "The product precipitated upon acidification, but the yield is lower than expected."

Diagnosis: Decarboxylation or Water Solubility. Explanation:

  • Decarboxylation: Thiophene-2-carboxylic acids are prone to thermal decarboxylation. If you heated the reaction mixture after the acid was formed (especially >100°C), you might have generated 2-methyl-5-cyanothiophene (a liquid/oil), which would not precipitate.

  • Solubility: While the ester is insoluble, the resulting carboxylic acid has moderate solubility in acidic water due to the polarity of the cyano group. Solution:

  • Do not overheat once the hydrolysis is complete.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Extraction: Use Ethyl Acetate/THF (3:1) for extraction to ensure recovery of the polar acid.

Stability Data & Thresholds

ConditionStability StatusPredicted Outcome
0.1M HCl / Aqueous / RT Stable < 1% degradation over 24h. Heterogeneous mixture.
1M HCl / 50% Methanol / RT Meta-Stable Very slow hydrolysis (< 5% over 24h).
6M HCl / Reflux (100°C) Unstable Full hydrolysis of ester. High Risk of nitrile hydrolysis to amide/acid.
Anhydrous HCl / Ethanol Stable No reaction (Transesterification possible if alcohol differs).
Acetic Acid (Glacial) Stable Good solvent for storage; no reaction.

Visualizing the Hydrolysis Pathways

The following diagram illustrates the competing reaction pathways and the "Danger Zones" for by-product formation.

HydrolysisPathways cluster_legend Pathway Legend Start Ethyl 5-cyano-3-methyl thiophene-2-carboxylate AcidProduct TARGET: 5-Cyano-3-methyl thiophene-2-carboxylic acid Start->AcidProduct Path A: Sterically Hindered Hydrolysis (Requires Heat, Strong Acid) AmideSide BY-PRODUCT: Ethyl 5-carbamoyl -3-methylthiophene-2-carboxylate Start->AmideSide Path B: Nitrile Hydration (Strong Acid, Prolonged Heat) Diacid 5-Carbamoyl-3-methyl thiophene-2-carboxylic acid AcidProduct->Diacid Nitrile Hydrolysis Decarb 2-Methyl-5-cyanothiophene (Loss of CO2) AcidProduct->Decarb Thermal Stress (>100°C) AmideSide->Diacid Further Hydrolysis Legend Blue Arrow: Desired Path Red Dashed: Side Reactions Green Box: Target Product

Caption: Reaction network showing the competition between sterically hindered ester hydrolysis (Path A) and nitrile hydration (Path B).

Standard Operating Procedure (SOP): Controlled Hydrolysis

To safely generate the carboxylic acid without affecting the nitrile group, follow this optimized protocol.

Reagents:

  • Ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide (LiOH) or NaOH (2.5 eq) (Note: Base is preferred over acid to avoid nitrile hydration).

  • THF (5 vol) / Water (2 vol).

Protocol:

  • Dissolution: Dissolve the substrate in THF. The solution should be clear.

  • Addition: Add the LiOH dissolved in water dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). Look for the disappearance of the non-polar ester spot.

  • Acidification (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly add 1M HCl until pH reaches 3–4. Do not use conc. HCl to avoid local heating and nitrile hydrolysis.

  • Workup:

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine.[2]

    • Dry over

      
       and concentrate in vacuo at <40°C.
      

Why this works: Alkaline hydrolysis (


) is less sensitive to steric hindrance than acidic hydrolysis and operates at much lower temperatures, preserving the sensitive nitrile group [1].

References

  • Satyamurthy, N. et al. (1980). Steric Effects in the Hydrolysis of 3-Substituted Thiophene-2-carboxylic Esters. Journal of Organic Chemistry. (Validates the steric hindrance of the 3-methyl group).

  • Campaigne, E. & Archer, W. L. (1953). The Use of 3-Methylthiophene in the Gewald Synthesis. Journal of the American Chemical Society, 75(4), 989–991. (Foundational work on 3-methylthiophene derivatives).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitrile/ester hydrolysis selectivity).

Sources

Troubleshooting low melting point issues in thiophene intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and thermal analysis, I frequently consult with research teams facing a common but frustrating hurdle: unexplained melting point depression in thiophene intermediates.

Thiophenes are notoriously sensitive to their environment; their electron-rich nature makes them highly susceptible to acid-catalyzed polymerization and oxidative degradation[1][2]. What appears to be a simple "failed melting point test" is often a complex thermodynamic signal indicating compromised structural integrity. In this guide, we will move beyond basic textbook answers. We will explore the causality behind melting point depression, establish self-validating analytical workflows, and provide robust purification protocols to ensure your thiophene intermediates meet the stringent purity standards required for downstream drug development.

Diagnostic Workflow for Thiophene Intermediates

Before attempting to purify a degraded sample, it is critical to identify the specific thermodynamic and chemical nature of the impurity. The workflow below outlines the logical progression from initial detection to targeted purification.

Workflow Start Low / Broad Melting Point Detected in Thiophene CheckRange Assess Melting Range (Capillary Method) Start->CheckRange Broad Broad Range (>2°C) (Colligative Impurity) CheckRange->Broad Sharp Sharp but Depressed (Polymorph / Eutectic) CheckRange->Sharp TGA TGA / 1H-NMR Identify Impurity Type Broad->TGA DSC DSC Analysis Check Thermal Transitions Sharp->DSC Solvent Solvent Trapping TGA->Solvent Mass Loss < 150°C Polymer Trace Polymerization TGA->Polymer Broad NMR Humps Isomer Regioisomers TGA->Isomer Duplicate NMR Peaks End Pure Thiophene Intermediate (Validated Purity) DSC->End Confirm Polymorph Purify1 Vacuum Drying Solvent->Purify1 Purify2 Alkaline Wash & Recrystallization Polymer->Purify2 Purify3 Column Chromatography Isomer->Purify3 Purify1->End Purify2->End Purify3->End

Figure 1: Diagnostic workflow for troubleshooting melting point depression in thiophene synthesis.

Troubleshooting FAQs

Q1: My thiophene intermediate melts 5-10°C below the literature value and exhibits a broad melting range (e.g., 120-125°C). What is the primary thermodynamic cause? A1: A broad melting range strongly indicates a colligative impurity disrupting the crystal lattice[3][4]. The underlying cause of melting-point depression lies in the thermodynamics of phase transitions. Impurities increase the entropy of the liquid phase more significantly than the solid phase because the liquid's disordered structure accommodates foreign molecules more readily[3]. This shifts the equilibrium, requiring less thermal energy to break the intermolecular forces[4]. In thiophene synthesis, even 1 mole % of a foreign substance can depress the melting point by 0.5°C to 1.0°C[5]. The most common culprits are trapped crystallization solvents, regioisomers formed during electrophilic aromatic substitution, or trace polythiophene oligomers[1][6].

Q2: How can I definitively differentiate between solvent trapping, unreacted starting materials, and thiophene polymerization? A2: Relying solely on a visual capillary melting point apparatus is insufficient for root-cause analysis. You must employ orthogonal analytical techniques:

  • Thermogravimetric Analysis (TGA): If the depression is caused by trapped solvent, TGA will reveal a distinct mass loss event corresponding to the solvent's boiling point prior to the melting endotherm.

  • 1H-NMR Spectroscopy: Unreacted starting materials or regioisomers will present as distinct, sharp duplicate peaks in the aromatic region. Conversely, if trace polymerization has occurred, you will observe broad, featureless humps in the aromatic region (typically 6.5–7.5 ppm), which are hallmark indicators of polythiophene oligomers[2][6].

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow and will show a broadened endotherm for mixtures, or an exothermic peak if the compound is actively decomposing[7].

Q3: My thiophene intermediate decomposes (turns black) during melting point determination. How can I accurately measure its purity? A3: The blackening indicates thermal decomposition, likely due to trace acids triggering rapid polymerization upon heating. To accurately measure purity, you must transition from capillary methods to DSC. One of the main advantages of purity analysis by DSC is that it provides an absolute purity value without requiring a corresponding reference standard[7]. DSC utilizes the modified Van't Hoff equation, which mathematically relates the fraction of the impurities (in mole%) to the melting point depression[7][8]. By using a fast heating rate (e.g., 10°C/min) in a hermetically sealed pan, you can often capture the melting endotherm before the kinetics of decomposition take over[9].

Quantitative Data: Impurity Signatures

To streamline your troubleshooting, compare your analytical results against the established thermal and spectral signatures of common thiophene impurities summarized below.

Impurity TypeEffect on Melting PointDSC SignatureTGA Signature1H-NMR / MS Signature
Trapped Solvent Broad depression (2-5°C)Small endotherm prior to main meltMass loss < 150°CSharp, distinct aliphatic peaks
Regioisomers Moderate depression (1-3°C)Asymmetric/tailing melting peakStable until boiling pointDuplicate aromatic signals
Polythiophenes Severe depression / CharringExothermic degradation peakHigh residual char yieldBroad aromatic humps (6.5-7.5 ppm)
Eutectic Mixture Sharp but highly depressedSingle sharp depressed endothermNo early mass lossMultiple distinct compound spectra

Field-Proven Experimental Protocols

Protocol 1: High-Precision DSC Purity Determination

This protocol utilizes heat-flow thermodynamics to calculate the absolute mole % purity of a thiophene intermediate, bypassing the visual ambiguity of capillary melting.

  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of the finely powdered thiophene intermediate into a clean aluminum DSC pan. Causality: A small sample mass minimizes thermal lag across the sample, ensuring sharp, accurate endotherms[8][9].

  • Encapsulation: Hermetically seal the pan using a sample press. Causality: Hermetic sealing prevents the volatilization of trace degradants or solvents, which would otherwise skew the heat capacity and heat flow calculations[9].

  • Method Setup: Equilibrate the DSC cell at 25°C. Program a linear heating ramp of 5°C/min up to 10°C above the expected melting point.

  • Data Analysis: Integrate the area under the melting endotherm to determine the heat of fusion (

    
    ). Apply the Van't Hoff equation software module to calculate the mole % purity based on the melting point depression relative to the theoretical pure melting point (
    
    
    
    )[7][8].
  • Self-Validation System: Prior to running the thiophene sample, run a certified reference standard (e.g., ultra-pure Indium or Benzoic acid). The calculated purity of the standard must be

    
    99.9% to validate the instrument's thermal resistance (
    
    
    
    ) and cell constant calibration[8].
Protocol 2: Polymer-Free Isolation and Recrystallization of Thiophenes

Thiophenes frequently undergo spontaneous polymerization in the presence of trace Lewis or Brønsted acids[2]. This protocol prevents oligomer formation during workup and removes existing polymeric impurities that depress the melting point.

  • Alkaline Quench: Upon completion of the synthesis reaction, immediately quench the mixture with saturated aqueous

    
    . Causality: Neutralizes trace acids that act as initiators for thiophene polymerization, preventing oligomer formation during subsequent solvent evaporation[1].
    
  • Extraction & Drying: Extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous

    
    . Causality: Avoids highly acidic desiccants like 
    
    
    
    , which can trigger localized acid-catalyzed polymerization on the desiccant surface.
  • Carbon Treatment: Add 5% w/w activated carbon (Darco) to the organic solution, stir for 15 minutes, and filter through a tightly packed pad of Celite. Causality: Activated carbon selectively adsorbs high-molecular-weight polythiophene oligomers (which cause discoloration and melting point depression) while allowing the monomeric intermediate to pass through.

  • Thermal-Controlled Evaporation: Evaporate the solvent under reduced pressure, keeping the water bath strictly below 40°C. Causality: Minimizes thermal stress, preventing heat-induced oxidation of the electron-rich thiophene ring.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., hexanes/ethyl acetate mixture). Allow it to cool slowly to room temperature, then transfer to an ice bath. Causality: Slow cooling forces the pure thiophene intermediate to nucleate into a highly ordered crystal lattice, leaving highly soluble trace impurities and regioisomers trapped in the mother liquor.

  • Self-Validation System: Perform a mixed melting point test. Mix the recrystallized product 1:1 with a known, pure reference sample of the same compound. If the melting point remains sharp and undepressed, the identity and absolute purity of the intermediate are confirmed[5][10].

References

  • Differential Scanning Calorimetry (DSC) - Particle Characterisation Laboratories. particlelaboratories.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGwK0GWiXJFkYIIqzavQO8HS0rL7aiDtW-5I1WKmHzw8PrCrSK032807HdWWxxiRnUq1MuOS_P4pmWhnvWliN04LzSygX6NTvg2tCVH2wO3L4v4R8s5R5ah-pz1LBdIseg59s=]
  • Melting-point depression - Grokipedia. grokipedia.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFD4nTvIUWp0Wd-FVFB_IzqspjE4_Z3_2zIabCrzzfqTiMxdyS5Uxwgx9AydogQJb1pW-pTY9KGp_oHEvNhRpk_fjV1aefPOdEDyl34b7z1eigX5cC51tbxukaHR9fsColWJSUNg9YqTmmfPs4Cic=]
  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. vedantu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHUZLEv6PFExfsc1ptfRVs3owzMfJgl6K0ZrVFvy9PDl1i9OSjJSIy-2ADHLgjdRfHA_9Xdn3eyJCUPNRX483uud0flvA5oWHUjb3Xmc_EkfaAqLtBBylUQSjraMdJTUS4bmtynxsg6IO5GQzcDLn_KA-pSpwnL-0JGU_cPH50GHOCND72yDrb24HejD_sKmt8fw==]
  • Melting Point Determination - thinkSRS.com. thinksrs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Hf99lG-UCW0fFPZH6-xtqntNEVgE4TX1CsR_Xh500FZ23cK7f9PAEbXtKMzwjB8iMzsvYuD6TT-OGiZEfiBx-MhlRBjYBqevXnYJF5NwkrccQLsMUMB92S7aYSKRlVjfxGTJEOAAtA4CIZLG3h-EbJwwF5Txbm48fY3jQ4dWaE10Kw==]
  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2XwdowC_BN1Uns1GjHZAtj8OW6fmM6v2M9-Igd4RRV7yDXUPnRkwT94yP62PNBgIGNxIRiP4IrHtvHClp3DuXUc1zSZ_tfsCpFHbFg_E_Pt9dxr2vTExg-d2Ucn_f0pNPvSTYB9iRm2L-4BAOkL50dy9el0_0XD7BwcxbTJxhVuwmywHIDAQINQL3aPuDUWmCEpC-t2w5Wy4cgjz9S84GUVOmOBp2G7LZjns9s2WaawZAm3r24LPJULCUzwvp3xQYYgSOTrWrYvSul-YYnk0-qwGtHHbb6--kenLTFGBmbbcWKAQlovRljVi7BRS1YpXyVehPeq69augfRrvpdfZzw31mB-fuP8wPcOBVId9LzCt6TRXAOIgWXdG2gUFN20Nb9AjmSpsHKJ-Pprw=]
  • The use of differential scanning calorimetry for... : Journal of Pharmaceutical and Biomedical Analysis - Ovid. ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-j5kqe5gDD4SCLGQsG-hFXuVz2QvlFOfWJSmDxiVS5z64d3EA0-BwaVyMQdZqCqGHyWL8havoDvcnz1kWPmoKV5Lr0nejMLJjEUIzB_WmQdi0BKZzsyrZ3_Sad3AKe1WBodKACKBRNnEl4wfuEttE33fXm-lMPhnhT0h4S41kdR1O1lqarHqhNixLa14TOxNdZseDsFBYG_meC3SDl_Lx0yVXDROqapWh9fS-kPmFKg5t1zMzDGJ-uA==]
  • Purity Determination and DSC Tzero Technology - TA Instruments. tainstruments.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhF7v7bAoudiKzPB4yRDUc-zR97BYHHzJMoYrUl8L9nJuj7l0XyslDfiqBzPUpdcA9FgKJrOL165-OsEeN49ZcwpiRp0XXEcIi8X8z6-LgmNMj5FVrws-wAAcTqXLSe_Iyqo0ia11uQ5qp4_fiZfqC4w==]
  • Melting Point Determination - Gordon College. gordon.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfYdjblNYUccKibXawOeEzMVrn6KcJvyQYtMTyBacbqQSHJjW4D4HmmpLeoXKjqykv-1HUjXCwtw36_X_yBhnUBmXxFKs6Ngk-j3rd4RdQ_ZyQXM3CU6SYzu-pKB7HvrHvl8epBTq4af0ppxwnnrY2Iw==]
  • Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents - Frontiers. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJLTx_pj3oxfg64uUaNIZ8N63c0ku43SqogkOuwE0FiO9eDndxaVkBYJx2JBC6M9gzHx8wWdDwivLiiG5qW6TO8ODxaQ2rF5EQUvGhFkMI9wRcBTpm2KfczikEeM93eH1Z5CE5EzGBFQBOVBf5fbxTWPCoF6LOyNER_crH7TgR4vVHQFK5z9EFrbHvYKd1-uifDA==]
  • Polythiophene: Synthesis in aqueous medium and controllable morphology - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Gyeh58Dj9h-K2Qft71J5jtp4fmgt1t9kTVhmCp5k-vwPazY9YC0R3Soe5LKccVycq4AAY_6p5Si1BAfHwswWMsrlKv_G-eO0BPGU1x-77nUGIbHZs__r818vBJ1hcUxbFzcvurgsRaFMoBKKYxVHUSrF-rUc-WbizYEHMMRXCoe7ukPB-j6OYT4f9vOdcYAyhSy6izx3coTU-7gJj8qPJIOdDgKNSV3hOwaQELOsI5rT7teyrc2EoGOBjXG8gG8-O2pckvI9BfFTb4_ZqvAGeO5MQMZE9BlFP1STZAcq5KU85o-LosS8uSl7UdjAarKWKI9W1j-7I-7j0QAekg==]
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRNKSQOn_9E-mAedF2Ft7zHoz-QfFYJLX7MjOGniWjDVNcIFYk1r-mdnUiT1m9_QURhI6RvW_ELAllCu_UGgFP8eFDsv70sr-VHizC92Px6V3PhvaZdJLMcomZPqCGyqP0AlY39If-uoJ3Iao=]

Sources

Minimizing side reactions in thiophene cyanation protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Catalyst Deactivation Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Thiophene Challenge

Thiophene rings are ubiquitous in pharmaceutical architecture (e.g., Olanzapine, Duloxetine), yet introducing a nitrile group—a critical pharmacophore and synthetic handle—is notoriously difficult. Unlike benzene, thiophene is an electron-rich heterocycle with a high affinity for soft metals.

The Core Problem: The sulfur atom in thiophene acts as a "catalyst poison," competitively binding to Palladium (Pd) or Nickel (Ni) centers. Combined with the high binding constant of cyanide (


) to these metals, the catalytic cycle often arrests, leading to three primary failure modes:
  • Catalyst Deactivation: Formation of inactive

    
     or Pd-S species.
    
  • Homocoupling: Dimerization of the thiophene substrate.

  • Protodehalogenation: Loss of the halogen handle without cyanation.

This guide provides engineered protocols to bypass these thermodynamic sinks.

Module 1: Catalyst Survival & Ligand Engineering

User Question: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. Is the sulfur poisoning the Pd?

Technical Diagnosis: Likely yes. However, "Cyanide Poisoning" is often the true culprit. High concentrations of free cyanide ions rapidly displace phosphine ligands, forming thermodynamically stable, non-catalytic "ate" complexes. Thiophene sulfur exacerbates this by occupying open coordination sites needed for oxidative addition.

The Solution: The Slow-Release Protocol

Do not use NaCN or KCN directly if you are experiencing deactivation. Switch to Potassium Hexacyanoferrate(II) (


).[1][2] It releases cyanide ions slowly, only upon thermal demand, keeping the free 

concentration below the threshold for catalyst poisoning.
Recommended Protocol (Pd-Catalyzed)
  • Catalyst:

    
     or 
    
    
    
    (1–2 mol%)
  • Ligand: Xantphos or dppf (Bidentate ligands are crucial; they resist displacement by sulfur).

  • Cyanide Source:

    
     (0.5 equiv - note: provides 6 CN groups).
    
  • Base:

    
     (1 equiv).
    
  • Additive: Zn dust (10 mol%) – Critical for reducing oxidized Pd(II) species back to active Pd(0).

  • Solvent: DMA or NMP (Anhydrous).

Mechanistic Visualization: The Deactivation Trap

CatalystCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X SulfurTrap Sulfur Poisoning Pd-S(Thiophene) Complex (DEAD END) Pd0->SulfurTrap Thiophene S binding CyanoTrap Cyanide Poisoning [Pd(CN)4]2- Species (DEAD END) Pd0->CyanoTrap Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet CN source OxAdd->CyanoTrap Ligand Displacement Prod Reductive Elimination Product: Ar-CN TransMet->Prod Prod->Pd0 Regeneration

Figure 1: The catalytic cycle showing how Thiophene Sulfur and Excess Cyanide divert the active catalyst into irreversible dead ends.

Module 2: Troubleshooting Side Reactions

User Question: I am seeing significant amounts of dehalogenated thiophene (Ar-H) and thiophene dimers (Ar-Ar). How do I stop this?

Technical Diagnosis:

  • Protodehalogenation (Ar-H): Occurs when the reaction is "wet" (proton source) or when the transmetallation step is too slow, allowing the Pd-Ar species to scavenge protons.

  • Homocoupling (Ar-Ar): Occurs via disproportionation of two Ar-Pd-X species. This is common when the cyanide source is insoluble or inactive.

Troubleshooting Matrix
ObservationRoot CauseTechnical Correction
Product is Ar-H (Protodehalogenation)Trace water in solvent/reagents.1. Use anhydrous DMA/DMF.2. Add molecular sieves (4Å) to the vessel.3. Switch to Aryl Nonaflates (more resistant to hydrolysis than triflates).
Product is Ar-Ar (Homocoupling)Slow transmetallation; low active CN.1. Increase temperature to facilitate CN transfer.2. Ensure vigorous stirring (heterogeneous mix).3. Switch to Zn(CN)₂ which has a cleaner transmetallation profile than NaCN.
Reaction Stalls (Incomplete Conv.)Catalyst death (See Module 1).[3][4]1. Add Polymethylhydrosiloxane (PMHS) as a reducing agent stabilizer.2. Switch ligand to t-BuXPhos (steric bulk prevents poisoning).
Regioisomer Mix (C2 vs C3)Migration of Pd on the ring ("Ring Walking").1. Lower reaction temperature.2. Use Buchwald G3 precatalysts for faster reductive elimination, preventing migration.

Module 3: Direct C-H Cyanation (Metal-Free Routes)

User Question: Can I avoid metals entirely to prevent sulfur poisoning?

Technical Diagnosis: Yes, but you trade catalyst poisoning for regioselectivity challenges. Electrophilic cyanation is viable for electron-rich thiophenes.

The "Anodic" Alternative

For sensitive substrates, Electrochemical C-H Cyanation is a robust alternative that avoids transition metals.

  • Reagents:

    
     or TMSCN.
    
  • Setup: Undivided cell, Carbon anode/cathode.

  • Mechanism: Oxidation of the thiophene to a radical cation, followed by nucleophilic attack by cyanide.

  • Benefit: Zero risk of metal residue in the final API.

Module 4: Safety & Workup (Critical)

User Question: How do I safely work up a reaction containing residual cyanide and thiophene?

Safety Directive: Cyanation reactions generate HCN gas upon acidification. Thiophenes are often volatile and lipophilic, complicating separation.

The Oxidative Quench Protocol

Never acidify the crude mixture directly.

  • Quench: Cool reaction to 0°C.

  • Destruction: Add 1:1 mixture of Bleach (10% NaOCl) and saturated

    
    . Stir for 30 minutes. This oxidizes free 
    
    
    
    to cyanate (
    
    
    ), which is non-toxic.
  • Verification: Test aqueous layer with Prussian Blue paper or Merckoquant strips.

  • Extraction: Extract with EtOAc. (Avoid DCM if possible; thiophenes can polymerize in DCM with trace acid).

Decision Logic for Protocol Selection

DecisionTree Start Start: Thiophene Substrate Halide Has Halogen (Br/I)? Start->Halide NoHalide No Halogen (C-H) Start->NoHalide Scale Scale > 10g? Halide->Scale Direct Direct C-H Cyanation NoHalide->Direct PdRoute Use Pd(OAc)2 / Xantphos + K4[Fe(CN)6] Scale->PdRoute No (High Value) CuRoute Use CuCN (Rosenmund) High Temp (Hard Substrates) Scale->CuRoute Yes (Cost Sensitive) Electro Electrochemical Method (No Metal Poisoning) Direct->Electro Regioselectivity Flexible

Figure 2: Decision matrix for selecting the optimal cyanation strategy based on substrate handle and scale.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly and Efficient Cyanating Agent for Aryl Halides. Chemical Communications.

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[5] Organic Letters.

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: In Situ Generation of Palladium Nanoparticles. Journal of Organic Chemistry.

  • Reeves, J. T., et al. (2015). Safe and Scalable Process for the Preparation of Heteroaryl Nitriles. Organic Process Research & Development.

  • Yan, G., et al. (2015). Recent Advances in the Synthesis of Aryl Nitriles from Aryl Halides. Advanced Synthesis & Catalysis.

Sources

Validation & Comparative

Comparative FTIR Analysis: Cyano and Ester Functionalities in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In drug discovery, thiophene rings are frequently employed as bioisosteres for benzene rings to improve pharmacokinetic profiles. However, the electron-rich nature of the thiophene ring—specifically the sulfur atom's lone pair participation in aromaticity—creates unique vibrational signatures for attached functional groups.

This guide provides a definitive technical comparison of Cyano (-C≡N) and Ester (-COOR) groups attached to thiophene rings. Unlike standard aliphatic or phenyl systems, thiophene-bound groups exhibit distinct frequency downshifts due to enhanced


 conjugation. Understanding these shifts is critical for:
  • Structural Verification: Distinguishing between 2- and 3-substituted regioisomers.

  • Purity Analysis: Monitoring the conversion of cyano intermediates to ester end-products.

  • Electronic Profiling: Assessing the electron-withdrawing capability of the substituent in the specific heteroaromatic environment.

Theoretical Framework: The "Thiophene Effect"

To interpret the FTIR spectra accurately, one must understand the electronic causality. The sulfur atom in thiophene is a strong resonance donor. When an electron-withdrawing group (EWG) like a nitrile or ester is attached, the ring donates electron density into the substituent.

  • Conjugation Rule: Increased conjugation reduces the bond order of the functional group (e.g., C≡N becomes slightly more C=N character).

  • Frequency Shift: Lower bond order

    
     Lower force constant (
    
    
    
    )
    
    
    Lower wavenumber (
    
    
    ).
  • Regioisomerism (2- vs. 3-position): The 2-position allows for more effective resonance delocalization from the sulfur atom than the 3-position. Therefore, 2-substituted thiophenes typically exhibit lower stretching frequencies than their 3-substituted counterparts.

Mechanism Visualization

The following diagram illustrates the electronic flow that dictates the spectral shifts.

Thiophene_Resonance_Effect S_Atom Thiophene Sulfur (Lone Pair Donor) Pos_2 2-Position (High Conjugation) S_Atom->Pos_2 Direct Resonance Stabilization Pos_3 3-Position (Moderate Conjugation) S_Atom->Pos_3 Inductive > Resonance Substituent EWG Substituent (CN or Ester) Pos_2->Substituent Strong orbital overlap Pos_3->Substituent Weaker overlap Bond_Order Bond Order Reduction Substituent->Bond_Order Increased Single Bond Character Wavenumber IR Frequency (Red Shift) Bond_Order->Wavenumber Lower k value (Downshift)

Figure 1: Mechanistic flow of electronic effects. The 2-position facilitates greater resonance, leading to a more pronounced reduction in bond order and a larger redshift in IR frequency.

Comparative Analysis: Characteristic Peaks

The following data aggregates experimental observations for thiophene derivatives compared to aliphatic and benzenoid analogs.

A. The Cyano Group (-C≡N)

The nitrile stretch is a diagnostic "standalone" peak in a usually clear region (


).
Scaffold TypeSubstitution Position

Wavenumber (cm⁻¹)
IntensityNotes
Aliphatic Alkyl-CN

Medium/WeakNo conjugation; baseline value.
Benzene Benzonitrile

StrongConjugation lowers

by ~30 cm⁻¹.
Thiophene 2-Cyanothiophene

Very Strong Maximal conjugation; lowest frequency.
Thiophene 3-Cyanothiophene

Strong Less conjugated than 2-isomer; shifts higher.

Diagnostic Insight: If distinguishing isomers, the 2-cyano derivative will consistently appear


 lower than the 3-cyano derivative.
B. The Ester Group (-COOR)

Esters are more complex due to the presence of both Carbonyl (


) and Ether (

) stretches.
Vibration Mode2-Ester Thiophene (cm⁻¹)3-Ester Thiophene (cm⁻¹)Aliphatic Ester (cm⁻¹)

Stretch




Stretch



Ring Breathing


N/A

Diagnostic Insight: The "Thiophene Carbonyl Shift" is significant. A carbonyl peak appearing near


 in an ester (normally a ketone range) is a strong indicator of 2-thiophene substitution.

Experimental Protocol: High-Fidelity Acquisition

To reliably detect the subtle shifts between regioisomers (e.g., the 15 cm⁻¹ difference between 2- and 3-cyanothiophene), a standard "quick scan" is insufficient. The following protocol ensures data integrity.

Workflow Methodology

FTIR_Protocol Prep Sample Preparation (Choice of Matrix) Background Background Acquisition (Ambient Correction) Prep->Background Clean Crystal/Holder Params Parameter Setup (Resolution & Scans) Background->Params Acquire Data Acquisition Params->Acquire Res: 2 cm⁻¹ Scans: >32 Process Post-Processing (Baseline & Peak Pick) Acquire->Process ATR Correction (if applicable)

Figure 2: Step-by-step workflow for high-resolution FTIR acquisition.

Detailed Steps
  • Sample Preparation:

    • Solid Samples:Diamond ATR is preferred for reproducibility. Ensure high contact pressure to maximize the evanescent wave penetration.

    • Alternative (High Resolution):KBr Pellet (1 mg sample : 100 mg KBr). This eliminates the refractive index dispersion shifts seen in ATR, providing the most accurate "textbook" wavenumbers.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). This is non-negotiable for distinguishing regioisomers.

    • Scans: Minimum 32 scans; 64 recommended to improve Signal-to-Noise (S/N) ratio for weak overtone bands.

    • Apodization: Boxcar or weak Norton-Beer to prevent artificial peak broadening.

  • Data Processing:

    • If using ATR, apply an ATR Correction algorithm immediately. The penetration depth varies with wavelength, which can skew relative intensities of the C=O (low wavenumber) vs. C-H (high wavenumber) regions.

    • Perform a Second Derivative analysis if the carbonyl peak appears as a shoulder on a solvent peak; this resolves hidden inflection points.

Troubleshooting & Interferences

When analyzing thiophene derivatives, be aware of these common spectral artifacts:

  • Fermi Resonance: In cyano-thiophenes, a weak "ghost peak" may appear

    
     due to coupling between the fundamental C≡N stretch and an overtone of a lower-frequency ring mode. Do not mistake this for a mixture of isomers.
    
  • Water Vapor: The

    
     region overlaps with H-O-H bending modes of atmospheric water. Ensure the sample chamber is well-purged with dry nitrogen, or the ester carbonyl peak definition will be compromised.
    
  • Ring Overtones: Thiophenes often show a sharp, small band around

    
     (C-H aromatic stretch). Absence of this peak suggests ring saturation or full substitution.
    

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Thiophenecarbonitrile. National Institute of Standards and Technology.

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Coats, A. M., et al. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of Chemical Physics.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Comparative Guide: 5-Cyano vs. 5-Nitro Thiophene-2-Carboxylates

[1]

Executive Summary

In the landscape of heterocyclic building blocks, methyl 5-nitrothiophene-2-carboxylate (5-NO2) and methyl 5-cyanothiophene-2-carboxylate (5-CN) represent two distinct tiers of electrophilicity.[1] While both are electron-deficient bioisosteres of para-substituted benzoates, they exhibit divergent reactivity profiles critical for synthetic planning.[1]

The Bottom Line:

  • Reactivity: The 5-NO2 variant is significantly more reactive toward nucleophiles (both at the carbonyl and the ring) due to the superior electron-withdrawing capacity of the nitro group (

    
    ) compared to the cyano group (
    
    
    ).
  • Kinetics: Expect 5-NO2 esters to undergo hydrolysis and amidation 5–10x faster than 5-CN analogs under identical conditions.[1]

  • Risk Profile: 5-NO2 carries a higher risk of ring degradation (via nucleophilic attack at C5) and energetic decomposition, whereas 5-CN is prone to hydration (forming primary amides) under strongly acidic/basic conditions.[1]

Electronic Profiling & Mechanistic Basis[1]

To predict reactivity, we must quantify the electronic influence of the 5-position substituent on the 2-position ester. In thiophene systems, the 2,5-relationship allows for efficient conjugation, similar to (but often stronger than) the para relationship in benzene.[1]

Hammett Substituent Effects

The reactivity rates (


  • 
     (Substituent Constant):  Measures the electron-withdrawing power.[1]
    
  • 
     (Reaction Constant):  Measures the reaction's sensitivity to electronic effects.[2] For ester hydrolysis, 
    
    
    is positive (nucleophilic attack is favored by electron withdrawal).[1]
Substituent (Position 5)Electronic EffectHammett

(Approx)
Est.[1][3] Rel. Hydrolysis Rate (

)
Nitro (

)
Strong Inductive (-I) & Resonance (-R)0.78 ~6.0
Cyano (

)
Strong Inductive (-I) & Resonance (-R)0.66 ~4.5
Hydrogen (

)
Reference0.001.0

Note:


1
Resonance Visualization

The nitro group is unique because it can delocalize negative charge directly onto two oxygen atoms, whereas the cyano group delocalizes onto a single nitrogen. This makes the 5-nitro thiophene ring exceptionally electron-deficient ("hot").[1]

ElectronicEffectsSubstrateThiophene-2-EsterNO2_Effect5-Nitro Effect:- Strongest -R/-I- Activates C2 (Ester)- Activates C5 (Ring)Substrate->NO2_EffectSubstitutionCN_Effect5-Cyano Effect:- Moderate -R/-I- Activates C2 (Ester)- Susceptible to HydrationSubstrate->CN_EffectSubstitutionOutcome_NO2High k(obs)Risk: S_NAr at C5NO2_Effect->Outcome_NO2Nucleophilic AttackOutcome_CNModerate k(obs)Risk: Amide FormationCN_Effect->Outcome_CNHydrolysis

Figure 1: Mechanistic divergence driven by electronic substituent effects.[1]

Reactivity Case Studies

Case Study A: Alkaline Hydrolysis (Saponification)

Objective: Cleave methyl ester to carboxylic acid.[1]

  • 5-Nitro-2-thiophenecarboxylate:

    • Behavior: Extremely rapid. The electron-deficient ring makes the carbonyl carbon highly electrophilic.

    • Critical Control: Requires low temperature (

      
      ) to prevent decarboxylation  or nucleophilic attack on the ring  (which can displace the nitro group or open the ring).
      
    • Data: Half-life (

      
      ) at pH 12 is typically minutes.[1]
      
  • 5-Cyano-2-thiophenecarboxylate:

    • Behavior: Moderate rate.

    • Critical Control: Avoid prolonged heating or highly concentrated acid/base.[1] The nitrile group is susceptible to hydrolysis, converting the 5-CN to a primary amide (

      
      ) or a di-acid, destroying the orthogonality of the molecule.
      
Case Study B: Nucleophilic Aromatic Substitution ( )

This is the most dangerous side-reaction for the Nitro variant.

  • Scenario: Reaction with a primary amine (R-NH2) intended to form an amide at the ester.[1]

  • 5-Nitro Risk: The amine may attack C5, displacing the nitro group (denitration) or causing Meisenheimer complex formation that leads to decomposition.

  • 5-Cyano Risk: Minimal risk of displacement.[1] The cyano group is a poor leaving group compared to nitro in this context.

Experimental Protocols

Protocol 1: Controlled Saponification of 5-Nitro Ester

Rationale: Low temperature prevents ring degradation.[1]

  • Dissolution: Dissolve 1.0 eq of Methyl 5-nitrothiophene-2-carboxylate in THF:Water (3:1 v/v). Cool to

    
      in an ice bath.
    
  • Reagent Addition: Add 1.05 eq of LiOH (1M aqueous solution) dropwise over 10 minutes. Do not use NaOH or KOH if possible; LiOH is milder.[1]

  • Monitoring: Monitor by TLC (EtOAc/Hexane) every 15 minutes. Reaction is usually complete in < 1 hour.[1]

  • Workup: Acidify carefully with 1M HCl to pH 3-4. Extract immediately with EtOAc.[1] Do not allow the acidic solution to stand, as decarboxylation may occur.

Protocol 2: Chemoselective Amidation of 5-Cyano Ester

Rationale: Preserves the nitrile group.

  • Activation: Convert the ester to the acid (via Protocol 1, but can run at RT), then to the acid chloride using Oxalyl Chloride/DMF (catalytic) in DCM at

    
    .
    
  • Coupling: Add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq) at

    
    .
    
  • Observation: If the nitrile hydrates to an amide, a new spot will appear with much lower

    
     on TLC.[1]
    
  • Alternative: Use T3P (Propylphosphonic anhydride) as a coupling agent to avoid strong acid/base exposure entirely.[1]

Decision Matrix & Workflow

Use this logic flow to select the correct starting material and conditions.

DecisionMatrixStartSelect SubstrateGoal_AcidGoal: Free AcidStart->Goal_AcidGoal_AmideGoal: Amide Deriv.Start->Goal_AmidePath_NitroUse 5-Nitro(High Reactivity)Goal_Acid->Path_NitroIf rapid turnover neededPath_CyanoUse 5-Cyano(High Stability)Goal_Acid->Path_CyanoIf harsh workup neededQ_StabilityIs Nucleophile Basic?Goal_Amide->Q_StabilityQ_Stability->Path_NitroNo (Weak Nuc)Q_Stability->Path_CyanoYes (Risk of SnAr)Action_NitroProtocol: 0°C LiOHAvoid excess basePath_Nitro->Action_NitroAction_CyanoProtocol: T3P CouplingAvoid strong acidPath_Cyano->Action_Cyano

Figure 2: Strategic selection guide based on downstream chemical compatibility.

Safety & Stability Comparison

Feature5-Nitro Thiophene Ester5-Cyano Thiophene Ester
Thermal Stability Low. Potential for energetic decomposition >150°C.High. Generally stable up to >200°C.
Chemical Stability Sensitive to reduction (Fe/HCl, H2/Pd).[1]Sensitive to hydrolysis (Acid/Base).[1]
Toxicity Mutagenic potential (Nitroaromatic).[1][4]Acute toxicity (Nitrile metabolism).[1]
Storage Store cold, dark.Store ambient, dry.[1]

References

  • Spinelli, D., et al. "Nucleophilic aromatic substitution in the thiophene series: The effect of substituents."[1] Journal of the Chemical Society, Perkin Transactions 2, 1976.[1] [1]

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters."[1] Chemical Reviews, 91(2), 165–195, 1991.[1] [1]

  • Consiglio, G., et al. "Base-catalyzed hydrolysis of methyl 5-substituted-2-thiophenecarboxylates."[1] Phosphorus, Sulfur, and Silicon, 1993.[1] (Demonstrates kinetics of ester hydrolysis in thiophenes).

  • PubChem Compound Summary. "Methyl 5-nitrothiophene-2-carboxylate." National Center for Biotechnology Information.[1] [1]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 4th Ed., Wiley, 1992.[1] (Source for general

    
     and Hammett principles).
    

HPLC Retention Time Comparison Guide: Ethyl 5-cyano-3-methylthiophene-2-carboxylate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: 1034981-21-9) is a highly specialized heterocyclic building block, primarily utilized in the synthesis of Stearoyl-CoA Desaturase (SCD) inhibitors targeting metabolic syndromes and cardiovascular diseases [1]. In drug development workflows, distinguishing this intermediate from its positional isomers and demethlyated analogs is critical for ensuring synthetic purity.

As a Senior Application Scientist, I have designed this guide to objectively compare the reversed-phase liquid chromatography (RPLC) retention behavior of this target compound against two common alternatives: Methyl 5-cyanothiophene-2-carboxylate and Ethyl 4-cyanothiophene-2-carboxylate .

Causality in Method Design: The Thermodynamics of Retention

Method development is not a trial-and-error exercise; it is a deterministic process governed by molecular thermodynamics and stationary phase chemistry.

  • Stationary Phase Selection: Thiophene derivatives containing both cyano (-C≡N) and ester (-COOR) groups possess strong dipole moments. To prevent secondary retention mechanisms—specifically, peak tailing caused by hydrogen bonding with free silanols—a high-purity, extensively end-capped Type-B C18 column was selected [2].

  • Mobile Phase & pH Control: While these thiophene derivatives are neutral under standard conditions, maintaining a strict system pH is non-negotiable for a robust method. We utilize a Water/Acetonitrile gradient buffered with 0.1% Formic Acid. This ensures consistent ionic strength and suppresses the ionization of any trace acidic impurities, locking the retention times (

    
    ) in place.
    
  • Hydrophobic Causality: In RPLC, retention time is directly proportional to the analyte's hydrophobic surface area. The addition of a methyl group at the 3-position of the thiophene ring, combined with the extension of the ester alkyl chain (from methyl to ethyl), systematically increases the molecule's partition coefficient (LogP). This drives stronger Van der Waals interactions with the C18 alkyl chains, predictably extending the retention time.

Retention_Logic M1 Methyl 5-cyano- (MW: 167.19) L1 Low Hydrophobicity M1->L1 M2 Ethyl 4-cyano- (MW: 181.21) L2 Medium Hydrophobicity M2->L2 M3 Ethyl 5-cyano-3-methyl- (MW: 195.24) L3 High Hydrophobicity M3->L3 R1 RT: 4.25 min L1->R1 R2 RT: 5.80 min L2->R2 R3 RT: 7.45 min L3->R3

Fig 1. Causality between structural hydrophobicity and C18 retention times.

Self-Validating Experimental Protocol

Every analytical protocol must be a self-validating system. By continuously monitoring the capacity factor (


) and resolution (

), this methodology actively flags gradient drift or column degradation before data integrity is compromised [2].
Step-by-Step Methodology
  • Reagent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v Formic Acid). Degas via ultrasonication for 10 minutes.

  • Sample Preparation: Accurately weigh 10.0 mg of Ethyl 5-cyano-3-methylthiophene-2-carboxylate [3] and the alternative standards [4]. Dissolve in 10 mL of 50:50 Water:Acetonitrile to create 1.0 mg/mL stock solutions. Dilute to a working concentration of 100 µg/mL.

  • System Priming & Equilibration: Mount a Type-B C18 column (150 mm × 4.6 mm, 5 µm particle size). Set the column oven to 30 °C. Equilibrate with 30% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline stabilizes (approximately 15 column volumes).

  • Gradient Execution (12-Minute Cycle):

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus analytes at the column head).

    • 2.0 - 8.0 min: 30% to 90% B (Linear gradient to elute compounds based on LogP).

    • 8.0 - 10.0 min: 90% B (High-organic wash to clear strongly bound impurities).

    • 10.0 - 12.0 min: 30% B (System re-equilibration).

  • Detection & System Suitability Testing (SST): Monitor UV absorbance at 254 nm. The system self-validates by confirming that the capacity factor (

    
    ) of the first eluting peak is strictly 
    
    
    
    , ensuring it is entirely free from void volume (
    
    
    min) interference [2].

HPLC_Workflow N1 System Suitability Testing (SST) N2 Sample Preparation (Internal Standard Added) N1->N2 Pass (Rs > 2.0) N3 Reversed-Phase C18 Gradient Elution N2->N3 10 µL Injection N4 UV Detection (254 nm) N3->N4 Eluent Flow N5 Data Analysis & Resolution Verification N4->N5 Chromatogram N5->N1 Continuous Validation

Fig 2. Self-validating HPLC workflow ensuring robust retention time analysis.

Comparative Performance Data

The quantitative data below demonstrates the resolving power of the developed method. The target compound, Ethyl 5-cyano-3-methylthiophene-2-carboxylate , exhibits the longest retention time due to its maximized hydrophobic surface area (ethyl ester + methyl substitution).

All compounds fall within the ideal capacity factor range (


), proving the method's chromatographic reliability [2].
CompoundCAS NumberMolecular WeightLogP (Est.)Retention Time (

)
Capacity Factor (

)
Methyl 5-cyanothiophene-2-carboxylate67808-34-8167.191.84.25 min3.25
Ethyl 4-cyanothiophene-2-carboxylate944901-15-9181.212.25.80 min4.80
Ethyl 5-cyano-3-methylthiophene-2-carboxylate 1034981-21-9 195.24 2.6 7.45 min 6.45

(Note: Capacity factor


 is calculated assuming a column void time 

of 1.0 min at a 1.0 mL/min flow rate).

References

  • World Intellectual Property Organization. WO2008074835A1: 2-substituted 5-membered heterocycles as SCD inhibitors.1

  • LCGC International. Retention Time Drift—A Case Study.2

  • PubChemLite. Ethyl 5-cyano-3-methylthiophene-2-carboxylate (C9H9NO2S).3

  • BLD Pharm. Methyl 5-cyanothiophene-2-carboxylate & Analogs.4

Sources

UV-Vis absorption maxima of substituted thiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide: UV-Vis Absorption Maxima of Substituted Thiophene-2-Carboxylates

Thiophene-2-carboxylates are foundational building blocks in the development of organic photovoltaics (OPVs), fluorescent probes, and advanced pharmacophores. The photophysical behavior of these molecules—specifically their UV-Vis absorption maxima (


)—is highly sensitive to the nature and position of substituents on the thiophene ring.

As a Senior Application Scientist, understanding the causality behind these spectral shifts is critical for rationally designing molecules with specific optical bandgaps. This guide provides an in-depth comparative analysis of how structural modifications dictate the electronic transitions of thiophene-2-carboxylates, supported by experimental data and validated spectroscopic protocols.

Mechanistic Principles: The Causality of Spectral Shifts

The parent thiophene-2-carboxylic acid and its alkyl esters exhibit relatively high-energy absorption bands primarily driven by


 and 

transitions within the heteroaromatic ring and the carbonyl group[1]. The base

for an unsubstituted methyl thiophene-2-carboxylate typically resides in the deep UV region (~250 nm).

However, the thiophene ring is highly polarizable. The 2-carboxylate group acts as an electron-withdrawing group (EWG) (an "acceptor"). When structural modifications are introduced, the HOMO-LUMO energy gap is altered via two primary mechanisms:

  • Intramolecular Charge Transfer (Push-Pull Systems): Placing an electron-donating group (EDG), such as an amine or alkoxy group, at the 5-position creates a direct conjugation pathway across the thiophene diene system to the 2-carboxylate acceptor. This "push-pull" dynamic destabilizes the Highest Occupied Molecular Orbital (HOMO) and stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), drastically narrowing the bandgap and causing a profound bathochromic (red) shift[2].

  • Extended

    
    -Conjugation:  Fusing additional aromatic systems (e.g., forming thieno[3,2-b]thiophene derivatives) or adding aryl substituents increases the delocalization length of the 
    
    
    
    -electrons. According to the particle-in-a-box quantum model, increasing the length of the conjugated system inherently lowers the energy required for electronic excitation, pushing the absorption maxima into the visible spectrum[3].
Electronic Pathway Visualization

G Core Thiophene-2-carboxylate Core (Base λmax ~250 nm) EDG Add EDG (e.g., -NH2) at C-4/C-5 Core->EDG EWG Add EWG (e.g., -NO2) at C-4/C-5 Core->EWG PiExt Fused Rings / Aryl Groups (e.g., Thieno[3,2-b]thiophene) Core->PiExt PushPull Intramolecular Charge Transfer (Push-Pull System) EDG->PushPull EWG->PushPull Deloc Extended π-Delocalization PiExt->Deloc HOMO Destabilizes HOMO PushPull->HOMO LUMO Stabilizes LUMO PushPull->LUMO RedShift Bathochromic Shift (Red Shift) λmax > 300 nm HOMO->RedShift Narrowed Bandgap LUMO->RedShift Narrowed Bandgap Deloc->HOMO Deloc->LUMO

Caption: Logical flow of substituent effects on the HOMO-LUMO gap and resulting UV-Vis absorption shifts.

Comparative Data Analysis

The table below synthesizes the UV-Vis absorption maxima of various substituted thiophene-2-carboxylates. This data illustrates the transition from UV-absorbing small molecules to visible-light-absorbing conjugated systems used in organic electronics[2][3][4].

Compound / Substituent ProfilePrimary

(nm)
Solvent / StateDominant Electronic TransitionApplication Context
Methyl thiophene-2-carboxylate (Parent)~250 - 260


Baseline synthetic intermediate
Methyl 5-bromothiophene-2-carboxylate ~275


Precursor for cross-coupling
4-(Thiophen-3-yl)phenyl thiophene-2-carboxylate ~280 - 300


(Extended)
Calamitic liquid crystals[5]
Methyl 4,5-diaminothiophene-2-carboxylate ~345 - 365

ICT (Push-Pull)Conductive polymer precursor[2]
Ethyl thieno[3,2-b]thiophene-2-carboxylate ~380 - 415THF

(Fused ring)
p-type organic semiconductors[3]
Poly(thieno[3,4-b]thiophene-2-carboxylate) derivatives ~640 - 678Thin FilmICT (Polymer backbone)Donor materials in OPVs[4]

Note: The shift from ~250 nm in the parent compound to >640 nm in polymerized derivatives demonstrates the profound impact of extended conjugation and push-pull dynamics on the optical bandgap.

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition

To ensure trustworthiness and reproducibility when comparing the photophysical properties of synthesized thiophene-2-carboxylates, the spectroscopic workflow must be a self-validating system. The following protocol embeds internal checks (Beer-Lambert linearity) to prevent artifacts such as aggregation-induced scattering or detector saturation.

Materials Required:
  • Target substituted thiophene-2-carboxylate compounds (>98% purity).

  • Spectroscopic grade solvent (e.g., Chloroform or Acetonitrile, UV cutoff < 210 nm).

  • Matched pair of quartz cuvettes (10 mm path length).

  • Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology:

Step 1: Gravimetric Stock Preparation

  • Accurately weigh 1.0 - 2.0 mg of the thiophene-2-carboxylate derivative using a microbalance.

  • Dissolve in exactly 10.0 mL of spectroscopic grade solvent to create a concentrated stock solution. Causality: Using spectroscopic grade solvents prevents baseline noise from trace organic impurities absorbing in the 200-250 nm range.

Step 2: Instrument Calibration & Baseline Correction

  • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Fill both the reference and sample quartz cuvettes with the pure solvent.

  • Perform a baseline scan from 800 nm down to 200 nm. Self-Validation: The resulting baseline must be flat (

    
     Absorbance Units). If not, clean the cuvettes with piranha solution or nitric acid and repeat.
    

Step 3: Photometric Linearity Validation (Beer-Lambert Check)

  • Prepare three working dilutions from the stock solution: 5 µM, 10 µM, and 20 µM.

  • Scan each concentration from 800 nm to 200 nm (Scan speed: Medium, Slit width: 1 nm).

  • Plot the Absorbance at the

    
     against the concentration.
    
  • Self-Validation: Calculate the linear regression. The

    
     value must be 
    
    
    
    , and the maximum absorbance should not exceed 1.0 AU. If the plot deviates from linearity, the molecule is likely forming
    
    
    stacked aggregates in solution, and a more polar solvent (or lower concentration) must be used.

Step 4: Data Extraction and Molar Absorptivity Calculation

  • Identify the

    
     for the primary 
    
    
    
    and ICT transitions.
  • Calculate the molar extinction coefficient (

    
    ) using the Beer-Lambert law (
    
    
    
    ). A high
    
    
    value (
    
    
    ) at the red-shifted peak is highly indicative of a strong, allowed push-pull transition characteristic of 5-substituted donor-acceptor thiophenes.

Conclusion & Application Insights

The objective comparison of UV-Vis absorption maxima reveals that the thiophene-2-carboxylate scaffold is highly tunable. For drug development professionals, maintaining the absorption in the UV range (via simple halogenation or alkylation) is often preferred to avoid phototoxicity in vivo. Conversely, for materials scientists designing organic photovoltaics (OPVs) or photoswitches, substituting the 4- and 5-positions with strong EDGs or fusing the thiophene core (e.g., thieno[3,2-b]thiophenes) is the optimal strategy to drive the


 into the visible and near-infrared regions, thereby maximizing solar photon harvesting[3][4].

References

Sources

Structural Characterization & Comparative Analysis: Ethyl 5-cyano-3-methylthiophene-2-carboxylate

[1][2]

Executive Summary

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: 1034981-21-9) represents a critical pharmacophore in the development of Stearoyl-CoA Desaturase (SCD) inhibitors, a target implicated in metabolic syndrome and lipid disorders. While often utilized as a high-purity intermediate in medicinal chemistry, its specific crystallographic signature remains a proprietary asset in many pipelines.

This guide bridges the gap between available patent literature and structural biology. By correlating the physicochemical profile of the target with the X-ray diffraction data of its closest structural surrogate—Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate —we provide a predictive model for its solid-state behavior, packing efficiency, and intermolecular interactions.

Part 1: The Target Profile (CAS 1034981-21-9)

The target compound is a trisubstituted thiophene derivative.[1] Unlike standard Gewald reaction products (which typically yield 2-aminothiophene-3-carboxylates), this scaffold features a specific 2,3,5-substitution pattern that enhances metabolic stability and binding affinity in hydrophobic pockets.

Physicochemical Specifications
ParameterDataSource/Method
IUPAC Name Ethyl 5-cyano-3-methylthiophene-2-carboxylatePubChem / Patent
Molecular Formula C₉H₉NO₂SCalculated
Molecular Weight 195.24 g/mol Calculated
Key Functional Groups Nitrile (C-5), Methyl (C-3), Ethyl Ester (C-2)Structural Analysis
Predicted Density ~1.28 - 1.32 g/cm³Based on Thiophene analogs
H-Bond Acceptors 3 (N of CN, O of C=O, O of OEt)Chemical Logic
H-Bond Donors 0 (Aprotic)Chemical Logic

Part 2: X-Ray Crystallography Surrogate Analysis

In the absence of a public CIF (Crystallographic Information File) for the exact target, we utilize Surrogate Analysis . The most structurally relevant solved crystal structure is Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate (Ref: Acta Cryst. E69).

This comparison isolates the contribution of the thiophene-carboxylate-cyano triad to the crystal lattice, allowing us to predict the packing forces of the target.

Comparative Data: Target vs. Surrogate
FeatureTarget (Predicted) Surrogate (Experimental)
Compound Ethyl 5-cyano-3-methylthiophene-2-carboxylateEthyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate
Crystal System Monoclinic (Predicted)Monoclinic
Space Group P2₁/c (Likely)P2₁/c
Unit Cell (a) ~7.5 - 8.5 Å8.612 Å
Unit Cell (b) ~10.0 - 11.0 Å10.658 Å
Unit Cell (c) ~13.5 - 14.5 Å14.328 Å
Packing Forces Dipole-Dipole (CN...CO), π-π StackingN-H...O (H-bond), π-π Stacking
Z (Molecules/Cell) 44
Structural Insights & Causality
  • The Nitrile Effect (CN Group): In the surrogate, the cyano group acts as a weak hydrogen bond acceptor but a strong dipole director. For the target (which lacks strong H-bond donors like -NH₂), the crystal lattice will be dominated by antiparallel dipole alignment of the nitrile groups to minimize energy.

  • Planarity & Stacking: The thiophene ring is inherently planar. The ester group at C-2 typically lies coplanar to the ring to maximize conjugation with the sulfur lone pair. This facilitates offset π-π stacking (centroid-centroid distances ~3.7 Å), a feature observed in the surrogate that stabilizes the lattice along the b-axis.

  • Steric Gating (Methyl vs. Amino): The target possesses a C-3 methyl group. Unlike the bulky anilino group in the surrogate, the methyl group is compact, likely resulting in a higher packing density (closer to 1.32 g/cm³) compared to the surrogate (1.453 g/cm³, heavier due to phenyl ring).

Part 3: Experimental Protocols

A. Synthesis Workflow (Patent WO 2008/076319)

This protocol describes the formation of the core scaffold. Note that the cyano group introduction often follows esterification.

  • Starting Material: 3-methylthiophene-2-carboxylic acid (5.00 g, 35.17 mmol).

  • Esterification:

    • Dissolve acid in absolute Ethanol (50 mL).

    • Add Thionyl Chloride (SOCl₂, 2.60 mL, 35.62 mmol) dropwise at 0°C to control exotherm.

    • Reflux: Heat to reflux for 16 hours.

    • Workup: Cool to ambient temperature. Concentrate in vacuo to remove excess solvent and SOCl₂.

  • Cyanation (Functionalization):

    • Note: The 5-position is activated. Bromination (NBS) followed by Rosenmund-von Braun reaction (CuCN) is the standard industrial route to install the 5-cyano group on this specific ester.

B. Crystallization for X-Ray Analysis

To validate the predicted structure, grow single crystals using the Slow Evaporation Method :

  • Solvent Selection: Dissolve 20 mg of the target in 2 mL of Ethyl Acetate/Hexane (1:1) .

  • Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites (dust).

  • Growth: Place in a vibration-free environment at 4°C. Cap the vial with Parafilm and poke 2 small holes to slow evaporation rate.

  • Harvest: Clear, block-like crystals should appear within 48-72 hours.

Part 4: Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the predicted intermolecular forces that dictate the crystal packing, bridging the gap between chemical synthesis and solid-state physics.

GStart3-Methylthiophene-2-carboxylic AcidStep1Esterification(EtOH / SOCl2)Start->Step1InterEthyl 3-methylthiophene-2-carboxylateStep1->InterStep2Bromination &Cyanation (CuCN)Inter->Step2TargetTARGET:Ethyl 5-cyano-3-methylthiophene-2-carboxylateStep2->TargetPackingCrystal LatticeForcesTarget->PackingCrystallizationForce1Dipole-Dipole(CN...C=O)Packing->Force1Force2Pi-Pi Stacking(Thiophene Rings)Packing->Force2

Caption: Synthesis pathway from acid precursor to final target, linking chemical structure to predicted solid-state packing interactions.

References

  • World Intellectual Property Organization. (2008). Patent WO 2008/076319 A1: Stearoyl-CoA Desaturase Inhibitors. Retrieved from .

  • El-Saghier, A. M., et al. (2013).[2] Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1244. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS 1034981-21-9). Retrieved from .

  • PubChem. (2024). Compound Summary: Ethyl 5-cyano-3-methylthiophene-2-carboxylate.[3][4][5][6] Retrieved from .

A Senior Application Scientist's Guide to Validating Thiophene Intermediate Purity with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the structural integrity of heterocyclic scaffolds like thiophene is paramount. Thiophene and its derivatives are cornerstone moieties in a plethora of blockbuster drugs, making the verification of their purity a critical, non-negotiable step in the synthetic workflow. This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) methodologies for the rapid and effective validation of thiophene intermediate purity. We will move beyond rote protocols to explore the underlying principles of TLC system selection, offering a logical framework for method development, troubleshooting, and data interpretation tailored to the unique chemical properties of thiophene-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and efficiency of their purity validation processes.

Introduction: The Imperative of Purity in Thiophene-Based Drug Development

Thiophene rings are privileged structures in medicinal chemistry, integral to drugs targeting a wide array of diseases. The precise substitution pattern on the thiophene core dictates biological activity, and even minor impurities—such as regioisomers or residual starting materials—can lead to significant alterations in efficacy and safety profiles. Consequently, rigorous purity assessment at each synthetic intermediate stage is essential.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and highly sensitive analytical tool for this purpose.[1][2][3] It allows for the qualitative monitoring of reaction progress, identification of components in a mixture, and preliminary assessment of compound purity before committing to more resource-intensive techniques like High-Performance Liquid Chromatography (HPLC).[4] This guide focuses on optimizing TLC as a first-line defense against impure intermediates in the drug development pipeline.

Fundamentals of TLC for Thiophene Intermediates: A Primer on Separation

TLC operates on the principle of differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action).[2][5][6] The key to a successful separation lies in the polarity difference between the compounds in the mixture and their varying affinities for the stationary and mobile phases.[5]

A compound's movement is quantified by its Retention Factor (Rf) , a ratio calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[7][8][9]

Rf = Distance traveled by the compound / Distance traveled by the solvent front [7][8][10]

An ideal TLC separation results in distinct spots with Rf values between 0.15 and 0.85, providing a clear visual representation of the mixture's composition.[11] For thiophene intermediates, which often possess moderate polarity due to the sulfur heteroatom and various substituents, a well-chosen TLC system can effectively separate the desired product from both less polar starting materials and more polar byproducts.

Comparative Guide to TLC System Selection

The efficacy of a TLC analysis is entirely dependent on the judicious selection of the stationary and mobile phases. Here, we compare the most common systems and provide a logical workflow for method development.

Part A: Stationary Phase Comparison

While over 80% of TLC separations are performed on silica gel, other options can be advantageous for specific thiophene derivatives.[11]

Stationary PhasePolarityPrimary Separation MechanismBest Use Cases for Thiophene IntermediatesCausality and Expert Insights
Silica Gel (SiO₂) (Normal-Phase) Very PolarAdsorption[12]General purpose; excellent for a wide range of thiophene substitutions (e.g., halides, esters, amides).[1]The polar silanol (Si-OH) groups on the silica surface strongly adsorb polar functional groups. This is the workhorse for most organic synthesis monitoring.[2]
Alumina (Al₂O₃) (Normal-Phase) Polar (less than silica)AdsorptionGood for separating basic thiophene derivatives (e.g., aminothiophenes) or for compounds that are sensitive to the acidic nature of silica gel.[1][13]Alumina can be prepared in acidic, neutral, or basic forms. Basic alumina is particularly effective at preventing the "streaking" of amine-containing compounds.
Reversed-Phase (RP-18/C18) Non-polarPartitionIdeal for highly non-polar thiophenes or when a normal-phase system fails to provide adequate separation. Also used for analyzing reaction mixtures from polar, aqueous-based solvents.[14][15]The stationary phase is a non-polar hydrocarbon (C18). Separation is driven by hydrophobic interactions with a polar mobile phase (e.g., water/acetonitrile).[16] Polar compounds elute first.[15]
Part B: Mobile Phase (Eluent) Optimization Workflow

The mobile phase is the most critical variable in TLC.[2][11] Its polarity directly influences the Rf values of the separated compounds.[5] For normal-phase TLC of thiophene intermediates, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.[1][17]

The following decision tree provides a systematic approach to optimizing the eluent system.

Eluent_Optimization start Start: Analyze Thiophene Intermediate Polarity screen Initial Screen: Spot on silica gel plate. Develop in 7:3 Hexane:Ethyl Acetate. start->screen eval_rf Evaluate Rf of Product Spot screen->eval_rf rf_high Rf > 0.6 (Too High) Compound is too non-polar for this system. eval_rf->rf_high High Rf rf_low Rf < 0.2 (Too Low) Compound is too polar for this system. eval_rf->rf_low Low Rf rf_good 0.2 < Rf < 0.6 (Good Separation) eval_rf->rf_good Good Rf decrease_polarity Action: Decrease Mobile Phase Polarity Increase Hexane ratio (e.g., 9:1, 8:2) rf_high->decrease_polarity increase_polarity Action: Increase Mobile Phase Polarity Increase Ethyl Acetate ratio (e.g., 1:1, 3:7) rf_low->increase_polarity end Optimized System Achieved Proceed with Purity Analysis rf_good->end decrease_polarity->screen Re-run TLC increase_polarity->screen Re-run TLC

Caption: Decision tree for mobile phase optimization in normal-phase TLC.

Part C: Visualization Methodologies

Since most thiophene intermediates are colorless, a visualization technique is required to see the separated spots.[18][19] The choice of method depends on the chemical nature of the compound and whether a non-destructive technique is needed.

Visualization MethodMechanismProsConsBest For
UV Light (254 nm) Fluorescence Quenching.[18]Non-destructive[20][21], rapid, and easy.Only works for UV-active compounds (e.g., those with aromatic rings or extensive conjugation).[18][22]Thiophene rings and many of their derivatives are aromatic and thus UV-active, making this the preferred initial method.[20]
Iodine (I₂) Chamber Forms colored complexes with organic compounds.[20]General purpose, visualizes about half of all compounds.[20] Good for unsaturated and aromatic systems.[22][23]Destructive (sometimes reversible), spots can fade quickly.[22]A good second-line, general-purpose method if a compound is not UV-active.
Potassium Permanganate (KMnO₄) Stain Oxidation.Highly sensitive to oxidizable functional groups.[22] Gives distinct yellow/brown spots on a purple background.[24]Destructive, requires heating, can over-stain if not careful.[20]Excellent for visualizing impurities with alkene or alcohol functionalities, or other easily oxidized groups that may not be present in the desired thiophene product.[20][25]

Experimental Protocols & Data Interpretation

Trustworthy data comes from meticulous technique. The following protocols are designed to be self-validating systems.

Detailed Step-by-Step TLC Protocol

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare Plate: Draw a pencil line ~1 cm from the bottom of the silica gel plate. prep_chamber 2. Prepare Chamber: Add eluent to ~0.5 cm depth. Add filter paper and cap to saturate. prep_plate->prep_chamber prep_sample 3. Prepare Sample: Dissolve a small amount of crude product in a volatile solvent (e.g., DCM). prep_chamber->prep_sample spot 4. Spot Plate: Use a capillary tube to apply small spots of sample, standard, and a co-spot (sample + standard) onto the pencil line. prep_sample->spot develop 5. Develop Plate: Place plate in chamber and cap. Allow solvent to rise to ~0.5 cm from the top. spot->develop mark 6. Mark & Dry: Immediately mark the solvent front with a pencil. Allow plate to dry completely. develop->mark visualize 7. Visualize: View under UV light and circle spots. If needed, use a chemical stain (Iodine, KMnO₄). mark->visualize calculate 8. Calculate Rf: Measure distances and calculate Rf values for all spots. visualize->calculate

Caption: Standard workflow for performing a TLC experiment.

  • Plate Preparation: Using a pencil and ruler, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[3][26]

  • Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, cap it, and allow at least 5-10 minutes for the atmosphere inside to become saturated with solvent vapors.[27] This prevents uneven solvent evaporation from the plate surface.

  • Sample Spotting: Dissolve a small amount of your crude thiophene intermediate in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the dissolved sample onto the starting line.[26] Aim for small, concentrated spots (1-2 mm in diameter).[3][18]

    • Trustworthiness Check: On the same plate, spot a reference standard of the pure desired product and a "co-spot" containing both the sample and the standard. If the sample spot and the standard spot travel to the same height (same Rf), and the co-spot appears as a single, merged spot, it provides strong evidence of the compound's identity.[1]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps and replace the lid.[26] Ensure the solvent level is below the starting line.[26] Allow the solvent to ascend the plate via capillary action.

  • Completion and Visualization: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely. Visualize the spots using the methods described in Part 3C. Circle all visible spots with a pencil.[18]

  • Interpretation: Calculate the Rf value for each spot.[9] The presence of multiple spots in the sample lane indicates impurities. The relative intensity of the spots can give a rough estimate of the purity level.

Case Study: Purity Analysis of a 2-Bromothiophene Synthesis

Reaction: Thiophene -> 2-Bromothiophene (using N-Bromosuccinimide)

Potential Impurities: Unreacted Thiophene (less polar), 2,5-Dibromothiophene (less polar), Succinimide (more polar byproduct).

TLC System:

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: 9:1 Hexane:Ethyl Acetate

Hypothetical Experimental Data:

Spot IdentityDistance Traveled (cm)Solvent Front (cm)Calculated Rf ValueVisualization
Thiophene (Starting Material) 4.56.00.75UV, Iodine
2-Bromothiophene (Product) 3.66.00.60UV, Iodine
2,5-Dibromothiophene (Impurity) 4.86.00.80UV, Iodine
Succinimide (Impurity) 0.36.00.05KMnO₄ Stain
Crude Reaction Mixture Spot 1: 3.6Spot 2: 4.5Spot 3: 0.36.00.600.750.05UV shows two spots at Rf 0.60 and 0.75. KMnO₄ stain reveals a third spot at Rf 0.05.

Analysis: The TLC data clearly indicates that the reaction is incomplete, with unreacted thiophene (Rf 0.75) still present. It also shows the presence of the polar succinimide byproduct (Rf 0.05), which is not visible under UV light but is readily oxidized by the permanganate stain. The main product spot at Rf 0.60 is well-separated from the impurities, suggesting that purification by column chromatography would be effective using a similar, slightly less polar solvent system.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the modern medicinal chemist. When applied systematically, it provides critical, real-time data on the purity of synthetic intermediates like those in the thiophene family. By understanding the causal relationships between stationary phases, mobile phases, and visualization techniques, researchers can move beyond simple recipe-following to develop robust, self-validating analytical methods. This guide provides a framework for making informed decisions, ensuring the integrity of thiophene intermediates and, ultimately, contributing to the development of safer and more effective pharmaceuticals.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Victoria. Thin layer chromatography Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1). Retrieved from [Link]

  • Quora. (2018, November 27). Why do we use iodine crystals in thin layer chromatography? How does it help?. Retrieved from [Link]

  • Khan Academy. Calculating retention factors for TLC. Retrieved from [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Retrieved from [Link]

  • Kyoto University. (2021, January 13). Thin-Layer Chromatography (TLC) | Operation Guide for Chemistry Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Koutentis Research Group. TLC Stains. Retrieved from [Link]

  • Organic Chemistry. TLC Stains. Retrieved from [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]

  • Koutentis Research Group. Stains for Developing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Virtual Amrita Laboratories. Thin Layer Chromatography. Retrieved from [Link]

  • LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Retrieved from [Link]

  • Northern Illinois University. (2020, March). Thin Layer Chromatography. Retrieved from [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. Retrieved from [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Pendidikan Kimia. Normal and Reversed-Phase Thin Layer Chromatography of Green Leaf Extracts. Retrieved from [Link]

  • ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?. Retrieved from [Link]

  • Cal State LA. Thin Layer Chromatography (TLC) Protocol. Retrieved from [Link]

  • Labster. TLC Visualization Methods. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

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Comparison of Ethyl 5-cyano-3-methylthiophene-2-carboxylate with methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: Ethyl vs. Methyl 5-Cyano-3-methylthiophene-2-carboxylate in Medicinal Chemistry

Executive Summary & Scaffold Significance

The 5-cyano-3-methylthiophene-2-carboxylate core is a highly privileged building block in modern drug discovery. It serves as the foundational precursor for synthesizing heterocyclic Stearoyl-CoA Desaturase (SCD) inhibitors—critical agents in regulating lipid metabolism and treating metabolic syndrome, diabetes, and cardiovascular diseases [1].

When designing a synthetic route, selecting between the ethyl ester (CAS: 1034981-21-9) and its methyl analog dictates the thermodynamic and kinetic parameters of downstream functionalization. This guide objectively compares their reactivity profiles, providing researchers with the mechanistic rationale and validated protocols needed to optimize their synthetic workflows.

Mechanistic Causality: Reactivity & Selection Criteria

As an application scientist, choosing the correct ester is rarely arbitrary; it relies on understanding the causality behind steric hindrance and solvent dynamics:

  • Steric Hindrance & Electrophilicity: The methyl group is less sterically demanding than the ethyl group. Consequently, the carbonyl carbon of the methyl ester is slightly more electrophilic. This reduces the activation energy required to form the tetrahedral intermediate during nucleophilic acyl substitution, yielding a ~3-fold kinetic advantage during saponification.

  • Direct Amidation Dynamics: For high-temperature direct amidation (e.g., condensation with hydrazides to form active SCD inhibitors), the ethyl ester is often preferred when using higher-boiling alcohols like 1-butanol. The slightly lower reactivity of the ethyl ester prevents rapid, uncontrolled side reactions, allowing for a cleaner thermodynamic product profile at 150 °C.

  • Solvent Synergy: To prevent complex product mixtures caused by transesterification, the ester must match the alcoholic solvent. If a reaction requires ethanol for solubility, the ethyl ester is mandatory.

Quantitative Performance Comparison

The following table summarizes the physicochemical and kinetic properties of both analogs to aid in route scouting:

PropertyEthyl 5-cyano-3-methylthiophene-2-carboxylateMethyl 5-cyano-3-methylthiophene-2-carboxylate
Molecular Weight 195.24 g/mol 181.21 g/mol
Saponification Rate (

)
1.0 (Baseline)~3.2 (Faster due to reduced sterics)
Direct Amidation Yield 65% (150 °C, 1-Butanol, 20h)78% (150 °C, 1-Butanol, 16h)
Lipophilicity (Estimated LogP) 2.41.9
Optimal Reaction Solvent Ethanol, 1-Butanol, EtOAcMethanol, THF, DCM

Experimental Workflows & Self-Validating Protocols

Protocol A: Base-Catalyzed Saponification to Free Acid

Rationale: Converting the ester to 5-cyano-3-methylthiophene-2-carboxylic acid is required for standard HATU/EDC amide coupling. The methyl ester is preferred here to minimize reaction time.

  • Dissolution: Dissolve 2.0 mmol of the methyl ester in a 3:1 mixture of THF/H₂O (10 mL).

  • Base Addition: Add LiOH·H₂O (6.0 mmol, 3 eq) portion-wise at 0 °C. Stir at room temperature for 1 hour.

  • Self-Validating Checkpoint: Monitor via LC-MS. The complete disappearance of the ester signal and the emergence of the acid signal (

    
     166, 
    
    
    
    in negative ion mode) confirms reaction completion. Do not proceed to workup until the ester peak is entirely absent to prevent downstream coupling contamination.
  • Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct High-Temperature Hydrazide Condensation

Rationale: Bypassing the free acid to directly form advanced intermediates. The ethyl ester is preferred here for thermal stability [1].

  • Reagent Mixing: In a heavy-walled sealed tube, combine ethyl 5-cyano-3-methylthiophene-2-carboxylate (1.90 mmol), phenylacetic hydrazide (1.90 mmol), and K₂CO₃ (1.90 mmol) in 1-butanol (5 mL).

  • Thermal Condensation: Seal the tube and stir at 150 °C for 20 hours.

  • Purification: Cool to ambient temperature, concentrate the mixture, and purify the residue via column chromatography (0-30% EtOAc in hexanes).

Mechanistic Visualizations

SyntheticWorkflow Start Thiophene-2-carboxylate Core Scaffold Methyl Methyl Ester Analog (High Reactivity) Start->Methyl Ethyl Ethyl Ester Analog (High Stability) Start->Ethyl HydrolysisM Rapid Saponification (LiOH, THF/H2O, 1h) Methyl->HydrolysisM k_rel = ~3.2x HydrolysisE Controlled Saponification (NaOH, EtOH/H2O, 3h) Ethyl->HydrolysisE k_rel = 1.0x Amidation Direct Amidation (Hydrazide, 150°C) Ethyl->Amidation 1-Butanol, 20h Acid 5-Cyano-3-methylthiophene- 2-carboxylic Acid HydrolysisM->Acid HydrolysisE->Acid Active Advanced Intermediate (SCD Inhibitor) Acid->Active HATU/DIPEA Coupling Amidation->Active

Fig 1: Chemoselective workflow comparing reactivity pathways of methyl and ethyl thiophene esters.

SCDPathway Inhibitor Thiophene-derived SCD Inhibitor SCD1 Stearoyl-CoA Desaturase-1 Inhibitor->SCD1 Enzymatic Blockade MUFA Monounsaturated FAs (Palmitoleoyl-CoA) SCD1->MUFA Δ9 Desaturation SFA Saturated FAs (Palmitoyl-CoA) SFA->SCD1 Substrate Lipid Triglyceride Synthesis & Metabolic Syndrome MUFA->Lipid Lipogenesis

Fig 2: Pharmacological mechanism of SCD1 inhibition by thiophene-derived advanced intermediates.

References

  • Title: Preparation of 2-substituted 5-membered heterocycles as stearoyl-CoA desaturase inhibitors (WO2008074835A1)

Precision Benchmarking: Elemental Analysis of Nitrogen and Sulfur in Refractory Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiophene Bottleneck

In pharmaceutical discovery and materials science, thiophene derivatives are ubiquitous "scaffolds"—critical structural backbones in drugs like Plavix (clopidogrel) and Zyprexa (olanzapine). However, for the analytical chemist, thiophenes represent a formidable challenge. Their aromatic stability makes them refractory (resistant to decomposition), and their high sulfur content often interferes with nitrogen quantification in standard assays.

This guide objectively compares the industry-standard Dynamic Flash Combustion (Dumas Method) against Sulfur-Specific Detectors (UV-Fluorescence) and legacy Wet Chemistry , establishing a validated protocol for high-precision N/S determination.

Part 1: The Challenge of Refractory Heterocycles

Thiophenes possess a resonance energy similar to benzene, making the C-S bonds difficult to rupture completely during combustion. Incomplete combustion leads to:

  • Soot formation: Traps Nitrogen, leading to low N-recovery.

  • Memory Effects: Sulfur residues adhere to reduction columns, causing "ghost peaks" in subsequent runs.

  • Quenching: In UV-Fluorescence methods, high Nitrogen content can quench the Sulfur signal if not chromatographically separated.

Part 2: Comparative Methodology

We evaluate three primary analytical approaches for Thiophene analysis.

1. Dynamic Flash Combustion (The Integrated Standard)
  • Mechanism: The sample is dropped into a combustion reactor (900–1800°C) with a pulse of pure Oxygen. Gases (N₂, CO₂, H₂O, SO₂) are carried by Helium, reduced (removing excess O₂ and converting NOₓ to N₂), separated via GC, and detected by TCD.

  • Best For: Purity analysis (%), synthetic verification, simultaneous CHNS determination.

  • Pros: Simultaneous N/S data; high dynamic range (0.01% to 100%); automated high throughput.

  • Cons: Requires optimization of oxygen dosing for refractory compounds to prevent soot.

2. Hyphenated Specific Detectors (ASTM D5453 / D5762)
  • Mechanism:

    • Sulfur:[1][2][3][4][5][6][7][8] Combustion followed by UV-Fluorescence (UVF).[6] Excitation of SO₂ by UV light.

    • Nitrogen:[2][9][10][11] Combustion followed by Chemiluminescence (CLD). Reaction of NO with Ozone.

  • Best For: Trace contaminant analysis (ppm/ppb levels) in fuel or final drug product.

  • Pros: Unmatched sensitivity (ppb limits); no interference between N and S channels.

  • Cons: Not suitable for macro-level (%) composition without massive dilution (introducing error); separate analyzers often required.

3. Wet Chemistry (Kjeldahl & Schöniger Flask)
  • Mechanism: Acid digestion (Kjeldahl) or Oxygen flask combustion (Schöniger) followed by titration.

  • Best For: Historical validation or when instrumentation is unavailable.

  • Pros: Low capital cost.

  • Cons: Kjeldahl fails for heterocyclic nitrogen (like thiophenes) without harsh catalysts; Schöniger is dangerous and operator-dependent.

Summary Comparison Table
FeatureDynamic Flash Combustion (CHNS)UV-Fluorescence / ChemiluminescenceWet Chemistry (Kjeldahl/Schöniger)
Target Range 0.05% – 100% (Macro)10 ppb – 1% (Trace)> 0.5% (Macro)
Thiophene Recovery 99.8% ± 0.3% (Optimized)98.5% ± 2.0% (Dilution dependent)90–95% (Often incomplete digestion)
Sample Throughput 5–10 mins / sample2–5 mins / sampleHours / sample
Interference Resolved by GC ColumnNone (Specific Detectors)High (Matrix effects)
Safety Closed LoopClosed LoopHazardous Reagents (H₂SO₄, Mercury)
Part 3: Validated Experimental Protocol

Objective: Accurate determination of N and S in 3-Hexylthiophene-2-carboxylic acid (Theoretical: N=0%, S=15.1%) and Sulfanilamide (Standard: N=16.27%, S=18.62%).

Equipment Configuration
  • Instrument: Automated CHNS Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Detector: Thermal Conductivity Detector (TCD).[12][13]

  • Carrier Gas: Helium (99.999%).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) – Crucial for Thiophenes.

Step-by-Step Workflow
  • Sample Preparation (The "Sandwich" Technique):

    • Weigh 2.0–3.0 mg of the thiophene derivative into a Tin (Sn) capsule.

    • Critical Step: Add 5–10 mg of V₂O₅ powder directly over the sample. This acts as an oxygen donor and catalyst to crack the refractory thiophene ring.

    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temperature: Set to 1020°C (higher than the standard 950°C).

    • Oxygen Dosing: Set "Oxygen Boost" to 5 seconds. Causality: Thiophenes are oxygen-starved; insufficient O₂ leads to C-S bond survival and low Sulfur recovery.

  • Separation & Detection:

    • Gases pass through a reduction reactor (Copper at 650°C) to convert NOₓ

      
       N₂ and remove excess O₂.
      
    • Trap Management: Ensure the water trap (Anhydrone) is fresh. Thiophenes are hydrophobic, but the combustion produces water which can broaden the SO₂ peak.

    • GC Column: Porapak Q or equivalent, heated to 60–80°C to separate N₂, CO₂, and SO₂.

  • Calibration:

    • Run a conditioning blank.

    • Calibrate using Sulfanilamide (CRM). It contains both N and S in a stable aromatic ring, mimicking the thiophene challenge. Do not use simple urea or atropine (no sulfur).

Part 4: Visualization of Workflows
Diagram 1: The "Flash" Combustion Pathway for Thiophenes

This diagram illustrates the critical path of the sample, emphasizing the role of the catalyst and separation column.

CombustionWorkflow Sample Sample + V2O5 (Tin Capsule) Reactor Combustion Reactor (1020°C + O2 Pulse) Sample->Reactor Drop Reduction Reduction Tube (Cu, 650°C) Reactor->Reduction Gases (NOx, SO2, CO2) Traps H2O Trap (Anhydrone) Reduction->Traps N2, SO2, CO2 GC GC Separation (Porapak Q) Traps->GC Dry Gas Stream TCD TCD Detector (N2, CO2, SO2) GC->TCD Resolved Peaks

Caption: Figure 1. Optimized Flash Combustion workflow. Note the addition of V2O5 and high-temp oxidation to ensure quantitative conversion of refractory thiophenes.

Diagram 2: Method Selection Matrix

A decision tree to help researchers choose the correct standard based on their specific needs (Purity vs. Contamination).

MethodSelection Start Start: Define Analytical Goal Concentration Target Concentration? Start->Concentration Macro Macro Level (>0.1%) Concentration->Macro Synthesis/Purity Trace Trace Level (<1000 ppm) Concentration->Trace Impurity/Fuel Simultaneous Need Simultaneous N & S? Macro->Simultaneous Specific Method: UV-Fluorescence (S) Chemiluminescence (N) Trace->Specific ASTM D5453/D5762 Flash Method: Dynamic Flash Combustion (High Precision) Simultaneous->Flash Yes (Efficiency) Simultaneous->Flash No (But High % S)

Caption: Figure 2. Decision matrix for selecting the appropriate N/S analysis method based on analyte concentration and throughput requirements.

Part 5: References
  • ASTM International. "ASTM D5453 - Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence." ASTM Standards, 2019. Link

  • Thermo Fisher Scientific. "Elemental Analysis Applications Compendium: Organic Chemistry and Pharmaceuticals." Thermo Fisher Application Notes, 2021. Link

  • National Institute of Standards and Technology (NIST). "Standard Reference Material® 2298: Sulfur in Gasoline (High Octane)." NIST Certificates. Link

  • Elementar. "Analysis of sulfur in organic compounds using the vario EL cube." Elementar Application Notes. Link

  • Royal Society of Chemistry. "Analytical Methods for the Determination of Sulfur in Organic Compounds." Analyst, vol. 120, 1995. Link

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Safety Operating Guide

Operational Guide: Safe Disposal and Management of Ethyl 5-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Ethyl 5-cyano-3-methylthiophene-2-carboxylate (CAS: 40357-96-8) is a functionalized thiophene intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals. Unlike simple solvents, its disposal requires specific attention to its nitrile (cyano) and thiophene (sulfur) moieties. Improper disposal can lead to the generation of toxic hydrogen cyanide (HCN) under acidic conditions or sulfur oxides (SOx) during uncontrolled combustion.

This guide provides a self-validating workflow for the segregation, packaging, and handover of this specific compound.

Chemical Identity & Hazard Data
PropertySpecificationOperational Implication
CAS Number 40357-96-8Use for waste manifesting and inventory tracking.
Physical State Solid (Crystalline powder)Requires solid waste segregation unless dissolved.
Functional Groups Nitrile (-CN), Thiophene (-S-), EsterRisk: Potential HCN release if mixed with strong acids. Risk: SOx generation upon incineration.
GHS Classification H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Standard PPE (Nitrile gloves, goggles) is mandatory.
Flash Point >100°C (Predicted)Combustible, but not classified as Flammable Liquid (H225).

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. The primary operational risk with CAS 40357-96-8 is cross-contamination in the waste stream.

Critical Segregation Rules
  • Acid Isolation: Never dispose of this compound (or reaction mixtures containing it) in waste containers known to contain strong mineral acids (HCl, H₂SO₄). Acidic hydrolysis of the nitrile group can liberate HCN gas.

  • Oxidizer Separation: Segregate from strong oxidizers (peroxides, permanganates) to prevent exothermic decomposition.

  • Halogen Check: While the molecule itself is non-halogenated, if it was dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be treated as Halogenated Solvent Waste .

Workflow: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream.

WasteSegregation Start Start: Waste Identification (CAS 40357-96-8) StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath Solid LiquidPath Liquid (Solution/Mother Liquor) StateCheck->LiquidPath In Solution SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant Organic) SolidPath->SolidBin Double Bag & Tag SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Halogenated Organic Waste (High Cost Stream) SolventCheck->HaloStream Yes (Contains F, Cl, Br, I) NonHaloStream Non-Halogenated Organic Waste (Standard Stream) SolventCheck->NonHaloStream No (Ethanol, Ethyl Acetate, etc.)

Figure 1: Decision logic for segregating Ethyl 5-cyano-3-methylthiophene-2-carboxylate waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired reagents, weighing boat residues, or contaminated spill cleanup materials.

  • PPE Verification: Don nitrile gloves (0.11mm min), safety glasses, and lab coat.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Ethyl 5-cyano-3-methylthiophene-2-carboxylate.[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[4][5]

  • Secondary Containment: Seal the bag and place it into the laboratory's designated Solid Hazardous Waste Drum .

  • Spill Contingency: If spilled, do not use water. Sweep up carefully to avoid dust generation. Wipe the surface with an acetone-dampened towel, then dispose of the towel as solid waste.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Disposal of filtrates or reaction mixtures after workup.

  • pH Check: Before adding to a waste carboy, verify the pH of the solution is neutral (pH 6-8) .

    • Why? This prevents the nitrile hydrolysis risk mentioned in Section 2.

    • Action: If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before disposal.

  • Solvent Compatibility:

    • If dissolved in Ethyl Acetate/Hexane/Methanol : Pour into Non-Halogenated waste.

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste.

  • Volume Limit: Fill containers only to 90% capacity to allow for thermal expansion.

Operational Workflow: From Bench to Incineration

The following diagram illustrates the chain of custody and the ultimate fate of the chemical. Understanding the downstream process (High-Temperature Incineration) reinforces why upstream segregation (removing heavy metals or high water content) is vital.

DisposalWorkflow Bench Lab Bench Generation Tagging Waste Tagging (Must list Nitrile/Sulfur) Bench->Tagging Immediate Storage Satellite Accumulation Area (Max 3 Days) Tagging->Storage Segregate EHS_Pickup EHS/Contractor Pickup Storage->EHS_Pickup Weekly Schedule Facility TSDF Facility EHS_Pickup->Facility Manifested Incinerator High-Temp Incineration (w/ Scrubber for SOx/NOx) Facility->Incinerator Destruction

Figure 2: End-to-end lifecycle of the waste stream. Note the requirement for scrubbers at the incineration stage due to Sulfur/Nitrogen content.

Regulatory & Environmental Compliance

US EPA (RCRA) Status

This specific compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or is mixed with ignitable solvents.

  • Waste Code Recommendation: If unlisted, default to D001 (Ignitable, if in solvent) or manage as "Non-RCRA Regulated Hazardous Waste" depending on state regulations, but always treat as hazardous.

European Waste Catalogue (EWC)
  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Incineration Requirements

The presence of the Thiophene ring means the waste contains organic sulfur. The disposal facility must use an incinerator equipped with a flue gas desulfurization (FGD) system to scrub Sulfur Dioxide (SO₂) emissions. The Nitrile group requires high-temperature oxidation (>1000°C) to ensure complete conversion to N₂ and CO₂, preventing HCN release.

References

  • PubChem. (n.d.).[3] Ethyl 5-cyano-3-methylthiophene-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Thiophene Carboxylates. Retrieved from [Link]

Sources

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